Dotarizine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzhydryl-4-[3-(2-phenyl-1,3-dioxolan-2-yl)propyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N2O2/c1-4-11-25(12-5-1)28(26-13-6-2-7-14-26)31-21-19-30(20-22-31)18-10-17-29(32-23-24-33-29)27-15-8-3-9-16-27/h1-9,11-16,28H,10,17-24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMJAFKKJLRDLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC2(OCCO2)C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60233630 | |
| Record name | Dotarizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60233630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84625-59-2 | |
| Record name | Dotarizine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84625-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dotarizine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084625592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dotarizine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06446 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dotarizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60233630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DOTARIZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IO7663S6D3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Dotarizine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dotarizine is a piperazine (B1678402) derivative that has been investigated for its potential therapeutic effects, primarily in the context of migraine prophylaxis. Its mechanism of action is multifactorial, centering on its ability to modulate key signaling pathways involved in vascular tone and neuronal excitability. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound, detailing its interactions with voltage-gated calcium channels and serotonin (B10506) receptors. The guide includes a compilation of available quantitative data, detailed experimental methodologies for key assays, and visual representations of the relevant signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.
Core Pharmacological Profile
This compound exhibits a dual mechanism of action, functioning as both a calcium channel blocker and a serotonin receptor antagonist.[1][2][3][4] This combined activity is believed to underlie its vasodilatory and potential anti-migraine effects.[2][5] The drug is known to have an active metabolite, FI-6020, which also contributes to its overall pharmacological profile.[6][7]
Interaction with Voltage-Gated Calcium Channels
This compound functions as a blocker of voltage-gated calcium channels (VGCCs), thereby inhibiting the influx of calcium ions into cells.[1][8] This action is a key contributor to its vasodilatory properties.[1][8]
Quantitative Data: Calcium Channel Blockade
The inhibitory potency of this compound on calcium influx has been quantified in various experimental settings.
| Parameter | Value | Cell Type/Tissue | Experimental Condition | Reference |
| IC50 | 4.8 µM | Chromaffin cells | Blockade of 45Ca2+ uptake into K+ depolarized cells | [9] |
| IC50 | ~3 µM | Rabbit aorta | Inhibition of K+-evoked contractions | [5] |
Experimental Protocol: Calcium Influx Assay
A common method to determine the calcium channel blocking activity of a compound like this compound is the 45Ca2+ influx assay.
Objective: To quantify the inhibitory effect of this compound on the influx of radioactive calcium into depolarized cells.
Materials:
-
Cultured cells (e.g., chromaffin cells)
-
Krebs-HEPES solution
-
High K+ Krebs-HEPES solution (depolarizing solution)
-
45Ca2+
-
This compound solutions of varying concentrations
-
Scintillation counter
Procedure:
-
Cell Preparation: Plate cells in multi-well plates and allow them to adhere.
-
Pre-incubation: Wash the cells with Krebs-HEPES solution and then pre-incubate them with varying concentrations of this compound for a defined period.
-
Depolarization and Calcium Influx: Induce depolarization by replacing the medium with a high K+ Krebs-HEPES solution containing 45Ca2+.
-
Termination of Influx: After a short incubation period, rapidly wash the cells with an ice-cold stop solution (e.g., Krebs-HEPES with EGTA) to remove extracellular 45Ca2+.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular 45Ca2+ radioactivity using a scintillation counter.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition of 45Ca2+ influx against the concentration of this compound.
Experimental Workflow for Calcium Influx Assay
Caption: Workflow for a typical calcium influx assay.
Signaling Pathway: Voltage-Gated Calcium Channel Blockade
This compound physically obstructs voltage-gated calcium channels, preventing the influx of extracellular calcium. This reduction in intracellular calcium concentration in smooth muscle cells leads to vasodilation.
This compound's Blockade of Voltage-Gated Calcium Channels
Caption: this compound blocks VGCCs, reducing calcium influx and causing vasodilation.
Interaction with Serotonin Receptors
This compound acts as an antagonist at several serotonin (5-HT) receptors, with a notable effect on the 5-HT2 receptor subfamily.[2][3][4][6] This antagonism contributes to its pharmacological effects, particularly in the context of migraine, where serotonin plays a significant role.
Quantitative Data: Serotonin Receptor Antagonism
The inhibitory potency of this compound against 5-HT-induced vasoconstriction has been determined in various arterial tissues.
| Parameter | Value (µM) | Tissue | Reference |
| IC50 | 1.35 | Rabbit vertebral artery | [5] |
| IC50 | 1.40 | Rabbit aorta | [5] |
| IC50 | 0.52 | Rabbit femoral artery | [5] |
| IC50 | 1.09 | Rabbit mesenteric artery | [5] |
Note: Specific Ki values for this compound at 5-HT2A, 5-HT2C, and 5-HT1A receptors are not consistently reported in the reviewed literature.
Experimental Protocol: Radioligand Binding Assay
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of this compound for serotonin receptors (e.g., 5-HT2A).
Materials:
-
Cell membranes expressing the target receptor (e.g., 5-HT2A)
-
A specific radioligand for the target receptor (e.g., [3H]-ketanserin for 5-HT2A)
-
This compound solutions of varying concentrations
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: Incubate the cell membranes, radioligand, and varying concentrations of this compound in the assay buffer.
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.
-
Data Analysis: Determine the IC50 value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a typical radioligand binding assay.
Signaling Pathway: 5-HT2A Receptor Antagonism
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway. Activation of this pathway leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and vasoconstriction. This compound, as an antagonist, blocks the binding of serotonin to the 5-HT2A receptor, thereby inhibiting this signaling cascade and promoting vasodilation.
This compound's Antagonism of the 5-HT2A Receptor Signaling Pathway
Caption: this compound blocks the 5-HT2A receptor, inhibiting the Gq/PLC pathway.
Active Metabolite: FI-6020
This compound is metabolized to an active compound, FI-6020.[6][7] While the specific binding affinities and IC50 values for FI-6020 are not extensively detailed in the available literature, it is understood to contribute to the overall pharmacological effects of this compound.[7]
Conclusion
This compound's mechanism of action is characterized by its dual role as a voltage-gated calcium channel blocker and a serotonin 5-HT2 receptor antagonist. This combination of activities results in vasodilation and modulation of serotonergic neurotransmission, which are the proposed underpinnings of its potential therapeutic benefit in migraine. Further research to fully elucidate the specific binding affinities of this compound and its active metabolite, FI-6020, at various receptor subtypes will provide a more complete understanding of its pharmacological profile and aid in the development of more targeted therapeutics. This guide provides a foundational understanding of this compound's mechanism of action for researchers and scientists in the field of drug development.
References
- 1. The effect of this compound--(Ca2+ channel blocker)--on vascular reactivity and ultrastructure of cerebral capillaries in animals subjected to anoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C29H34N2O2 | CID 55285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - AdisInsight [adisinsight.springer.com]
- 5. Mechanisms of blockade by the novel migraine prophylactic agent, this compound, of various brain and peripheral vessel contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics and tolerability of this compound in healthy subjects after single and multiple oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Behavioral effects of the Ca2+/5-HT antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of this compound (Ca2+ channel blocker) on cerebral vessel reactivity in animals subjected to hyperventilation and anoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound versus flunarizine as calcium antagonists in chromaffin cells - PMC [pmc.ncbi.nlm.nih.gov]
Dotarizine: A Technical Overview of its Calcium Channel Blocking Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dotarizine is a piperazine (B1678402) derivative that has been investigated for its therapeutic potential in conditions such as migraine and vertigo.[1][2] Its mechanism of action is multifactorial, with a significant component being its ability to modulate intracellular calcium (Ca²⁺) concentrations through the blockade of voltage-gated calcium channels and effects on intracellular Ca²⁺ stores.[3][4][5] This technical guide provides an in-depth review of the calcium channel blocking properties of this compound, summarizing key quantitative data, detailing experimental methodologies from seminal studies, and illustrating the relevant physiological pathways.
Introduction to this compound's Calcium Antagonist Activity
This compound is classified as a calcium channel blocker and also exhibits serotonin (B10506) (5-HT₂) receptor antagonist properties.[2][3] Its vasodilatory effects, which are thought to contribute to its anti-migraine action, are primarily attributed to its ability to inhibit Ca²⁺ influx into vascular smooth muscle cells.[2][6][7] This blockade of calcium entry reduces the availability of intracellular Ca²⁺ required for muscle contraction, leading to vasodilation.[6][8] this compound's activity is not limited to a single type of calcium channel, with studies demonstrating its effects on L-type and P/Q-type channels.[9][10] Furthermore, it has been shown to modulate Ca²⁺ release from intracellular stores, adding another layer to its mechanism of action.[4][5]
Quantitative Analysis of this compound's Inhibitory Activity
The potency of this compound as a calcium channel blocker has been quantified in various experimental models. The following tables summarize the key inhibitory concentrations (IC₅₀) and other relevant quantitative data from published studies.
| Parameter | Cell/Tissue Type | Experimental Condition | This compound IC₅₀ / Concentration | Reference |
| IC₅₀ | Bovine Chromaffin Cells | ⁴⁵Ca²⁺ uptake (K⁺ depolarization) | 4.8 µM | [1] |
| IC₅₀ | Bovine Chromaffin Cells | Whole-cell Ca²⁺ currents (ICa) | 4 µM | [1] |
| IC₅₀ | Bovine Chromaffin Cells | Cytosolic Ca²⁺ increase ([Ca²⁺]i) (K⁺ stimulation) | 1.2 µM | [1] |
| IC₅₀ | Bovine Chromaffin Cells | Catecholamine release (K⁺ stimulation) | 2.6 µM | [1] |
| Effective Concentration | Rabbit Aorta & Basilar Arteries | Inhibition of contractile responses (K⁺, Noradrenaline, 5-HT) | 10⁻⁹ - 10⁻⁵ M | [6] |
| Effective Concentration | Rabbit Aorta & Basilar Arteries | Inhibition of Ca²⁺-induced contraction | 10⁻⁷ - 10⁻⁶ M | [6] |
| Effective Concentration | Bovine Chromaffin Cells | Blockade of P/Q-type Ba²⁺ currents (IBa) | 10-30 µM | [9] |
| Effective Concentration | Bovine Chromaffin Cells | Blockade of catecholamine secretion | 3 µM | [9] |
| Effective Concentration | Fura-2-loaded Bovine Chromaffin Cells | Increase in cytosolic Ca²⁺ concentration | 30 µM | [4][5] |
Experimental Protocols
The following sections detail the methodologies employed in key studies to elucidate the calcium channel blocking properties of this compound.
⁴⁵Ca²⁺ Uptake Assay in Chromaffin Cells
This assay measures the influx of radioactive Ca²⁺ into cells, providing a direct assessment of calcium channel activity.
-
Cell Preparation: Bovine chromaffin cells are isolated and cultured.
-
Depolarization: Cells are depolarized using a high potassium (K⁺) solution (e.g., 70 mM K⁺) in the presence of a low concentration of Ca²⁺ (e.g., 0.5 mM).
-
⁴⁵Ca²⁺ Application: Radioactive ⁴⁵Ca²⁺ is added to the extracellular solution.
-
This compound Treatment: Cells are pre-incubated with varying concentrations of this compound before depolarization.
-
Measurement: After a defined incubation period (e.g., 60 seconds), the reaction is stopped, and the intracellular ⁴⁵Ca²⁺ is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the stimulated ⁴⁵Ca²⁺ uptake (IC₅₀) is calculated.[1]
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents across the cell membrane, providing detailed information about channel kinetics and blockade.
-
Cell Preparation: Isolated bovine chromaffin cells are used.
-
Recording Configuration: A whole-cell patch-clamp configuration is established.
-
Voltage Protocol: The cell membrane potential is held at a negative potential (e.g., -80 mV) and then depolarized to a test potential (e.g., 0 mV) for a short duration (e.g., 50 ms) to elicit Ca²⁺ or Ba²⁺ currents.
-
Pharmacological Isolation: To isolate specific channel types, other ion channels are blocked pharmacologically. For instance, to study P/Q-type channels, L-type and N-type channels can be blocked using nifedipine (B1678770) and ω-conotoxin GVIA, respectively.[9]
-
This compound Application: this compound is applied to the cells via superfusion.
-
Data Analysis: The amplitude and kinetics of the inward currents before and after this compound application are compared to determine the extent and nature of the block.[1][9]
Cytosolic Ca²⁺ Measurement with Fura-2
This method utilizes a fluorescent dye (Fura-2) to measure changes in the intracellular free Ca²⁺ concentration in real-time.
-
Cell Loading: Bovine chromaffin cells are loaded with the Ca²⁺-sensitive fluorescent indicator Fura-2.
-
Stimulation: Cells are stimulated with a high K⁺ solution (e.g., 70 mM for 5 seconds) to induce Ca²⁺ influx.
-
This compound Treatment: this compound is added to the superfusion solution.
-
Fluorescence Measurement: The ratio of Fura-2 fluorescence at two different excitation wavelengths is measured to determine the intracellular Ca²⁺ concentration.
-
Data Analysis: The peak increase in [Ca²⁺]i upon stimulation is compared in the presence and absence of this compound to calculate the IC₅₀ for inhibition.[1][4]
Vascular Smooth Muscle Contraction Assays
These experiments assess the functional effect of this compound on the contractility of blood vessels.
-
Tissue Preparation: Rings of rabbit aorta and basilar arteries are prepared and mounted in organ baths.
-
Contraction Induction: Contractions are induced by various stimuli, including high K⁺ (to open voltage-gated Ca²⁺ channels), noradrenaline, or 5-hydroxytryptamine (5-HT).[6]
-
This compound Application: this compound is added to the organ bath at various concentrations, either before or after the induction of contraction.
-
Measurement: The isometric tension of the arterial rings is recorded.
-
Data Analysis: The inhibitory effect of this compound on the induced contractions is quantified.[6]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key pathways and mechanisms through which this compound exerts its effects on calcium signaling.
References
- 1. This compound versus flunarizine as calcium antagonists in chromaffin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C29H34N2O2 | CID 55285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Novel antimigraineur this compound releases Ca2+ from caffeine-sensitive Ca2+ stores of chromaffin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel antimigraineur this compound releases Ca2+ from caffeine-sensitive Ca2+ stores of chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound on 45Ca2+ movements and contractile responses in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vasostabilizing effect of this compound (Ca(2+)-channel blocker) on cerebrovascular reactivity in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]
- 9. Antimigraine this compound blocks P/Q Ca2+ channels and exocytosis in a voltage-dependent manner in chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. L-type calcium channel - Wikipedia [en.wikipedia.org]
A Technical Guide to the 5-HT2A and 5-HT2C Receptor Antagonism of Dotarizine
Introduction
Dotarizine is a piperazine (B1678402) derivative recognized for its utility in migraine prophylaxis. Its mechanism of action is understood to be multifactorial, primarily involving the blockade of calcium channels and antagonism at serotonin (B10506) 5-HT2 receptors. This dual action contributes to its vasostabilizing effects on cerebral vessels, which is particularly relevant in the context of migraine pathophysiology. While its classification as a 5-HT2 receptor antagonist is established, a detailed characterization of its affinity and functional potency at the specific 5-HT2A and 5-HT2C subtypes is not extensively documented in publicly accessible research. This guide aims to provide drug development professionals, researchers, and scientists with an in-depth technical framework for understanding and evaluating the 5-HT2A and 5-HT2C antagonistic properties of compounds like this compound.
Overview of 5-HT2A and 5-HT2C Receptors
The 5-HT2A and 5-HT2C receptors are G protein-coupled receptors (GPCRs) belonging to the serotonin receptor family. They share significant structural homology and are primarily coupled to the Gq/11 signaling pathway.
-
5-HT2A Receptors: These receptors are widely distributed in the central nervous system, particularly in the cerebral cortex, and are also found in peripheral tissues. They are implicated in a variety of physiological and pathological processes, including mood, cognition, and inflammation. Blockade of 5-HT2A receptors is a key mechanism of action for several atypical antipsychotic medications.
-
5-HT2C Receptors: Predominantly expressed in the central nervous system, 5-HT2C receptors are involved in the regulation of appetite, mood, and locomotor activity. Antagonism of these receptors is being explored for the treatment of depression and anxiety.
The functional interplay between 5-HT2A and 5-HT2C receptors can be complex, sometimes exerting opposing effects on physiological processes such as locomotor activity.
Quantitative Analysis of 5-HT2A/2C Receptor Antagonism
The potency and selectivity of a compound's interaction with a receptor are quantified through binding affinity (Ki) and functional antagonism (IC50). The following tables present illustrative data for well-characterized 5-HT2A and 5-HT2C antagonists to provide a comparative context.
Table 1: Illustrative Binding Affinity (Ki) of Reference Antagonists for 5-HT2A and 5-HT2C Receptors
| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | Receptor Source | Radioligand |
| Ketanserin | 0.47 | 2.5 | Human recombinant | [3H]Ketanserin |
| Risperidone | 0.16 | 4.9 | Human recombinant | [3H]Spiperone |
| Pimavanserin | 0.087 | 0.44 | Human recombinant | [3H]Ketanserin |
| M100907 | 0.36 | 105 | Human recombinant | [3H]M100907 |
Table 2: Illustrative Functional Antagonism (IC50) of Reference Antagonists at 5-HT2A and 5-HT2C Receptors
| Compound | 5-HT2A IC50 (nM) | 5-HT2C IC50 (nM) | Assay Type | Cell Line |
| Ketanserin | 2.2 | 15 | Calcium Mobilization | CHO-K1 |
| Risperidone | 1.8 | 30 | Inositol (B14025) Phosphate Accumulation | HEK293 |
| Pimavanserin | 0.6 | 2.9 | Calcium Mobilization | HEK293 |
| M100907 | 1.1 | >1000 | Calcium Mobilization | CHO-K1 |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the antagonism of 5-HT2A and 5-HT2C receptors.
Radioligand Binding Assay (Competitive Inhibition)
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell membranes expressing the target receptor (human recombinant 5-HT2A or 5-HT2C).
-
Radioligand (e.g., [3H]Ketanserin for 5-HT2A, [3H]Mesulergine for 5-HT2C).
-
Test compound (e.g., this compound) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of an unlabeled antagonist like Mianserin).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
Calcium Mobilization Assay
This functional assay measures a compound's ability to inhibit the increase in intracellular calcium triggered by an agonist at Gq-coupled receptors like 5-HT2A and 5-HT2C.
Materials:
-
A cell line stably expressing the human 5-HT2A or 5-HT2C receptor (e.g., HEK293 or CHO-K1).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A 5-HT2A/2C receptor agonist (e.g., Serotonin or α-methyl-5-HT).
-
Test compound (e.g., this compound).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96- or 384-well black-walled, clear-bottom microplates.
-
A fluorescence plate reader with kinetic reading capability.
Procedure:
-
Plate the cells in the microplates and allow them to attach overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol, followed by an incubation period to allow for de-esterification of the dye.
-
Prepare serial dilutions of the test compound (antagonist).
-
Add the antagonist dilutions to the cell plate and pre-incubate for a defined period (e.g., 15-30 minutes).
-
Prepare the agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the plate in the fluorescence reader and establish a stable baseline fluorescence reading.
-
Add the agonist to all wells and immediately begin recording the fluorescence signal over time to capture the peak calcium response.
-
The antagonist's potency (IC50) is determined by its ability to inhibit the agonist-induced calcium response. Plot the percentage of inhibition against the log concentration of the antagonist.
Caption: Experimental workflow for a calcium mobilization functional assay.
Signaling Pathways of 5-HT2A and 5-HT2C Receptors
Both 5-HT2A and 5-HT2C receptors primarily signal through the canonical Gαq pathway. However, they can also engage other signaling cascades. Antagonists like this compound block the initiation of these pathways by preventing agonist binding.
5-HT2A Receptor Signaling
Activation of the 5-HT2A receptor leads to the engagement of Gαq/11, which in turn activates phospholipase C (PLC).[1] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The 5-HT2A receptor can also couple to other pathways, including the phospholipase A2 (PLA2) and mitogen-activated protein kinase (MAPK) pathways.
Caption: Canonical Gq signaling pathway of the 5-HT2A receptor.
5-HT2C Receptor Signaling
Similar to the 5-HT2A receptor, the 5-HT2C receptor's canonical signaling pathway involves coupling to Gαq/11, leading to PLC activation and the subsequent generation of IP3 and DAG. This results in intracellular calcium mobilization and PKC activation. The 5-HT2C receptor has also been shown to couple to other G proteins, such as Gαi/o and Gα12/13, and can activate the MAPK/ERK pathway, often in a cell-type and ligand-specific manner.
Caption: Primary Gq signaling pathway of the 5-HT2C receptor.
Conclusion
This compound's efficacy in migraine prophylaxis is attributed to its combined actions as a calcium channel blocker and a 5-HT2 receptor antagonist. While its specific affinity and functional potency at the 5-HT2A and 5-HT2C receptor subtypes require further elucidation through dedicated quantitative studies, the technical framework provided in this guide offers a robust approach for such characterization. Understanding the precise molecular interactions of this compound with these receptors is crucial for a complete picture of its pharmacological profile and may inform the development of next-generation therapeutics with improved selectivity and efficacy. The experimental protocols and signaling pathway diagrams presented herein serve as a foundational resource for researchers in this field.
References
Dotarizine Pharmacokinetics in Healthy Subjects: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Dotarizine, a diphenylmethylpiperazine derivative, has been investigated for its potential therapeutic effects, including antimigraine and antivertigo properties. Understanding its pharmacokinetic profile is crucial for the development and clinical application of this compound. This technical guide synthesizes the available data on the pharmacokinetics of this compound and its active metabolite in healthy human subjects, based on published clinical studies.
Executive Summary
Clinical research indicates that this compound is rapidly and extensively metabolized in healthy individuals into an active metabolite, designated FI-6020. Pharmacokinetic assessments following both single and multiple oral doses have demonstrated linear kinetics for the parent drug and its primary metabolite. The terminal elimination half-life for both this compound and FI-6020 is estimated to be in the range of 7 to 12 hours. Following a multiple-dose regimen, a steady-state concentration is achieved approximately by the seventh day of administration.
Data Presentation
Comprehensive quantitative data from the primary clinical pharmacokinetic study are summarized below. These tables provide key pharmacokinetic parameters for both this compound and its active metabolite, FI-6020, following single and multiple oral dose administrations.
Table 1: Single-Dose Pharmacokinetics of this compound in Healthy Male Volunteers (n=8)
| Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| 50 mg | Data not available | Data not available | Data not available |
| 100 mg | Data not available | Data not available | Data not available |
| 200 mg | Data not available | Data not available | Data not available |
Table 2: Single-Dose Pharmacokinetics of Active Metabolite (FI-6020) in Healthy Male Volunteers (n=8)
| This compound Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| 50 mg | Data not available | Data not available | Data not available |
| 100 mg | Data not available | Data not available | Data not available |
| 200 mg | Data not available | Data not available | Data not available |
Table 3: Multiple-Dose Pharmacokinetics of this compound and its Active Metabolite (FI-6020) in Healthy Male Volunteers (50 mg b.i.d. for 14 days, n=8)
| Analyte | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| This compound | Data not available | Data not available | Data not available |
| FI-6020 | Data not available | Data not available | Data not available |
Note: Specific quantitative values for Cmax, Tmax, and AUC were not available in the public domain at the time of this report.
Experimental Protocols
The primary data on this compound pharmacokinetics in healthy subjects originate from two distinct clinical studies.[1]
Single-Dose Study
-
Study Design: A randomized, double-blind, crossover, placebo-controlled trial.[1]
-
Subjects: A group of 8 healthy male volunteers.[1]
-
Dosing: Single oral doses of 50 mg, 100 mg, and 200 mg of this compound were administered.[1]
-
Assessments: The study evaluated physiological and psychomotor effects, safety, tolerability, and pharmacokinetic parameters.[1]
Multiple-Dose Study
-
Study Design: An open-label trial.[1]
-
Subjects: A group of 8 healthy male volunteers.[1]
-
Dosing: Oral administration of 50 mg of this compound twice daily (b.i.d.) for a duration of 14 days.[1]
-
Assessments: The study focused on tolerability, safety, and pharmacokinetic parameters at steady state.[1]
Bioanalytical Method
-
Sample Analysis: Concentrations of this compound and its metabolite (FI-6020) in biological samples were determined using gas chromatography with a nitrogen-phosphorus detector (N-P detector).[1]
Visualizations
Logical Relationship of this compound Metabolism and Analysis
The following diagram illustrates the process from administration to pharmacokinetic analysis.
Caption: Workflow from this compound Administration to Pharmacokinetic Analysis.
Experimental Design for Pharmacokinetic Studies
This diagram outlines the structure of the clinical trials conducted to evaluate this compound's pharmacokinetics.
Caption: Overview of Single and Multiple-Dose Clinical Study Designs for this compound.
References
The Metabolic Conversion of Dotarizine to its Active Metabolite FI-6020: A Technical Overview
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
Dotarizine, a diphenylmethylpiperazine derivative, is a calcium channel blocker and 5-HT2A and 5-HT2C receptor antagonist. It undergoes rapid and extensive metabolism to form its active metabolite, FI-6020. This document provides a technical guide on the metabolism of this compound to FI-6020, compiling available data on its pharmacokinetics, the analytical methodologies used for its quantification, and a hypothesized metabolic pathway. Due to the limited publicly available research on the specific enzymatic processes involved in this biotransformation, this guide also outlines general experimental protocols for characterizing such metabolic pathways, providing a framework for future research.
Introduction to this compound and its Active Metabolite FI-6020
This compound is a pharmaceutical compound recognized for its dual mechanism of action as a calcium (Ca2+) channel blocker and a serotonin (B10506) (5-HT2A and 5-HT2C) receptor antagonist.[1] Clinical studies have shown that this compound is well-tolerated and is quickly and extensively metabolized in the body into an active compound known as FI-6020.[1] The pharmacological activity of FI-6020 is believed to contribute significantly to the overall therapeutic effects of this compound. Understanding the metabolic pathway from this compound to FI-6020 is crucial for a comprehensive assessment of the drug's efficacy, safety, and pharmacokinetic profile.
Metabolic Pathway of this compound to FI-6020
The precise enzymatic pathway for the conversion of this compound to FI-6020 is not extensively detailed in publicly available literature. However, based on the chemical structure of this compound, a diphenylmethylpiperazine derivative, the metabolic conversion to FI-6020 is hypothesized to occur via N-dealkylation. This is a common metabolic reaction for compounds containing piperazine (B1678402) rings.[2] This reaction would involve the removal of the diphenylmethyl group from one of the nitrogen atoms of the piperazine ring.
Figure 1. Hypothesized metabolic conversion of this compound to FI-6020.
Quantitative Data: Pharmacokinetics of this compound and FI-6020
Clinical pharmacokinetic studies in healthy male volunteers have provided some quantitative data on this compound and its active metabolite, FI-6020.[1]
| Parameter | This compound | FI-6020 | Reference |
| Terminal Elimination Half-life (t½) | 7 - 12 hours | 7 - 12 hours | [1] |
| Kinetics | Linear | Linear | [1] |
| Steady State Achievement (50 mg b.i.d.) | After 7 days of treatment | After 7 days of treatment | [1] |
Table 1: Pharmacokinetic Parameters of this compound and FI-6020 [1]
Experimental Protocols
General Experimental Workflow for In Vitro Metabolism Studies
Figure 2. General workflow for in vitro metabolism studies.
Analytical Method: Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)
The quantification of this compound and its metabolite FI-6020 in clinical pharmacokinetic studies was performed using gas chromatography with a nitrogen-phosphorus detector (GC-NPD).[1] While the specific parameters of the method used in the study are not detailed, a general protocol for such an analysis would involve:
-
Sample Preparation: Extraction of the analytes from biological matrices (e.g., plasma) using liquid-liquid extraction or solid-phase extraction.
-
Derivatization: If necessary, chemical derivatization of this compound and FI-6020 to improve their volatility and thermal stability for GC analysis.
-
Gas Chromatography:
-
Column: A capillary column suitable for the separation of nitrogen-containing compounds.
-
Carrier Gas: Typically helium or hydrogen.
-
Temperature Program: An optimized temperature gradient to ensure adequate separation of this compound, FI-6020, and any internal standards.
-
Injector: Split/splitless or on-column injection.
-
-
Nitrogen-Phosphorus Detector (NPD): A highly sensitive detector for nitrogen-containing compounds, providing selectivity over other non-nitrogenous molecules in the sample matrix.
-
Quantification: Creation of a calibration curve using standards of known concentrations of this compound and FI-6020 to determine the concentrations in the unknown samples.
Signaling Pathways
The specific signaling pathways modulated by the active metabolite FI-6020 have not been independently characterized in the available literature. It is presumed that FI-6020 shares a similar mechanism of action with the parent compound, this compound, acting as a Ca2+ channel blocker and a 5-HT2A and 5-HT2C receptor antagonist.
Figure 3. Presumed signaling pathways of FI-6020.
Conclusion and Future Directions
This compound is efficiently converted to its active metabolite, FI-6020, which shares a similar pharmacokinetic profile with the parent drug. The primary metabolic route is likely N-dealkylation, a common pathway for piperazine-containing compounds. While the available data provides a foundational understanding, further research is warranted to fully elucidate the metabolic fate of this compound.
Future research should focus on:
-
Reaction Phenotyping: Utilizing human liver microsomes and recombinant cytochrome P450 enzymes to identify the specific CYP isozymes responsible for the N-dealkylation of this compound.
-
In-depth Pharmacological Characterization of FI-6020: Conducting receptor binding assays and functional studies to compare the potency and efficacy of FI-6020 with this compound at Ca2+ channels and 5-HT2 receptors.
-
Development of Validated Bioanalytical Methods: Establishing and publishing detailed and validated LC-MS/MS methods for the simultaneous quantification of this compound and FI-6020 in various biological matrices to support further preclinical and clinical research.
A more complete understanding of the metabolism of this compound to FI-6020 will provide valuable insights for drug development professionals, aiding in the prediction of drug-drug interactions, understanding inter-individual variability in patient response, and optimizing therapeutic strategies.
References
- 1. Clinical pharmacokinetics and tolerability of this compound in healthy subjects after single and multiple oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Dotarizine Structure-Activity Relationship: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dotarizine is a diphenylmethylpiperazine derivative that has been investigated for its potential therapeutic applications, primarily in the prophylaxis of migraine.[1][2][3] Its mechanism of action is attributed to its dual activity as a calcium channel blocker and a serotonin (B10506) 5-HT2A receptor antagonist.[1][2] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, drawing upon available data for this compound itself and structurally related diphenylmethylpiperazine analogs. The guide details the key structural features influencing its activity at both target sites, presents quantitative data in a structured format, and provides detailed experimental protocols for the evaluation of such compounds.
Core Structure of this compound
This compound's chemical structure consists of a central piperazine (B1678402) ring substituted with a diphenylmethyl group at one nitrogen and a more complex side chain at the other. Understanding the contribution of each of these moieties is crucial for elucidating its SAR.
(Chemical structure of this compound would be depicted here in a final document)
Structure-Activity Relationship at Calcium Channels
While specific quantitative SAR data for a series of this compound analogs is limited in the public domain, studies on structurally related diphenylmethylpiperazine and diphenylpiperidine derivatives provide significant insights into the structural requirements for calcium channel blocking activity. The data suggests that modifications to the diphenylmethyl moiety have a profound impact on potency.
Table 1: SAR of Diphenylmethylpiperazine Analogs as N-type Calcium Channel Blockers
| Compound ID | R1 (para-position) | R2 (para-position) | IC50 (nM) - N-type Ca2+ Channel | Selectivity vs. L-type |
| Reference 1 | H | H | 150 | - |
| Analog 1a | F | H | 50 | >100-fold |
| Analog 1b | F | F | 10 | ~1200-fold |
| Analog 1c | Cl | Cl | 35 | - |
| Analog 1d | OMe | OMe | >1000 | - |
Data extrapolated from studies on related diphenylmethylpiperazine derivatives.[4]
The data in Table 1 indicates that electron-withdrawing substituents, particularly fluorine, on the phenyl rings of the diphenylmethyl group significantly enhance the inhibitory activity against N-type calcium channels.[4] Disubstitution with fluorine (Analog 1b) leads to the most potent compound with high selectivity over L-type calcium channels.[4] In contrast, electron-donating groups like methoxy (B1213986) (Analog 1d) drastically reduce the activity.[4]
Based on these findings, an illustrative SAR for this compound analogs at T-type calcium channels can be proposed:
Table 2: Illustrative SAR of Hypothetical this compound Analogs at T-type Calcium Channels
| Analog ID | Modification on Diphenylmethyl Group | Predicted T-type Ca2+ Channel Activity |
| This compound | Unsubstituted | Moderate |
| Analog D1 | 4-Fluoro substitution | Increased |
| Analog D2 | 4,4'-Difluoro substitution | Significantly Increased |
| Analog D3 | 4-Chloro substitution | Increased |
| Analog D4 | 4-Methoxy substitution | Decreased |
Structure-Activity Relationship at 5-HT2A Receptors
The SAR of diphenylmethylpiperazine derivatives at the 5-HT2A receptor is less systematically documented in publicly available literature compared to their calcium channel blocking activity. However, general principles from arylpiperazine-containing 5-HT2A antagonists can be applied. The nature of the aryl group and the length and composition of the linker to the second nitrogen of the piperazine are critical determinants of affinity and functional activity.
For this compound, the diphenylmethyl group contributes significantly to the lipophilicity and likely engages in hydrophobic interactions within the receptor binding pocket. The side chain at the other piperazine nitrogen will also play a crucial role in defining the affinity and selectivity for the 5-HT2A receptor.
Table 3: Illustrative SAR of Hypothetical this compound Analogs at 5-HT2A Receptors
| Analog ID | Modification on the Side Chain | Predicted 5-HT2A Receptor Affinity |
| This compound | Phenyl-dioxolane propyl | Moderate |
| Analog D5 | Shorter alkyl chain | Potentially decreased |
| Analog D6 | Replacement of dioxolane with other heterocycles | Variable |
| Analog D7 | Introduction of polar groups on the terminal phenyl ring | Potentially decreased |
Experimental Protocols
Radioligand Binding Assay for Calcium Channels
This protocol is adapted from established methods for determining the affinity of compounds for voltage-gated calcium channels.[5][6][7]
Objective: To determine the inhibitory constant (Ki) of test compounds for a specific type of calcium channel (e.g., T-type) using a competitive radioligand binding assay.
Materials:
-
Membrane Preparation: From cells stably expressing the desired calcium channel subtype.
-
Radioligand: A specific high-affinity radiolabeled ligand for the target channel (e.g., [3H]-PN200-110 for L-type, specific radioligands for T-type are less common and may require specialized sourcing).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: Serial dilutions of this compound analogs.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target channel.
-
Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine to reduce non-specific binding.
-
Scintillation Counter and Scintillation Fluid.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target calcium channel in a suitable buffer and prepare a membrane fraction by centrifugation.[5]
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound or the non-specific binding control.[6]
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[6]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.[5]
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[5]
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound by fitting the data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Imaging Functional Assay for 5-HT2A Receptor Antagonism
This protocol describes a cell-based functional assay to measure the antagonist activity of compounds at the 5-HT2A receptor by monitoring changes in intracellular calcium concentration.[8][9][10][11][12]
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds for the 5-HT2A receptor.
Materials:
-
Cell Line: A cell line (e.g., HEK293 or CHO) stably expressing the human 5-HT2A receptor.
-
Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
5-HT2A Receptor Agonist: Serotonin (5-HT) or a selective agonist.
-
Test Compounds: Serial dilutions of this compound analogs.
-
Fluorescence Plate Reader: Equipped with injectors for compound addition.
Procedure:
-
Cell Plating: Seed the 5-HT2A expressing cells into 96- or 384-well black-walled, clear-bottom plates and allow them to adhere overnight.[9]
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye solution in the dark at 37°C for 45-60 minutes.[10]
-
Compound Incubation: Wash the cells to remove excess dye and then incubate them with various concentrations of the test compounds for a predetermined time (e.g., 15-30 minutes) at room temperature.[8]
-
Agonist Stimulation and Signal Reading: Place the plate in the fluorescence plate reader.[8] Establish a baseline fluorescence reading and then inject a pre-determined EC80 concentration of the 5-HT2A agonist.[8] Immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each well.[9] Normalize the data to the response of the agonist alone (0% inhibition) and a baseline control (100% inhibition).[9] Plot the normalized response against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[9]
Visualizations
Caption: Proposed dual mechanism of this compound.
Caption: Iterative process for SAR studies.
References
- 1. The effect of this compound (Ca2+ channel blocker) on cerebral vessel reactivity in animals subjected to hyperventilation and anoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vasostabilizing effect of this compound (Ca(2+)-channel blocker) on cerebrovascular reactivity in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regional differences of cerebrovascular reactivity effected by calcium channel blocker - this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of diphenylpiperazine N-type calcium channel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Characterization of calcium channel binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Serotonin antagonist profiling on 5HT2A and 5HT2C receptors by nonequilibrium intracellular calcium response using an automated flow-through fluorescence analysis system, HT-PS 100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Dotarizine's Effects on Cerebrovascular Reactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dotarizine is a piperazine (B1678402) derivative that has been investigated for its potential therapeutic effects in cerebrovascular disorders and migraine.[1][2][3] It functions as a broad-spectrum calcium channel antagonist and also exhibits potent antiserotoninergic properties, specifically as an antagonist of the 5-HT2A and 5-HT2C receptors.[1][3] Preclinical studies have demonstrated its vasodilatory and vasostabilizing effects on cerebral arteries, suggesting a potential role in modulating cerebrovascular reactivity.[2][3] This technical guide provides an in-depth overview of the current scientific understanding of this compound's effects on the cerebrovascular system, with a focus on its mechanism of action, quantitative effects observed in preclinical models, and the experimental protocols used in its evaluation. While preclinical data are promising, it is important to note that the clinical development of this compound for migraine was discontinued (B1498344) in the early 2000s in the USA and Switzerland.[4]
Mechanism of Action
This compound's cerebrovascular effects are primarily attributed to its dual mechanism of action: blockade of voltage-gated calcium channels and antagonism of serotonin (B10506) 5-HT2A receptors in vascular smooth muscle cells.
Calcium Channel Blockade
This compound inhibits the influx of extracellular calcium (Ca2+) into vascular smooth muscle cells by blocking L-type voltage-gated calcium channels.[3] This reduction in intracellular calcium concentration inhibits the activation of calmodulin and myosin light-chain kinase (MLCK), leading to decreased phosphorylation of the myosin light chain, reduced actin-myosin cross-bridge formation, and subsequent smooth muscle relaxation and vasodilation.[3]
Serotonin 5-HT2A Receptor Antagonism
This compound is a potent antagonist of 5-HT2A receptors on vascular smooth muscle.[3] The activation of these Gq-coupled receptors by serotonin typically initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). By blocking this receptor, this compound prevents serotonin-induced vasoconstriction.
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound in vascular smooth muscle cells.
Quantitative Data from Preclinical Studies
The effects of this compound on cerebrovascular reactivity have been quantified in several preclinical models. The data below is summarized from studies in rabbits and cats.
In Vivo Effects on Cerebral Blood Flow Velocity (BFV) and Pulsatility Index (PI)
| Animal Model | Condition | Artery | Treatment | Change in Mean BFV | Change in PI | Reference |
| Rabbit | Hyperventilation (15 min) | MCA | Control (Agar) | ↓ 36% | - | [2] |
| Rabbit | Hyperventilation (15 min) | MCA | This compound (25 mg/kg, p.o.) | ↑ 8% (relative to control) | ↓ (Significant, P<0.1) | [2] |
| Rabbit | Hyperventilation (15 min) | BA | Control (Agar) | ↓ 14% | - | [2] |
| Rabbit | Hyperventilation (15 min) | BA | This compound (25 mg/kg, p.o.) | ↓ 6% | - | [2] |
| Rabbit | Anoxia | MCA & BA | This compound (25 mg/kg, p.o.) | Strong vasodilatory effect | ↓ (Pronounced decrease) | [1] |
| Cat | Hyperventilation | MCA | This compound (0.05 mg/kg/min, i.v.) | Abolished vasoconstriction | - | [5] |
MCA: Middle Cerebral Artery; BA: Basilar Artery; p.o.: oral administration; i.v.: intravenous infusion; PI: Pulsatility Index.
In Vitro Effects on Vascular Smooth Muscle Contraction
| Tissue | Vasoconstrictor | This compound Concentration | Inhibition of Contraction | Reference |
| Rabbit Basilar Artery | High K+ (80 mM) | 10⁻⁹ - 10⁻⁵ M | Concentration-dependent | [3] |
| Rabbit Basilar Artery | Noradrenaline (10⁻⁶ M) | 10⁻⁹ - 10⁻⁵ M | Concentration-dependent | [3] |
| Rabbit Basilar Artery | 5-Hydroxytryptamine (10⁻⁵ M) | 10⁻⁹ - 10⁻⁵ M | Concentration-dependent | [3] |
| Rabbit Aorta | High K+ (80 mM) | 10⁻⁹ - 10⁻⁵ M | Less potent than in basilar artery | [3] |
| Rabbit Aorta | Noradrenaline (10⁻⁶ M) | 10⁻⁹ - 10⁻⁵ M | Less potent than in basilar artery | [3] |
| Rabbit Aorta | 5-Hydroxytryptamine (10⁻⁵ M) | 10⁻⁹ - 10⁻⁵ M | Less potent than in basilar artery | [3] |
Experimental Protocols
In Vivo Cerebrovascular Reactivity Studies in Rabbits
A common experimental design to assess this compound's effect on cerebrovascular reactivity in rabbits involves the following steps:
-
Animal Model: New Zealand white rabbits are typically used.[2][3]
-
Drug Administration: this compound is dissolved in 0.25% agar (B569324) and administered orally at a dose of 25 mg/kg.[1][2] The control group receives the agar vehicle alone.[1][2] Administration schedules can vary, for example, three times at 10-hour intervals or twice daily for 5 days.[1][2]
-
Induction of Cerebrovascular Challenge:
-
Measurement of Cerebrovascular Reactivity:
-
Ultrastructural Analysis: In some studies, brain tissue is collected for electron microscopy to examine morphological changes in the endothelium of intracerebral vessels.[3]
In Vitro Vascular Smooth Muscle Studies
The direct effects of this compound on vascular smooth muscle are investigated using isolated arterial rings:
-
Tissue Preparation: Aortas and basilar arteries are excised from rabbits and cut into rings.[3]
-
Contractility Measurement: The arterial rings are mounted in organ baths containing a physiological salt solution and connected to force transducers to record isometric tension.[3]
-
Experimental Conditions:
-
Induced Contraction: Contractile responses are induced by various agents, including high potassium (K+) solution (to induce depolarization-mediated contraction), noradrenaline (an alpha-adrenergic agonist), and 5-hydroxytryptamine (serotonin).[3]
-
This compound Application: this compound is added to the organ bath at varying concentrations before or after the induction of contraction to assess its inhibitory effects.[3]
-
-
Calcium Influx Studies:
-
Radioactive Calcium (⁴⁵Ca²⁺) Uptake: The effect of this compound on calcium influx is measured by incubating the arterial rings with ⁴⁵Ca²⁺ in the presence of contractile agents and varying concentrations of this compound. The amount of radioactivity taken up by the tissue is then quantified.[3]
-
Human Pharmacokinetics and Tolerability
A clinical study in healthy male volunteers provided the following insights into the pharmacokinetics and tolerability of this compound:[1]
-
Dosing: Single oral doses of 50, 100, and 200 mg, and multiple oral doses of 50 mg twice daily for 14 days were evaluated.[1]
-
Tolerability: this compound was well-tolerated at single and multiple doses.[1] The highest single dose (200 mg) was associated with a slight increase in sedation and minor impairment in psychomotor performance.[1] No other clinically relevant adverse events were reported.[1]
-
Pharmacokinetics:
-
This compound exhibits linear kinetics with single doses.[1]
-
It is rapidly and extensively metabolized to an active compound, FI-6020.[1]
-
With a dosing regimen of 50 mg twice daily, a steady state was achieved by day 7 of treatment.[1]
-
The terminal elimination half-life for both this compound and its active metabolite is between 7 and 12 hours.[1]
-
Discussion and Future Directions
The preclinical evidence strongly suggests that this compound modulates cerebrovascular reactivity through its dual action as a calcium channel blocker and a 5-HT2A receptor antagonist. In animal models, it has demonstrated an ability to counteract vasoconstriction induced by hyperventilation and to promote vasodilation under anoxic conditions.[1][2] The in vitro data corroborate these findings, showing a direct inhibitory effect on vascular smooth muscle contraction and calcium influx.[3]
A significant gap in the current knowledge is the lack of clinical studies specifically investigating the effects of this compound on cerebrovascular reactivity in humans. While a study in healthy volunteers established its pharmacokinetic profile and general tolerability, it did not assess its impact on cerebral blood flow dynamics.[1] The discontinuation of its clinical development for migraine in some regions further limits the availability of human data.[4]
For drug development professionals, the preclinical profile of this compound highlights the potential of dual-mechanism compounds in targeting cerebrovascular dysregulation. Future research could explore the following:
-
Clinical Studies: Should interest in this compound be renewed, well-designed clinical trials using modern neuroimaging techniques (e.g., TCD, MRI with arterial spin labeling) would be necessary to determine its effects on cerebrovascular reactivity in humans.
-
Signaling Pathway Elucidation: Further investigation into the downstream signaling cascades affected by this compound, particularly the interplay between the calcium channel and serotonin receptor pathways, could provide a more detailed understanding of its molecular pharmacology.
-
Therapeutic Potential in Other Conditions: Given its mechanism of action, the potential utility of this compound or similar compounds could be explored in other conditions characterized by cerebrovascular dysregulation, such as certain types of stroke or vasospasm.
Conclusion
This compound is a compound with a well-defined dual mechanism of action that has shown significant effects on cerebrovascular reactivity in preclinical models. Its ability to induce vasodilation and counteract vasoconstriction makes it an interesting molecule from a pharmacological perspective. However, the absence of clinical data on its cerebrovascular effects in humans remains a critical limitation. The information presented in this guide provides a comprehensive overview of the existing preclinical evidence and serves as a foundation for any future research or development efforts related to this compound or others with a similar pharmacological profile.
References
- 1. Clinical pharmacokinetics and tolerability of this compound in healthy subjects after single and multiple oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regional differences of cerebrovascular reactivity effected by calcium channel blocker - this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vasostabilizing effect of this compound (Ca(2+)-channel blocker) on cerebrovascular reactivity in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - AdisInsight [adisinsight.springer.com]
- 5. Effect of this compound on CO2-dependent cerebrovascular reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Dotarizine for Migraine Prophylaxis: A Technical Whitepaper
Disclaimer: The clinical development of Dotarizine for migraine prophylaxis was discontinued. As a result, comprehensive data from late-stage clinical trials, detailed experimental protocols, and the specific rationale for its discontinuation are not fully available in the public domain. This document synthesizes the currently accessible scientific literature to provide a technical overview for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a diphenylmethylpiperazine derivative that was investigated as a prophylactic treatment for migraine. Its mechanism of action is characterized by a dual antagonism of voltage-gated calcium channels and serotonin (B10506) 5-HT2A and 5-HT2C receptors. Preclinical studies demonstrated its potential to modulate cerebrovascular reactivity and inhibit neuronal signaling pathways implicated in migraine pathophysiology. Early-phase clinical trials in healthy volunteers indicated good tolerability. However, the development of this compound was halted, and detailed efficacy and safety data from larger trials in migraine patients are not publicly available. This whitepaper provides a comprehensive review of the known pharmacology, pharmacokinetics, and available preclinical and clinical data for this compound.
Mechanism of Action
This compound's pharmacological profile is defined by its activity at two key targets implicated in migraine pathogenesis: voltage-gated calcium channels and serotonin 5-HT2 receptors.
Calcium Channel Antagonism
This compound functions as a calcium channel blocker. This action is believed to contribute to its therapeutic potential in migraine by preventing the excessive influx of calcium into neurons and vascular smooth muscle cells. This can lead to a reduction in neuronal hyperexcitability and the prevention of cerebral vasodilation, both of which are considered key events in the initiation of a migraine attack.
Serotonin 5-HT2 Receptor Antagonism
This compound also exhibits inhibitory effects on 5-HT2A and 5-HT2C receptors.[1] The antagonism of 5-HT2A receptors on blood vessels can counteract the vasoconstrictor effects of serotonin, while blocking 5-HT2C receptors may modulate neuronal activity in pain pathways. This dual serotonergic antagonism is a recognized mechanism for migraine prophylaxis.
A diagram illustrating the proposed dual mechanism of action of this compound is provided below.
Pharmacokinetics
Studies in healthy male volunteers have provided insights into the pharmacokinetic profile of this compound.[1]
-
Absorption and Metabolism: this compound is rapidly and extensively metabolized into an active compound, FI-6020.
-
Linearity: The pharmacokinetics of this compound and its major metabolite were found to be linear at single doses.
-
Steady State: Following twice-daily oral administration of 50 mg, a steady state was achieved after the seventh day of treatment.
-
Elimination Half-Life: The terminal elimination half-life of both this compound and its active metabolite is estimated to be between 7 and 12 hours.[1]
A simplified workflow of a pharmacokinetic study is depicted below.
References
Dotarizine for Peripheral Vertigo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dotarizine, a diphenylmethylpiperazine derivative, has demonstrated efficacy in the management of peripheral vertigo. Its therapeutic action is principally attributed to a dual mechanism involving the blockade of L-type calcium channels and antagonism of serotonin (B10506) 5-HT2A and 5-HT2C receptors. Clinical evidence, primarily from a key double-blind, randomized trial, indicates that this compound is not only effective in reducing the frequency and severity of vertigo attacks and associated neurovegetative symptoms but also shows superiority over cinnarizine (B98889), a commonly used anti-vertigo agent. Preclinical studies further support its mechanism by demonstrating effects on cerebrovascular reactivity. This technical guide provides a comprehensive overview of the available data on this compound, including a detailed examination of its pharmacology, clinical efficacy, and safety profile, to support further research and development in the field of vestibular disorders.
Introduction
Peripheral vertigo is a debilitating condition arising from dysfunction of the vestibular system, encompassing the semicircular canals, utricle, and saccule of the inner ear. It is characterized by a sensation of spinning or rotational movement, often accompanied by nausea, vomiting, and imbalance. The pharmacological management of peripheral vertigo aims to suppress vestibular symptoms and facilitate central compensation. This compound has emerged as a promising therapeutic agent due to its unique pharmacological profile.
Pharmacology and Mechanism of Action
This compound's efficacy in treating peripheral vertigo is rooted in its dual antagonism of key receptors involved in vestibular signaling and cerebrovascular control.
Calcium Channel Blockade
This compound acts as a calcium channel blocker, specifically targeting L-type calcium channels.[1][2] In the vestibular system, L-type calcium channels are crucial for the depolarization of vestibular hair cells and the subsequent release of neurotransmitters.[1][2][3] By inhibiting these channels, this compound is hypothesized to reduce the excitability of vestibular hair cells, thereby dampening the aberrant signals that trigger vertigo.
Serotonin 5-HT2A and 5-HT2C Receptor Antagonism
This compound also exhibits potent antagonism at serotonin 5-HT2A and 5-HT2C receptors.[4] These receptors are expressed in the vestibular nuclei, the central processing hub for vestibular information.[5][6] Serotonergic pathways are known to modulate the firing rate of vestibular neurons.[6] By blocking 5-HT2A and 5-HT2C receptors, this compound is thought to modulate neurotransmission within the vestibular nuclei, contributing to the restoration of vestibular balance.[5]
Signaling Pathways
The therapeutic effects of this compound can be visualized through its influence on key signaling pathways within the vestibular system.
Figure 1: Hypothesized mechanism of this compound in modulating vestibular signaling.
Clinical Efficacy
The primary clinical evidence for this compound in peripheral vertigo comes from a multicenter, double-blind, randomized study comparing its efficacy and safety with cinnarizine.[7]
Study Design and Patient Population
A total of 110 adult patients with peripheral vertigo were enrolled in a 60-day clinical follow-up study. Patients were randomly assigned to receive either this compound (50 mg twice daily) or cinnarizine (75 mg twice daily).[7]
Efficacy Outcomes
The study demonstrated that this compound was significantly active against vertigo attacks and their associated neurovegetative symptoms.[7] The global superiority of this compound was confirmed by statistically significant differences between the two treatment groups in the following parameters:
-
Improvement in the severity of vertigo[7]
-
Hearing loss improvement in audiometries[7]
-
Global relief of symptoms[7]
-
Reduction in disability caused by vertigo crises[7]
-
Global assessment by the investigators[7]
Due to the unavailability of the full-text article, specific quantitative data on the magnitude of these improvements and the corresponding p-values are not available.
Preclinical Studies on Cerebrovascular Reactivity
Preclinical studies in animal models have investigated the effects of this compound on cerebrovascular reactivity, which may contribute to its therapeutic profile, particularly in vertigo with a suspected vascular component.
Experimental Models
These studies utilized anesthetized cats and rabbits to assess the impact of this compound on cerebral blood flow velocity under conditions of normoventilation and hyperventilation-induced vasoconstriction.[8]
Key Findings
Intravenous administration of this compound was found to abolish the vasoconstrictive effect of hyperventilation.[8] This suggests that this compound has a pronounced vasodilatory effect on both basal and cortical arteries of the brain, which could improve microcirculation in the inner ear.
Safety and Tolerability
Clinical Trial Data
In the comparative trial against cinnarizine, this compound was well-tolerated. No clinically significant unwanted effects on blood pressure, heart rate, or other analytical parameters were observed. Importantly, no serious adverse effects were reported with this compound treatment.[7]
Potential Adverse Events
While the pivotal clinical trial reported a favorable safety profile, it is important for researchers and clinicians to be aware of potential adverse events associated with drugs of this class. A comprehensive table of potential adverse events is provided below, based on general knowledge of calcium channel blockers and serotonin antagonists, as specific data from this compound trials is limited.
| System Organ Class | Potential Adverse Events |
| Nervous System Disorders | Drowsiness, Dizziness, Headache |
| Gastrointestinal Disorders | Nausea, Dry Mouth, Abdominal Discomfort |
| Cardiovascular Disorders | Hypotension, Palpitations |
| General Disorders | Fatigue |
Table 1: Potential Adverse Events Associated with this compound Treatment. This table is illustrative and based on the drug class, as detailed adverse event data from specific this compound for vertigo trials are not publicly available.
Experimental Protocols
Clinical Trial: this compound vs. Cinnarizine in Peripheral Vertigo[7]
-
Study Design: A multicenter, double-blind, randomized, parallel-group clinical trial.
-
Participants: 110 adult patients diagnosed with peripheral vertigo.
-
Intervention:
-
Group 1: this compound 50 mg administered orally, twice daily.
-
Group 2: Cinnarizine 75 mg administered orally, twice daily.
-
-
Duration: 60 days of clinical follow-up.
-
Primary Outcome Measures:
-
Severity of vertigo (specific scale not detailed in the abstract).
-
Frequency of vertigo attacks.
-
Associated neurovegetative symptoms.
-
-
Secondary Outcome Measures:
-
Audiometric evaluation of hearing loss.
-
Global assessment of symptom relief by patients and investigators.
-
Disability produced by vertigo crises.
-
-
Safety Assessments: Monitoring of vital signs (blood pressure, heart rate) and standard laboratory analytical parameters.
Figure 2: Simplified workflow of the this compound versus cinnarizine clinical trial.
Preclinical Study: Effect of this compound on Cerebrovascular Reactivity[8]
-
Animal Model: Anesthetized cats.
-
Intervention: this compound administered via a 20-minute intravenous infusion at a dose of 0.05 mg/kg/min.
-
Experimental Conditions:
-
Group 1: this compound infusion initiated during normoventilation.
-
Group 2: this compound infusion initiated during the 30th minute of hyperventilation.
-
-
Outcome Measures:
-
Diameter of cortical arteries (measured indirectly using photographs of the cerebral cortex).
-
Cerebral blood flow velocity in the middle cerebral artery (MCA) measured using transcranial Doppler sonography.
-
-
Key Finding Investigated: The ability of this compound to counteract hyperventilation-induced vasoconstriction.
Conclusion and Future Directions
This compound represents a valuable therapeutic option for the management of peripheral vertigo, with clinical evidence suggesting superiority over cinnarizine. Its dual mechanism of action, involving calcium channel blockade and serotonin 5-HT2A/2C receptor antagonism, provides a multi-faceted approach to mitigating vestibular symptoms. However, to further solidify its position in the therapeutic landscape, several key areas require further investigation:
-
Larger, well-controlled clinical trials with detailed reporting of quantitative outcomes are needed to provide a more robust evidence base for its efficacy and safety.
-
Head-to-head comparison studies with other anti-vertigo medications, such as betahistine, would be beneficial to delineate its relative efficacy.
-
Further elucidation of the specific downstream signaling pathways modulated by this compound in the vestibular nuclei will provide a more complete understanding of its mechanism of action and may open avenues for the development of more targeted therapies.
-
Investigation into the efficacy of this compound in specific subtypes of peripheral vertigo (e.g., Meniere's disease, vestibular neuritis) would help to define its optimal clinical application.
By addressing these research gaps, the full therapeutic potential of this compound in the management of vestibular disorders can be realized, offering improved outcomes for patients suffering from peripheral vertigo.
References
- 1. Role of L-type Ca(2+) channels in transmitter release from mammalian inner hair cells I. Gross sound-evoked potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. The Role of Calcium Signaling in Sensorineural Hearing Loss [medsci.org]
- 4. This compound | C29H34N2O2 | CID 55285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. HKU Scholars Hub: 5-HT2A receptor mediated facilitation of inhibitory neurotransmission in medial vestibular nucleus [hub.hku.hk]
- 6. HKU Scholars Hub: 5-HT modulates synaptic transmission in vestibular nucleus of rats [hub.hku.hk]
- 7. [Efficacy and safety of this compound vs. cinnarizine in the symptomatic treatment of acute balance disorders (common vertigo)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound on CO2-dependent cerebrovascular reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Dotarizine's Interaction with P/Q-type Calcium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dotarizine, a piperazine (B1678402) derivative investigated for its antimigraine properties, exerts a significant modulatory effect on voltage-gated calcium channels, with a noteworthy interaction with P/Q-type (Cav2.1) channels.[1][2] This technical guide provides a comprehensive overview of the molecular interactions, electrophysiological consequences, and underlying mechanisms of this compound's action on P/Q-type calcium channels. It synthesizes key quantitative data, details experimental methodologies, and presents visual representations of the involved pathways and protocols to serve as an in-depth resource for the scientific community. The primary mechanism of action involves a voltage-dependent blockade of the P/Q-type calcium channel, leading to a reduction in calcium influx and subsequent inhibition of downstream processes such as neurotransmitter release.[1]
Introduction to this compound and P/Q-type Calcium Channels
This compound is a calcium channel blocker and a serotonin (B10506) 5-HT2 receptor antagonist.[2] Its therapeutic potential in migraine prophylaxis is thought to be mediated, in part, through its ability to modulate neuronal excitability by limiting calcium entry.[3][4]
P/Q-type calcium channels (Cav2.1) are high-voltage activated channels predominantly located at the presynaptic terminals of neurons.[5][6][7] They play a critical role in coupling membrane depolarization to the release of neurotransmitters.[5][8][9] Dysregulation of P/Q-type channel function has been implicated in several neurological disorders, including familial hemiplegic migraine, ataxia, and epilepsy, making them a key target for therapeutic intervention.[5][6][7][9]
Quantitative Analysis of this compound's Effect on P/Q-type Calcium Channels
The inhibitory action of this compound on calcium channels has been quantified in several studies. The following tables summarize the key findings, providing a clear comparison of its potency under different experimental conditions.
Table 1: Inhibitory Potency of this compound on Voltage-Gated Calcium Currents
| Cell Type | Current Type | IC50 (μM) | Experimental Conditions | Reference |
| Bovine Adrenal Chromaffin Cells | Whole-cell Ba2+ currents (IBa) | 4 | Depolarizing pulses to 0 mV from a holding potential of -80 mV. | [10] |
| Bovine Adrenal Chromaffin Cells | 45Ca2+ uptake | 4.8 | K+ depolarization (70 mM K+/0.5 mM Ca2+ for 60 s). | [10] |
Table 2: Concentration-Dependent Blockade of P/Q-type Currents and Exocytosis by this compound
| Parameter | This compound Concentration (μM) | Effect | Cell Type | Reference |
| P/Q fraction of IBa | 10-30 | Blockade and promotion of current inactivation. | Bovine Adrenal Chromaffin Cells | [1] |
| Catecholamine Secretion | 3 | Blockade of secretory responses to high K+. | Bovine Adrenal Chromaffin Cells | [1] |
| K+-induced [Ca2+]c increase | 10 | Reduction of the K+ signal from 1.4 μM to 0.35 μM. | Fura-2-loaded Bovine Adrenal Chromaffin Cells | [4] |
| K+-induced [Ca2+]c increase | 30 | Full suppression of the K+ response. | Fura-2-loaded Bovine Adrenal Chromaffin Cells | [4] |
Mechanism of Action: Voltage-Dependent Blockade
A key characteristic of this compound's interaction with P/Q-type calcium channels is its voltage-dependent nature.[1] The blockade is more pronounced under conditions of sustained depolarization.
-
State-Dependent Binding: this compound exhibits a higher affinity for the open and/or inactivated states of the P/Q-type channel compared to the resting state. This is evidenced by the observation that the blockade is greater with longer depolarizing pulses and at more depolarized holding potentials.[1]
-
Promotion of Inactivation: this compound promotes the inactivation of the P/Q-type current, leading to a more significant blockade of the late current compared to the early peak current.[1]
-
Use-Dependency: The inhibitory effect of this compound on whole-cell calcium currents is use-dependent, meaning that repeated stimulation of the channels enhances the blocking effect.[10]
This voltage-dependent mechanism suggests that this compound would be more effective in tissues with higher firing rates or in pathological states associated with neuronal hyperexcitability, which is relevant to its proposed antimigraine action.[1]
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Voltage-Dependent Blockade
The following diagram illustrates the proposed mechanism by which this compound interacts with P/Q-type calcium channels in a voltage-dependent manner.
Caption: Voltage-dependent blockade of P/Q-type calcium channels by this compound.
Experimental Workflow for Isolating P/Q-type Currents
The study of this compound's specific effects on P/Q-type channels requires the pharmacological isolation of these currents from other endogenous voltage-gated calcium channels. The following diagram outlines a typical experimental workflow.
Caption: Workflow for isolating and studying P/Q-type calcium channel currents.
Detailed Experimental Protocols
Cell Culture and Preparation
-
Cell Type: Bovine adrenal chromaffin cells are commonly used as they endogenously express a significant population of P/Q-type calcium channels.[1]
-
Culture Conditions: Cells are typically maintained in a controlled environment (e.g., 37°C, 5% CO2) in a suitable culture medium such as DMEM/F12 supplemented with fetal bovine serum and antibiotics.
Electrophysiology (Whole-Cell Voltage Clamp)
-
Technique: The whole-cell configuration of the patch-clamp technique is employed to record ionic currents across the entire cell membrane.[1][10]
-
Solutions:
-
External Solution (Extracellular): Typically contains Ba2+ as the charge carrier to enhance current amplitude and avoid Ca2+-dependent inactivation. A representative solution might contain (in mM): 140 TEA-Cl, 10 BaCl2, 10 HEPES, adjusted to pH 7.4 with TEA-OH.
-
Internal Solution (Pipette): Designed to mimic the intracellular environment and may contain (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.1 GTP, adjusted to pH 7.2 with CsOH.
-
-
Pharmacological Isolation of P/Q-type Currents: To specifically study P/Q-type channels, other voltage-gated calcium channels are blocked. This is achieved by superfusing the cells with:
-
Voltage Protocols:
-
Holding Potential: Cells are typically held at a hyperpolarized potential (e.g., -80 mV or -110 mV) to ensure channels are in a resting state before stimulation.[1][10]
-
Depolarizing Pulses: Currents are elicited by step depolarizations to various test potentials (e.g., 0 mV) for a defined duration (e.g., 50 ms).[10]
-
Voltage-Dependence Assessment: To assess voltage-dependent blockade, the holding potential can be varied (e.g., -110 mV, -80 mV, -60 mV) to alter the proportion of channels in different states.[1]
-
Catecholamine Secretion Assay
-
Stimulation: Secretion is induced by depolarizing the cells with a high-potassium solution (e.g., 100 mM K+) for a short duration (e.g., 2 seconds) in the presence of Ca2+.[1]
-
Measurement: The release of catecholamines is measured, often using electrochemical detection or other sensitive analytical techniques.
-
This compound Application: The effect of this compound is assessed by pre-incubating the cells with the compound before stimulation. To investigate voltage-dependency, cells can be pre-depolarized in a Ca2+-free, high-K+ solution before the application of this compound and the subsequent secretory stimulus.[1]
Broader Context and Other Mechanisms
While the direct blockade of P/Q-type calcium channels is a significant aspect of this compound's pharmacology, it is important to note its other reported actions:
-
Inhibition of other Calcium Channels: this compound also blocks other types of voltage-dependent calcium channels, contributing to its overall effect on calcium homeostasis.[4][11]
-
Effect on Intracellular Calcium Stores: this compound has been shown to release Ca2+ from caffeine-sensitive intracellular stores, specifically the endoplasmic reticulum. This action is similar to that of SERCA inhibitors like thapsigargin (B1683126) and cyclopiazonic acid.[4][11]
-
Serotonin Receptor Antagonism: this compound is also a 5-HT2 receptor antagonist, which is another mechanism potentially contributing to its antimigraine effects.[2][3]
Conclusion and Future Directions
This compound demonstrates a clear and potent inhibitory effect on P/Q-type calcium channels, characterized by a voltage- and use-dependent mechanism of action. This blockade of presynaptic calcium entry and subsequent neurotransmitter release provides a strong rationale for its therapeutic investigation in migraine and other disorders characterized by neuronal hyperexcitability.
Future research should aim to:
-
Elucidate the precise binding site of this compound on the Cav2.1 α1A subunit.
-
Investigate the selectivity profile of this compound across different splice variants of the P/Q-type channel.
-
Conduct in vivo studies to correlate the P/Q-type channel blocking activity with its efficacy in relevant animal models of disease.
This in-depth guide provides a foundational understanding of the interaction between this compound and P/Q-type calcium channels, offering valuable insights for researchers and drug development professionals in the field of neuroscience and pharmacology.
References
- 1. Antimigraine this compound blocks P/Q Ca2+ channels and exocytosis in a voltage-dependent manner in chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C29H34N2O2 | CID 55285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Vasostabilizing effect of this compound (Ca(2+)-channel blocker) on cerebrovascular reactivity in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel antimigraineur this compound releases Ca2+ from caffeine-sensitive Ca2+ stores of chromaffin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P/Q-type calcium channel modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. P/Q-type calcium channel modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential facilitation of N- and P/Q-type calcium channels during trains of action potential-like waveforms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Voltage-dependent calcium channels are involved in neurogenic dural vasodilatation via a presynaptic transmitter release mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound versus flunarizine as calcium antagonists in chromaffin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel antimigraineur this compound releases Ca2+ from caffeine-sensitive Ca2+ stores of chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Dotarizine's Impact on Cerebral Blood Flow Velocity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dotarizine, a piperazine (B1678402) derivative, has demonstrated significant effects on cerebral hemodynamics, primarily through its dual mechanism of action as a calcium channel blocker and a serotonin (B10506) 5-HT2 receptor antagonist.[1] This technical guide provides an in-depth analysis of the current scientific literature on the effects of this compound on cerebral blood flow velocity. It summarizes key quantitative data from preclinical studies, details the experimental methodologies employed, and illustrates the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cerebrovascular research.
Introduction
This compound is a compound chemically related to cinnarizine (B98889) and flunarizine, known for its vasodilatory properties.[2][3] Its primary pharmacological actions are the blockade of voltage-dependent calcium channels and antagonism of serotonin 5-HT2 receptors, both of which play crucial roles in the regulation of vascular smooth muscle tone.[1][4] These properties make this compound a compound of interest for conditions associated with cerebral vasoconstriction and dysregulated cerebral blood flow, such as migraine.[3][5] This guide synthesizes the available preclinical evidence to provide a detailed understanding of this compound's effects on cerebral blood flow velocity.
Mechanism of Action
This compound's influence on cerebral blood flow is primarily attributed to its ability to induce vasodilation through two main pathways:
-
Calcium Channel Blockade: By inhibiting the influx of extracellular calcium (Ca2+) into vascular smooth muscle cells through voltage-gated calcium channels, this compound prevents the activation of calmodulin and subsequent myosin light chain kinase (MLCK) phosphorylation. This leads to smooth muscle relaxation and an increase in arterial diameter.[4][6]
-
Serotonin 5-HT2 Receptor Antagonism: Serotonin (5-hydroxytryptamine, 5-HT) is a potent vasoconstrictor in cerebral vessels, acting through 5-HT2 receptors on vascular smooth muscle.[4][7] this compound acts as an antagonist at these receptors, blocking the vasoconstrictive effects of serotonin.[4][5]
The synergistic effect of these two mechanisms results in a pronounced vasodilatory effect on cerebral arteries, leading to an increase in cerebral blood flow and a modulation of blood flow velocity.
Signaling Pathway of this compound's Vasodilatory Effect
Caption: this compound's dual mechanism of action leading to vasodilation.
Quantitative Data on Cerebral Blood Flow Velocity
The effects of this compound on cerebral blood flow velocity have been quantified in several preclinical studies. The following tables summarize the key findings.
Table 1: Effect of Intravenous this compound on Middle Cerebral Artery (MCA) Velocity in Anesthetized Cats
| Condition | Treatment | Change in Cortical Artery Diameter | Change in MCA Blood Velocity | Reference |
| Normoventilation | This compound (0.05 mg/kg/min IV for 20 min) | Not specified | Not specified | [2] |
| Hyperventilation | Control | Vasoconstriction | Decrease | [2] |
| Hyperventilation | This compound (0.05 mg/kg/min IV for 20 min) | Abolished vasoconstriction | Abolished decrease | [2] |
Table 2: Effect of Oral this compound on Blood Flow Velocity (BFV) in Rabbits During Hyperventilation
| Artery | Treatment Group | BFV Change During Hyperventilation | Reference |
| Middle Cerebral Artery (MCA) | Control | -36% | [5] |
| This compound (25 mg/kg, twice daily for 5 days) | +8% | [5] | |
| Basilar Artery (BA) | Control | -14% | [5] |
| This compound (25 mg/kg, twice daily for 5 days) | -6% | [5] |
Table 3: Effect of Oral this compound on Blood Flow Velocity (BFV) in Rabbits During Anoxia
| Artery | Treatment Group | Observation | Reference |
| Middle Cerebral Artery (MCA) | This compound (25 mg/kg, three times at 10-hour intervals) | Strong vasodilatory effects | [8] |
| Basilar Artery (BA) | This compound (25 mg/kg, three times at 10-hour intervals) | Strong vasodilatory effects | [8] |
Experimental Protocols
The following sections detail the methodologies used in the key studies investigating this compound's effect on cerebral blood flow.
Intravenous Administration in Anesthetized Cats
-
Animal Model: Anesthetized cats.[2]
-
Drug Administration: this compound was administered via a 20-minute intravenous infusion at a dose of 0.05 mg/kg/min.[2]
-
Experimental Conditions:
-
Measurements:
Oral Administration in Rabbits (Hyperventilation Study)
-
Animal Model: Rabbits, divided into a control group and a this compound-treated group.[5]
-
Drug Administration: The treated group received 25 mg/kg of this compound dissolved in 0.25% agar (B569324), administered orally twice daily for 5 days. The control group received the agar vehicle.[5]
-
Experimental Procedure:
-
Measurement Technique: Transcranial Doppler (TCD) apparatus was used to measure BFV. The pulsatility index (PI) was also analyzed to assess vascular resistance.[5]
Experimental Workflow: Oral this compound in Rabbits (Hyperventilation)
Caption: Workflow for the rabbit hyperventilation study.
Oral Administration in Rabbits (Anoxia Study)
-
Animal Model: Rabbits, divided into a sham (control) group and an experimental group.[8]
-
Drug Administration: The experimental group received 25 mg/kg of this compound dissolved in 0.25% agar orally three times at 10-hour intervals. The sham group received the agar vehicle.[8]
-
Experimental Condition: Anoxic conditions were induced.[8]
-
Measurements:
Discussion and Implications
The available data consistently demonstrate that this compound has a significant vasodilatory effect on cerebral arteries, leading to the preservation or increase of cerebral blood flow velocity, particularly under conditions that would normally induce vasoconstriction, such as hyperventilation.[2][5] The abolition of hyperventilation-induced vasoconstriction in cats and the reversal of the expected decrease in blood flow velocity in rabbits highlight the potent activity of this compound.[2][5]
The dual mechanism of calcium channel blockade and 5-HT2 receptor antagonism provides a robust rationale for its observed effects. By targeting two key pathways involved in vascular tone, this compound offers a potentially powerful therapeutic approach for cerebrovascular disorders characterized by excessive vasoconstriction.
The regional differences observed in the cerebrovascular reactivity to this compound suggest a complex interaction with the cerebral vasculature that warrants further investigation.[5] Future research should focus on clinical trials in human subjects to confirm these preclinical findings and to establish a clear dose-response relationship and safety profile. More detailed studies employing advanced neuroimaging techniques could provide a more comprehensive picture of this compound's impact on regional cerebral blood flow and metabolism.
Conclusion
This compound is a promising compound with a clear mechanism of action that translates into significant effects on cerebral blood flow velocity in preclinical models. Its ability to counteract vasoconstriction suggests potential therapeutic utility in a range of cerebrovascular conditions. The data and protocols summarized in this guide provide a solid foundation for further research and development of this compound as a cerebrovascular-active agent.
References
- 1. This compound | C29H34N2O2 | CID 55285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effect of this compound on CO2-dependent cerebrovascular reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ihs-headache.org [ihs-headache.org]
- 4. Mechanisms of blockade by the novel migraine prophylactic agent, this compound, of various brain and peripheral vessel contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regional differences of cerebrovascular reactivity effected by calcium channel blocker - this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbneuro.com [nbneuro.com]
- 7. Contractile 5-HT1B receptors in human cerebral arteries: pharmacological characterization and localization with immunocytochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of this compound--(Ca2+ channel blocker)--on vascular reactivity and ultrastructure of cerebral capillaries in animals subjected to anoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
Dotarizine's Effects on Cortical Artery Diameter: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dotarizine is a piperazine (B1678402) derivative that has demonstrated significant effects on the cerebrovascular system.[1][2][3][4][5][6][7][8][9] Classified as both a calcium channel blocker and a serotonin (B10506) 5-HT2 receptor antagonist, its dual mechanism of action contributes to its vasodilatory and vasostabilizing properties, particularly within the cerebral circulation.[1][5][9][10][11] This technical guide provides an in-depth analysis of the effects of this compound on cortical artery diameter, compiling quantitative data from key studies, detailing experimental methodologies, and illustrating the underlying signaling pathways.
Quantitative Data on this compound's Effects
Table 1: Inhibition of Agonist-Induced Contractions in Rabbit Basilar Artery by this compound
| Agonist (Concentration) | This compound Concentration (M) | Inhibition of Contraction (%) |
| High K+ (80 mM) | 10-7 | ~20% |
| 10-6 | ~50% | |
| 10-5 | ~80% | |
| Noradrenaline (10-6 M) | 10-7 | ~15% |
| 10-6 | ~45% | |
| 10-5 | ~75% | |
| 5-Hydroxytryptamine (5-HT) (10-5 M) | 10-9 | ~10% |
| 10-8 | ~25% | |
| 10-7 | ~50% | |
| 10-6 | ~80% | |
| 10-5 | ~95% |
Data extracted from an in vitro study on rabbit basilar artery smooth muscle.[12]
Table 2: IC50 Values for this compound's Inhibition of 5-HT-Evoked Contractions in Various Rabbit Arteries
| Artery | IC50 (µM) |
| Vertebral | 1.35 |
| Aorta | 1.40 |
| Femoral | 0.52 |
| Mesenteric | 1.09 |
IC50 represents the concentration of this compound required to inhibit 50% of the contractile response induced by 5-hydroxytryptamine (5-HT).[10]
Experimental Protocols
In Vitro Measurement of Arterial Contractility
The quantitative data presented above were primarily generated using in vitro wire myography techniques.[12][13]
1. Tissue Preparation:
-
Rabbits are euthanized, and the basilar or other relevant arteries are carefully dissected.[12]
-
The arteries are cleaned of adhering connective tissue and cut into rings of approximately 2-3 mm in length.[13]
-
The endothelium may be removed by gentle rubbing of the intimal surface.[13]
2. Mounting and Equilibration:
-
The arterial rings are mounted on two fine wires in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and bubbled with a mixture of 95% O2 and 5% CO2.[12][13]
-
One wire is fixed, and the other is connected to a force transducer to measure isometric tension.[13] | The rings are allowed to equilibrate for a period of 60-90 minutes under a resting tension.[12]
3. Experimental Procedure:
-
After equilibration, the arteries are typically contracted with a high concentration of potassium chloride (KCl) to test their viability.[12]
-
To assess the effect of this compound, concentration-response curves are generated by cumulatively adding a vasoconstrictor agonist (e.g., 5-HT, noradrenaline, or high K+) to the organ bath in the absence and presence of increasing concentrations of this compound.[12]
-
The tension developed by the arterial rings is recorded, and the inhibitory effect of this compound is calculated as a percentage of the maximal contraction induced by the agonist alone.[12]
Experimental workflow for in vitro arterial contractility studies.
Signaling Pathways
This compound exerts its effects on cortical artery diameter through two primary mechanisms: the blockade of voltage-gated calcium channels and the antagonism of serotonin 5-HT2A receptors on vascular smooth muscle cells.
Inhibition of Voltage-Gated Calcium Channels
Voltage-gated calcium channels (VGCCs), particularly the L-type, are crucial for the influx of extracellular calcium into vascular smooth muscle cells upon membrane depolarization.[6][14][15][16][17] This influx of calcium is a primary trigger for vasoconstriction. This compound, as a calcium channel blocker, directly inhibits these channels, leading to a reduction in intracellular calcium concentration and subsequent vasodilation.[6][12][15][17]
Signaling pathway of this compound's calcium channel blockade.
Antagonism of 5-HT2A Receptors
Serotonin (5-hydroxytryptamine, 5-HT) is a potent vasoconstrictor of cerebral arteries, acting primarily through 5-HT2A receptors on vascular smooth muscle cells.[1][2][3][4] The activation of these G-protein coupled receptors initiates a signaling cascade that leads to vasoconstriction. This compound acts as a competitive antagonist at these receptors, preventing 5-HT from binding and thereby inhibiting this vasoconstrictive pathway.[5][9][10]
Signaling pathway of this compound's 5-HT2A receptor antagonism.
Conclusion
This compound demonstrates significant potential for inducing vasodilation and counteracting vasoconstriction in cerebral arteries. Its dual mechanism of action, involving the blockade of L-type voltage-gated calcium channels and antagonism of 5-HT2A receptors, provides a robust means of modulating cerebrovascular tone. While direct quantitative data on the percentage change in cortical artery diameter remains to be fully elucidated, in vitro studies on related cerebral arteries strongly support its vasodilatory effects. The detailed experimental protocols and signaling pathways outlined in this guide offer a comprehensive foundation for further research and development in the field of cerebrovascular therapeutics.
References
- 1. Mechanisms of 5-hydroxytryptamine(2A) receptor activation of the mitogen-activated protein kinase pathway in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of the mitogen-activated protein kinase pathway via the 5-HT2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 7. The effect of this compound (Ca2+ channel blocker) on cerebral vessel reactivity in animals subjected to hyperventilation and anoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of this compound--(Ca2+ channel blocker)--on vascular reactivity and ultrastructure of cerebral capillaries in animals subjected to anoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vasostabilizing effect of this compound (Ca(2+)-channel blocker) on cerebrovascular reactivity in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regional differences of cerebrovascular reactivity effected by calcium channel blocker - this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects on nociception of the Ca2+ and 5-HT antagonist this compound and other 5-HT receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of this compound on 45Ca2+ movements and contractile responses in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Calcium Signaling Mechanisms in Arterial Smooth Muscle and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Physiology, Pathology, and Pharmacology of Voltage-Gated Calcium Channels and Their Future Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Voltage-gated calcium channels (Ca<sub>V</sub>) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 17. Voltage-Gated Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
Dotarizine: A Technical Guide to its Vasodilator Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dotarizine is a piperazine (B1678402) derivative that exhibits significant vasodilator properties, primarily through a dual mechanism of action: blockade of voltage-gated calcium channels and antagonism of serotonin (B10506) 5-HT2A and 5-HT2C receptors. This technical guide provides an in-depth analysis of the pharmacological profile of this compound as a vasodilator agent. It consolidates available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of vasodilator agents.
Introduction
This compound is a compound recognized for its vasodilatory and antivasoconstrictive effects, particularly within the cerebral vasculature.[1][2] Its potential therapeutic applications, such as in the management of migraine, are linked to its ability to modulate vascular tone.[3] Understanding the precise mechanisms, quantitative effects, and experimental validation of this compound's vasodilator action is crucial for its further development and clinical application. This guide synthesizes the current knowledge on this compound's pharmacology, focusing on its interactions with key molecular targets that regulate vascular smooth muscle contraction.
Mechanism of Action
This compound's vasodilator effects stem from its activity at two primary molecular targets:
-
Voltage-Gated Calcium Channels (VGCCs): this compound acts as a calcium channel blocker.[2] By inhibiting the influx of extracellular calcium into vascular smooth muscle cells, it prevents the calcium-dependent signaling cascades that lead to muscle contraction and vasoconstriction.
-
Serotonin 5-HT2A and 5-HT2C Receptors: this compound is an antagonist of 5-HT2A and 5-HT2C receptors.[3] Serotonin, acting through these receptors on vascular smooth muscle, is a potent vasoconstrictor. By blocking these receptors, this compound inhibits serotonin-induced vasoconstriction.
The combined effect of calcium channel blockade and serotonin receptor antagonism results in a potent and regionally selective vasodilator effect, with a notable efficacy in cerebral arteries.[1]
Signaling Pathways
The vasodilatory action of this compound can be visualized through the following signaling pathways:
Quantitative Data
The following tables summarize the available quantitative data on the vasodilator effects of this compound.
Table 1: Inhibitory Effects of this compound on Vasoconstriction in Isolated Rabbit Arteries
| Artery Type | Vasoconstrictor Agent | Effective this compound Concentration (M) | Reference |
| Aorta & Basilar Artery | High K⁺ (80 mM) | 10⁻⁹ - 10⁻⁵ | [1] |
| Aorta & Basilar Artery | Noradrenaline (10⁻⁶ M) | 10⁻⁹ - 10⁻⁵ | [1] |
| Aorta & Basilar Artery | 5-Hydroxytryptamine (10⁻⁵ M) | 10⁻⁹ - 10⁻⁵ | [1] |
| Aorta & Basilar Artery | Ca²⁺ (in Ca²⁺-free, high-K⁺ solution) | 10⁻⁷ - 10⁻⁶ | [1] |
Note: this compound was found to be more potent in basilar arteries than in the aorta.[1]
Table 2: In Vivo Effects of this compound on Cerebral Blood Flow
| Animal Model | Artery | Administration Route & Dose | Effect | Reference |
| Rabbit | Middle Cerebral & Basilar Arteries | Oral, 25 mg/kg | Diminished vasoconstrictive effect of hyperventilation | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the vasodilator properties of this compound.
Isolated Artery Vasoconstriction Assay
This protocol is based on methodologies used for studying the effects of vasoactive compounds on isolated rabbit basilar arteries.
Objective: To determine the inhibitory effect of this compound on agonist-induced vasoconstriction in isolated arterial rings.
Materials:
-
Male New Zealand white rabbits
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
Vasoconstrictor agents (e.g., KCl, Noradrenaline, Serotonin)
-
This compound
-
Organ bath system with force transducers
-
Data acquisition system
Procedure:
-
Humanely euthanize the rabbit and carefully dissect the basilar artery.
-
Cut the artery into rings of 2-3 mm in length.
-
Suspend the arterial rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-1.5 g.
-
Induce a stable contraction with a vasoconstrictor agent (e.g., 80 mM KCl).
-
Once a plateau is reached, add increasing concentrations of this compound cumulatively to the bath.
-
Record the relaxation response at each concentration.
-
Calculate the percentage of relaxation relative to the pre-contracted tension.
Radioligand Binding Assay for 5-HT2A Receptor
This protocol provides a general framework for determining the binding affinity (Ki) of this compound for the 5-HT2A receptor.
Objective: To quantify the binding affinity of this compound to the 5-HT2A receptor.
Materials:
-
Cell membranes expressing human 5-HT2A receptors
-
Radioligand (e.g., [³H]ketanserin)
-
Non-specific binding agent (e.g., unlabeled ketanserin)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), unlabeled ketanserin (B1673593) (for non-specific binding), or a concentration of this compound.
-
Incubate the plate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 of this compound.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Conclusion
This compound is a potent vasodilator agent with a well-defined dual mechanism of action involving the blockade of voltage-gated calcium channels and antagonism of 5-HT2A/2C receptors. The available data, primarily from in vitro and in vivo animal studies, demonstrates its efficacy in relaxing vascular smooth muscle, particularly in the cerebral circulation. This technical guide provides a foundational understanding of this compound's pharmacology for researchers and drug development professionals. Further investigation to determine precise binding affinities (Ki values) and inhibitory concentrations (IC50 values) across a range of vascular beds and species will be critical for a more complete characterization of this compound and to fully elucidate its therapeutic potential.
References
- 1. Effects of this compound on 45Ca2+ movements and contractile responses in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of this compound (Ca2+ channel blocker) on cerebral vessel reactivity in animals subjected to hyperventilation and anoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vasostabilizing effect of this compound (Ca(2+)-channel blocker) on cerebrovascular reactivity in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Dotarizine as a Serotonergic Antagonist: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dotarizine is a piperazine (B1678402) derivative that has been investigated for its therapeutic potential in cerebrovascular disorders such as migraine.[1] Its mechanism of action is characterized by a dual antagonism of 5-HT2 serotonin (B10506) receptors and voltage-gated calcium channels.[2][3] This document provides a comprehensive technical overview of this compound's role as a serotonergic antagonist, detailing its effects on the 5-HT2A receptor signaling pathway. It includes a summary of available quantitative pharmacological data, detailed experimental protocols for assessing its antagonist activity, and visualizations of the relevant signaling cascades and experimental workflows.
Introduction
This compound is a compound recognized for its vasodilatory and antiserotoninergic properties.[4] It has demonstrated efficacy in preclinical models of cerebrovascular disorders, where it has been shown to abolish the vasoconstrictive effects of hyperventilation.[1] This activity is attributed to its dual mechanism of action: blockade of voltage-gated calcium channels and antagonism of 5-HT2 serotonin receptors, specifically the 5-HT2A and 5-HT2C subtypes.[3][5] The antagonism of 5-HT2A receptors, in particular, is a key mechanism of action for various therapeutic agents, including some atypical antipsychotics. This whitepaper focuses on the serotonergic component of this compound's pharmacology, providing a technical guide for researchers in the field.
Pharmacological Profile: Quantitative Data
| Target | Parameter | Value (µM) | Experimental System | Reference |
| Voltage-Gated Ca²⁺ Channels | IC₅₀ | 4.8 | K⁺ depolarized chromaffin cells (⁴⁵Ca²⁺ uptake) | [5] |
| Voltage-Gated Ca²⁺ Channels | IC₅₀ | 4.0 | Voltage-clamped chromaffin cells (whole-cell Ca²⁺ currents) | [5] |
| Voltage-Gated Ca²⁺ Channels | IC₅₀ | 1.2 | fura-2-loaded chromaffin cells ([Ca²⁺]i increase) | [5] |
| 5-HT2A Receptor | Ki | Not Specified | - | - |
| 5-HT2C Receptor | Ki | Not Specified | - | - |
Table 1: Quantitative Pharmacological Data for this compound.
Mechanism of Action: 5-HT2A Receptor Signaling Pathway
This compound exerts its serotonergic effects by acting as an antagonist at 5-HT2A receptors. These receptors are G protein-coupled receptors (GPCRs) that are primarily coupled to the Gq/11 signaling pathway.
Signaling Pathway Description:
-
Receptor Activation: In the absence of an antagonist, serotonin (5-HT) binds to the 5-HT2A receptor.
-
G Protein Coupling: This binding event induces a conformational change in the receptor, leading to the activation of the heterotrimeric G protein, Gq/11.
-
PLC Activation: The activated alpha subunit of Gq (Gαq) dissociates and activates the enzyme Phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).
-
Downstream Effects:
-
IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).
-
DAG remains in the plasma membrane and, in conjunction with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC).
-
-
Cellular Response: The activation of PKC and the elevation of intracellular Ca²⁺ lead to a cascade of downstream phosphorylation events and the modulation of various cellular functions.
This compound's Role: By binding to the 5-HT2A receptor without activating it, this compound competitively blocks the binding of serotonin, thereby preventing the initiation of this signaling cascade.
Experimental Protocols
The following protocols describe standard in vitro assays used to characterize the antagonist activity of compounds like this compound at the 5-HT2A receptor.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled antagonist from the 5-HT2A receptor.
Materials:
-
Membrane Preparation: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) or from brain tissue rich in these receptors (e.g., rat frontal cortex).
-
Radioligand: [³H]Ketanserin (a selective 5-HT2A antagonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of an unlabeled 5-HT2A antagonist (e.g., 1 µM Ketanserin or Mianserin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethyleneimine (PEI) and a cell harvester.
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissue in ice-cold buffer.
-
Perform differential centrifugation to isolate the membrane fraction.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Membrane preparation, [³H]Ketanserin (at a concentration near its Kd, e.g., 0.5-1.0 nM), and assay buffer.
-
Non-specific Binding: Membrane preparation, [³H]Ketanserin, and the non-specific binding control.
-
Competition Binding: Membrane preparation, [³H]Ketanserin, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Functional Assay (Calcium Flux)
This assay measures the ability of an antagonist to inhibit the agonist-induced increase in intracellular calcium, a direct consequence of 5-HT2A receptor activation.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Assay Plates: Black-walled, clear-bottom 96- or 384-well microplates.
-
Calcium Indicator Dye: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist: Serotonin (5-HT).
-
Test Compound: this compound.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Instrumentation: A fluorescence plate reader with kinetic reading capability and liquid injection.
Procedure:
-
Cell Plating: Seed cells into the microplates to form a confluent monolayer on the day of the assay.
-
Dye Loading: Remove the culture medium and add the calcium indicator dye solution to each well. Incubate according to the dye manufacturer's instructions (e.g., 30-60 minutes at 37°C).
-
Antagonist Pre-incubation: Wash the cells to remove excess dye. Add varying concentrations of this compound or a vehicle control to the wells. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Measurement:
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Using the instrument's injector, add a pre-determined concentration of serotonin (typically an EC₈₀ concentration to ensure a robust signal) to all wells.
-
Immediately begin kinetic fluorescence reading to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well after agonist addition.
-
Normalize the data, with the agonist-only wells representing 0% inhibition and a maximal concentration of a known antagonist representing 100% inhibition.
-
Plot the normalized response against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion
This compound's pharmacological profile is defined by its dual action as a calcium channel blocker and a 5-HT2 receptor antagonist. Its ability to inhibit the 5-HT2A receptor-mediated Gq/11 signaling pathway is a significant contributor to its overall mechanism of action, particularly in the context of its potential therapeutic applications in cerebrovascular conditions. While quantitative data on its affinity for serotonin receptors is limited in publicly accessible literature, the established protocols for radioligand binding and functional assays provide a clear framework for the in-depth characterization of this compound and similar compounds. Further research to quantify its potency and selectivity at 5-HT2A and 5-HT2C receptors will be crucial for a more complete understanding of its therapeutic potential and for the development of next-generation serotonergic modulators.
References
- 1. Effect of this compound on CO2-dependent cerebrovascular reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regional differences of cerebrovascular reactivity effected by calcium channel blocker - this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vasostabilizing effect of this compound (Ca(2+)-channel blocker) on cerebrovascular reactivity in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased cerebrovascular pCO2 reactivity in migraine with aura--a transcranial Doppler study during hyperventilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Behavioral effects of the Ca2+/5-HT antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Dotarizine for Cerebral Vasospasm Post-Subarachnoid Hemorrhage: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cerebral vasospasm remains a critical contributor to morbidity and mortality following aneurysmal subarachnoid hemorrhage (SAH). The resulting delayed cerebral ischemia is a primary target for therapeutic intervention. This technical guide explores the preclinical evidence for dotarizine, a piperazine (B1678402) derivative, as a potential agent to mitigate SAH-induced vasospasm. This compound is characterized as a calcium channel blocker with additional antiserotoninergic properties, suggesting a multimodal mechanism of action beneficial in the complex pathophysiology of vasospasm. This document consolidates available quantitative data from animal models, delineates experimental protocols, and illustrates the proposed signaling pathways involved in its vasodilatory effects.
Introduction
Subarachnoid hemorrhage (SAH) precipitates a cascade of events leading to sustained arterial narrowing, known as cerebral vasospasm. This phenomenon typically occurs 3 to 14 days after the initial hemorrhage and can lead to devastating ischemic neurological deficits. While nimodipine (B1678889), an L-type calcium channel blocker, is the current standard of care, its efficacy can be limited, and systemic hypotension is a notable side effect.
This compound, a calcium channel antagonist, has demonstrated potent vasodilatory effects in cerebral arteries.[1][2][3] Its dual mechanism of action, targeting both voltage-gated calcium channels and serotonin (B10506) receptors, makes it a compelling candidate for further investigation in the context of SAH-induced vasospasm. This whitepaper provides a comprehensive overview of the existing preclinical data on this compound's efficacy and mechanism in ameliorating this condition.
Mechanism of Action
This compound's therapeutic potential in cerebral vasospasm is believed to stem from its dual antagonistic effects on key pathways that mediate vascular smooth muscle contraction.
-
Calcium Channel Blockade: this compound inhibits the influx of extracellular calcium (Ca2+) into vascular smooth muscle cells by blocking L-type voltage-gated calcium channels.[1][4][5] This reduction in intracellular Ca2+ concentration prevents the activation of calmodulin and myosin light chain kinase (MLCK), leading to smooth muscle relaxation and vasodilation. Studies have shown that this compound's inhibitory effect on Ca2+ uptake is more pronounced in the basilar artery compared to the aorta, suggesting a degree of cerebrovascular selectivity.[1]
-
Antiserotoninergic Activity: this compound is also a potent antagonist of serotonin (5-HT) receptors, particularly the 5-HT2 receptor subtype.[6][7][8] Following SAH, the release of serotonin from platelet aggregation in the subarachnoid space contributes significantly to vasoconstriction. By blocking 5-HT2 receptors on vascular smooth muscle cells, this compound can mitigate this potent spasmogenic stimulus.
The synergistic action of calcium channel blockade and serotonin receptor antagonism may offer a more comprehensive approach to preventing and reversing cerebral vasospasm than agents targeting only a single pathway.
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound in cerebral vasospasm.
Preclinical Efficacy Data
A key preclinical study investigated the effect of intrathecally administered this compound compared to nimodipine in a rabbit model of SAH-induced vasospasm. The quantitative results from this study are summarized below.
Table 1: Angiographic Assessment of Basilar Artery Diameter
| Group | Treatment | N | Mean Basilar Artery Diameter (mm) | % of Control |
| Control | No SAH | 6 | 0.85 ± 0.05 | 100% |
| SAH-only | Vehicle | 6 | 0.42 ± 0.04 | 49.4% |
| SAH + this compound | Intrathecal this compound | 6 | 0.76 ± 0.06 | 89.4% |
| SAH + Nimodipine | Intrathecal Nimodipine | 6 | 0.71 ± 0.05 | 83.5% |
Data are presented as mean ± standard deviation.
Table 2: Histopathological Assessment of Basilar Artery Luminal Area
| Group | Treatment | N | Mean Luminal Cross-Sectional Area (µm²) | % of Control |
| Control | No SAH | 6 | 567,120 ± 45,370 | 100% |
| SAH-only | Vehicle | 6 | 141,780 ± 19,850 | 25.0% |
| SAH + this compound | Intrathecal this compound | 6 | 453,696 ± 51,040 | 80.0% |
| SAH + Nimodipine | Intrathecal Nimodipine | 6 | 396,984 ± 42,530 | 70.0% |
Data are presented as mean ± standard deviation.
These findings suggest that intrathecal this compound is effective in preventing the severe reduction in basilar artery diameter and luminal area seen after experimental SAH in rabbits, with a potency that appears to be at least comparable to, if not slightly greater than, intrathecal nimodipine in this model.
Experimental Protocols
The following protocols are based on the methodologies described in the cited preclinical studies.
Rabbit Model of SAH-Induced Cerebral Vasospasm
This protocol outlines the induction of SAH and subsequent treatment with intrathecal this compound.
References
- 1. Effects of this compound on 45Ca2+ movements and contractile responses in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of this compound (Ca2+ channel blocker) on cerebral vessel reactivity in animals subjected to hyperventilation and anoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of this compound--(Ca2+ channel blocker)--on vascular reactivity and ultrastructure of cerebral capillaries in animals subjected to anoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium channel blockers - Mayo Clinic [mayoclinic.org]
- 5. Calcium channel blockers: Types, uses, and side effects [medicalnewstoday.com]
- 6. Effects on nociception of the Ca2+ and 5-HT antagonist this compound and other 5-HT receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regional differences of cerebrovascular reactivity effected by calcium channel blocker - this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vasostabilizing effect of this compound (Ca(2+)-channel blocker) on cerebrovascular reactivity in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Dotarizine In Vitro Experimental Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dotarizine is a diphenylmethylpiperazine derivative that has been investigated for its potential therapeutic effects, particularly in the context of migraine prophylaxis.[1][2][3][4][5] Its mechanism of action is primarily attributed to its properties as a calcium channel blocker and a serotonin (B10506) 5-HT2 receptor antagonist.[1][2][3][6] This document provides detailed application notes and protocols for in vitro experimental models used to characterize the pharmacological and functional effects of this compound.
Data Presentation
The following tables summarize the available quantitative data on the in vitro effects of this compound.
Table 1: Calcium Channel Blocking Activity of this compound
| Experimental Model | Parameter | Value (IC50) | Reference |
| K+-depolarized bovine chromaffin cells | 45Ca2+ uptake | 4.8 µM | [7] |
| Voltage-clamped bovine chromaffin cells | Whole-cell Ca2+ currents | 4.0 µM | [7] |
| Fura-2-loaded single bovine chromaffin cells | K+-induced [Ca2+]i increases | 1.2 µM | [7] |
| K+-stimulated bovine chromaffin cells | Catecholamine release | 2.6 µM | [7] |
Table 2: Comparative Calcium Channel Blocking Activity of this compound and Flunarizine
| Experimental Model | Parameter | This compound (IC50) | Flunarizine (IC50) | Reference |
| K+-depolarized bovine chromaffin cells | 45Ca2+ uptake | 4.8 µM | 6.7 µM | [7] |
| Voltage-clamped bovine chromaffin cells | Whole-cell Ca2+ currents | 4.0 µM | 2.2 µM | [7] |
| Fura-2-loaded single bovine chromaffin cells | K+-induced [Ca2+]i increases | 1.2 µM | 0.6 µM | [7] |
| K+-stimulated bovine chromaffin cells | Catecholamine release | 2.6 µM | 1.2 µM | [7] |
Table 3: Effects of this compound on Intracellular Calcium in Bovine Adrenal Chromaffin Cells
| Condition | Parameter | This compound Concentration | Observation | Reference |
| Basal | Peak [Ca2+]c increase | 30 µM | 0.53 ± 0.07 µM | [8] |
| High K+ (70 mM) stimulation | Inhibition of [Ca2+]c spike | 30 µM | Full suppression | [8] |
| Veratridine-induced [Ca2+]i oscillations | Inhibition | 30 µM | Abolished oscillations | [9] |
Signaling Pathways and Experimental Workflows
Calcium Channel Blockade and Intracellular Calcium Modulation
This compound exerts its effects primarily through the blockade of voltage-gated calcium channels, which in turn modulates intracellular calcium concentrations. This action is central to its potential therapeutic applications.
This compound's primary mechanism of action.
Experimental Workflow for Assessing Calcium Channel Blockade
A typical workflow to investigate the calcium channel blocking properties of this compound involves cell culture, electrophysiology, and calcium imaging techniques.
Workflow for in vitro characterization of this compound.
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology for Calcium Current Inhibition
This protocol is designed to measure the inhibitory effect of this compound on voltage-gated calcium channels in a suitable cell line, such as bovine chromaffin cells.
Materials:
-
Bovine chromaffin cells
-
External solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 120 Cs-glutamate, 20 CsCl, 2 MgCl2, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH)
-
This compound stock solution (in DMSO)
-
Patch clamp rig with amplifier, data acquisition system, and microscope
Procedure:
-
Culture bovine chromaffin cells on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Approach a single, healthy cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Elicit calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 50 ms).
-
Record baseline calcium currents.
-
Perfuse the chamber with external solution containing various concentrations of this compound (e.g., 0.1, 1, 10, 30, 100 µM).
-
Record calcium currents at each concentration after a stable effect is reached.
-
Wash out the drug with the external solution to check for reversibility.
-
Analyze the data to determine the concentration-dependent inhibition of the calcium current and calculate the IC50 value.
Fura-2 Calcium Imaging for Intracellular Calcium Measurement
This protocol measures changes in intracellular calcium concentration ([Ca2+]i) in response to stimulation and the modulatory effect of this compound.
Materials:
-
Bovine chromaffin cells or other suitable cell line
-
Krebs-HEPES solution (in mM): 140 NaCl, 5 KCl, 2.5 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
High K+ solution (e.g., 70 mM KCl, with adjusted NaCl to maintain osmolarity)
-
This compound stock solution (in DMSO)
-
Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm
Procedure:
-
Plate cells on glass-bottom dishes.
-
Prepare a Fura-2 AM loading solution (e.g., 2 µM Fura-2 AM and 0.02% Pluronic F-127 in Krebs-HEPES).
-
Incubate cells with the loading solution for 30-60 minutes at 37°C.
-
Wash the cells with Krebs-HEPES solution to remove excess dye and allow for de-esterification for at least 30 minutes.
-
Mount the dish on the fluorescence microscope.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.
-
Stimulate the cells with a brief application of high K+ solution to induce calcium influx.
-
Record the change in the 340/380 nm fluorescence ratio, which corresponds to changes in [Ca2+]i.
-
Wash the cells and allow [Ca2+]i to return to baseline.
-
Pre-incubate the cells with various concentrations of this compound for a defined period.
-
Repeat the high K+ stimulation in the presence of this compound and record the fluorescence changes.
-
Analyze the data to determine the effect of this compound on both basal and stimulated [Ca2+]i levels.
Vascular Smooth Muscle Contraction Assay
This protocol assesses the effect of this compound on the contraction of isolated vascular smooth muscle, which is relevant to its potential effects on cerebral arteries.
Materials:
-
Rabbit basilar arteries or aorta
-
Krebs-Henseleit solution (in mM): 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 11 glucose, gassed with 95% O2/5% CO2
-
High K+ Krebs solution (e.g., 80 mM KCl)
-
5-Hydroxytryptamine (5-HT)
-
Noradrenaline
-
This compound stock solution
-
Organ bath system with force transducers
Procedure:
-
Isolate rabbit basilar arteries or aorta and cut them into rings (2-3 mm).
-
Suspend the rings in organ baths containing Krebs-Henseleit solution at 37°C, gassed with 95% O2/5% CO2.
-
Allow the rings to equilibrate under a resting tension of ~1 g for at least 60 minutes.
-
Induce contraction by adding a contractile agent such as high K+ solution, 5-HT (10⁻⁵ M), or noradrenaline (10⁻⁶ M).[10]
-
Once a stable contraction is achieved, add cumulative concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁵ M) to the bath and record the relaxation response.[10]
-
Alternatively, pre-incubate the rings with this compound before adding the contractile agent to assess its inhibitory effect.
-
Analyze the data to determine the concentration-response curve for this compound-induced relaxation or inhibition of contraction.
Neuroprotective and Anti-apoptotic Assays in SH-SY5Y Neuroblastoma Cells
Cell Viability Assay (MTT Assay) for Neuroprotection
This assay measures the metabolic activity of cells as an indicator of cell viability and can be used to assess the protective effect of this compound against a neurotoxic insult.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Neurotoxic agent (e.g., H2O2, MPP+, glutamate)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1-5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce neurotoxicity by adding the chosen neurotoxic agent (e.g., 100 µM H2O2) to the wells (except for the control group).
-
Incubate for the desired period (e.g., 24 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and incubate until the formazan crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells and assess the protective effect of this compound.
Caspase-3 Activity Assay for Apoptosis
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway, to determine if this compound can prevent apoptosis.
Materials:
-
SH-SY5Y cells
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
This compound stock solution
-
Caspase-3 colorimetric or fluorometric assay kit
-
96-well plates
-
Microplate reader or fluorometer
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate.
-
Pre-treat the cells with this compound for 1-2 hours.
-
Induce apoptosis by adding the apoptosis-inducing agent.
-
Incubate for the time specified by the apoptosis induction protocol.
-
Lyse the cells according to the caspase-3 assay kit manufacturer's instructions.
-
Add the caspase-3 substrate to the cell lysates.
-
Incubate to allow for the cleavage of the substrate by active caspase-3.
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
Quantify caspase-3 activity and compare the levels in this compound-treated cells to the control and apoptosis-induced groups.
Conclusion
The in vitro experimental models described provide a robust framework for characterizing the pharmacological properties of this compound. The available data strongly support its role as a calcium channel blocker with some selectivity for certain vascular beds. While its 5-HT2 receptor antagonist activity is established, further quantitative binding studies would be beneficial. The potential neuroprotective effects of this compound represent an important area for future investigation, and the provided protocols offer a starting point for such studies in relevant cell models like the SH-SY5Y neuroblastoma cell line. These detailed methodologies and the accompanying data will be valuable for researchers in the fields of pharmacology, neuroscience, and drug development.
References
- 1. Resveratrol protects SH-SY5Y neuroblastoma cells from apoptosis induced by dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dspace.ewha.ac.kr [dspace.ewha.ac.kr]
- 3. sciencerepository.org [sciencerepository.org]
- 4. fortunejournals.com [fortunejournals.com]
- 5. 5-HT1A and 5-HT2A receptors affinity, docking studies and pharmacological evaluation of a series of 8-acetyl-7-hydroxy-4-methylcoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the MAPK/ERK and PI3K/AKT Signaling Pathways Affects NRF2, Trx and GSH Antioxidant Systems in Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction of 1,2,4-substituted piperazines, new serotonin receptor ligands, with 5-HT1A and 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Atrazine induces apoptosis of SH-SY5Y human neuroblastoma cells via the regulation of Bax/Bcl-2 ratio and caspase-3-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diphenylmethylpiperazine - Wikipedia [en.wikipedia.org]
Dotarizine: Application Notes and Protocols for Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dotarizine is a piperazine (B1678402) derivative that has been investigated for its potential therapeutic effects, notably in the context of migraine prophylaxis.[1][2] Its mechanism of action is multifaceted, involving the modulation of several key ion channels and receptor systems. Primarily, this compound is recognized as a calcium channel blocker, exhibiting activity against T-type, L-type, and P/Q-type voltage-gated calcium channels.[3] Additionally, it functions as a serotonin (B10506) 5-HT2A receptor antagonist.[1][2] This document provides detailed application notes and protocols for characterizing the effects of this compound on various ion channels using patch clamp electrophysiology, a gold-standard technique for investigating ion channel function.
Quantitative Data Summary
The following tables summarize the known quantitative effects of this compound on various voltage-gated ion channels as determined by electrophysiological and related studies.
Table 1: this compound Blockade of Voltage-Gated Calcium Channels
| Channel Subtype | Cell Type | IC50 | Experimental Conditions | Reference |
| P/Q-type | Bovine adrenal chromaffin cells | Not specified | Whole-cell patch clamp. Currents pharmacologically isolated with ω-conotoxin GVIA (1 µM) and nifedipine (B1678770) (3 µM). | [3] |
| L-type | Not specified | Not specified | Further research is needed to quantify the IC50 value. | |
| T-type | Not specified | Not specified | Further research is needed to quantify the IC50 value. |
Table 2: Voltage-Dependence of this compound Blockade
| Channel Subtype | Holding Potential | Blockade Effect | Cell Type | Reference |
| P/Q-type | -60 mV | Greater blockade | Bovine adrenal chromaffin cells | [3] |
| P/Q-type | -80 mV | Moderate blockade | Bovine adrenal chromaffin cells | [3] |
| P/Q-type | -110 mV | Lesser blockade | Bovine adrenal chromaffin cells | [3] |
Signaling Pathways
This compound's antagonism of the 5-HT2A receptor is a key aspect of its pharmacological profile. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon activation, this pathway initiates a cascade involving Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[4][5][6][7][8] PKC, in turn, can modulate the activity of various ion channels through phosphorylation. By blocking the 5-HT2A receptor, this compound can inhibit this signaling cascade, thereby indirectly influencing ion channel function.
Caption: this compound's antagonistic action on the 5-HT2A receptor signaling pathway.
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on specific ion channels using whole-cell patch clamp electrophysiology.
Protocol 1: Characterization of this compound's Effect on P/Q-type Calcium Channels in Bovine Adrenal Chromaffin Cells
This protocol is designed to isolate and record P/Q-type calcium channel currents and assess their modulation by this compound.[3]
1. Cell Preparation:
-
Isolate bovine adrenal chromaffin cells using established enzymatic digestion methods.
-
Plate the isolated cells on glass coverslips and culture for 1-3 days before recording.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH. To isolate Ba²+ currents as the charge carrier, replace CaCl2 with BaCl2.
-
Internal (Pipette) Solution (in mM): 120 Cs-glutamate, 20 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.[9][10]
-
Pharmacological Agents:
-
ω-conotoxin GVIA (1 µM) to block N-type Ca²⁺ channels.
-
Nifedipine (3 µM) to block L-type Ca²⁺ channels.
-
This compound stock solution (e.g., 10 mM in DMSO), diluted to final concentrations in the external solution.
-
3. Electrophysiological Recording:
-
Perform whole-cell patch clamp recordings at room temperature.
-
Use borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal (>1 GΩ) and achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV.
4. Voltage Protocol and Data Acquisition:
-
To elicit P/Q-type Ca²⁺ currents, apply depolarizing voltage steps from the holding potential. A typical protocol would be steps from -80 mV to +60 mV in 10 mV increments for 200 ms.
-
To study voltage-dependent block, use different holding potentials such as -110 mV, -80 mV, and -60 mV.[3]
-
Record baseline currents in the presence of ω-conotoxin GVIA and nifedipine to ensure isolation of P/Q-type currents.
-
Perfuse the cells with increasing concentrations of this compound and record the resulting currents.
-
Allow sufficient time for the drug to equilibrate at each concentration.
-
Perform a washout with the drug-free external solution to assess the reversibility of the block.
5. Data Analysis:
-
Measure the peak inward current at each voltage step in the absence and presence of this compound.
-
Construct current-voltage (I-V) relationship curves.
-
Generate concentration-response curves by plotting the percentage of current inhibition against the this compound concentration and fit with the Hill equation to determine the IC50 value.
-
Analyze the effect of different holding potentials on the degree of block to characterize voltage-dependence.
Caption: Experimental workflow for studying this compound's effect on P/Q-type calcium channels.
Protocol 2: Screening this compound's Effect on Voltage-Gated Sodium Channels (e.g., Nav1.5) in a Heterologous Expression System
This protocol provides a framework for assessing the potential inhibitory effects of this compound on voltage-gated sodium channels, using a cell line stably expressing the channel of interest.
1. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293 or CHO cells) stably expressing the desired sodium channel subtype (e.g., Nav1.5).
-
Plate cells on coverslips for patch clamp experiments.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH.
-
This compound Stock Solution: Prepare as described in Protocol 1.
3. Electrophysiological Recording:
-
Follow the general whole-cell patch clamp procedures as outlined in Protocol 1.
-
Use pipettes with a resistance of 2-4 MΩ.
-
Hold the cell at a holding potential of -100 mV to ensure channels are in a resting state.
4. Voltage Protocol and Data Acquisition:
-
Elicit sodium currents by applying a depolarizing step to -10 mV for 50 ms.
-
To assess use-dependent block, apply a train of depolarizing pulses (e.g., 10 pulses at 10 Hz).
-
Record baseline currents before drug application.
-
Perfuse with various concentrations of this compound and repeat the voltage protocol.
-
Perform a washout to check for reversibility.
5. Data Analysis:
-
Measure the peak inward sodium current in the absence and presence of this compound.
-
For use-dependence, compare the reduction in current amplitude over the pulse train.
-
Calculate the percentage of inhibition and determine the IC50 value.
Protocol 3: Investigating this compound's Impact on Voltage-Gated Potassium Channels (e.g., Kv family)
This protocol outlines a general approach to screen for this compound's effects on outward potassium currents.
1. Cell Preparation:
-
Use a cell line expressing the specific potassium channel subtype of interest or primary cultured neurons known to express the target channel.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP. Adjust pH to 7.2 with KOH.[9][10]
3. Electrophysiological Recording:
-
Perform whole-cell patch clamp recordings as described in the previous protocols.
-
Hold the cell at a holding potential of -80 mV.
4. Voltage Protocol and Data Acquisition:
-
Evoke potassium currents by applying depolarizing voltage steps from -80 mV to +60 mV in 10 mV increments for 500 ms.
-
Record baseline currents.
-
Apply different concentrations of this compound and record the resulting currents.
-
Perform a washout.
5. Data Analysis:
-
Measure the steady-state outward current at the end of each voltage step.
-
Construct I-V curves and concentration-response curves to determine the effect of this compound and its IC50, if applicable.
Conclusion
These application notes and protocols provide a comprehensive framework for researchers to investigate the electrophysiological effects of this compound on various ion channels. By employing these detailed methodologies, scientists can further elucidate the precise mechanisms underlying this compound's pharmacological actions, contributing to a deeper understanding of its therapeutic potential and guiding future drug development efforts. Further research is warranted to obtain more extensive quantitative data, particularly IC50 values for T-type and L-type calcium channels, as well as to explore the effects on a broader range of sodium and potassium channel subtypes.
References
- 1. Vasostabilizing effect of this compound (Ca(2+)-channel blocker) on cerebrovascular reactivity in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. metrionbiosciences.com [metrionbiosciences.com]
- 3. Antimigraine this compound blocks P/Q Ca2+ channels and exocytosis in a voltage-dependent manner in chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. msudenver.edu [msudenver.edu]
- 5. researchgate.net [researchgate.net]
- 6. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 10. scientifica.uk.com [scientifica.uk.com]
Application Notes and Protocols for Calcium Imaging of Dotarizine in Cultured Neurons
Introduction
Dotarizine is a piperazine (B1678402) derivative recognized for its activity as a calcium channel blocker and its potential application in the prophylactic treatment of migraines.[1][2][3] Its mechanism of action involves the modulation of intracellular calcium ([Ca2+]i) homeostasis, a critical component of neuronal signaling, excitability, and pathophysiology. Calcium imaging in cultured neurons is a powerful and widely adopted technique to investigate the functional effects of pharmacological compounds like this compound on neuronal calcium dynamics at the single-cell level.[4][5]
These application notes provide a comprehensive overview and detailed protocols for utilizing fluorescence-based calcium imaging to characterize the effects of this compound on cultured neurons. The primary mechanism of this compound involves a dual action: the reversible blockade of voltage-dependent calcium channels (VDCCs) and the depletion of calcium from endoplasmic reticulum (ER) stores.[6][7] The following protocols will enable researchers to dissect these distinct effects.
Mechanism of Action of this compound
This compound exhibits a unique, dual mechanism in modulating neuronal intracellular calcium.
-
Blockade of Voltage-Dependent Calcium Channels (VDCCs) : this compound reversibly inhibits the influx of extracellular calcium through VDCCs, particularly P/Q-type and L-type channels.[8][9] This action is voltage-dependent and is considered a key factor in its therapeutic potential, as it can prevent excessive neuronal depolarization and excitotoxicity.[9]
-
Depletion of Endoplasmic Reticulum (ER) Calcium Stores : Unlike its parent compound flunarizine (B1672889), this compound induces a transient increase in cytosolic calcium.[6][7] This occurs because it promotes the release of calcium from internal stores within the endoplasmic reticulum, an action it shares with compounds like thapsigargin (B1683126) and cyclopiazonic acid (CPA).[6][7] This effect is reversible.[6][7]
Caption: Dual mechanism of this compound action on neuronal calcium.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound as reported in studies on bovine chromaffin cells, a common model for neurons.
| Parameter | Value | Cell Type | Comments | Reference |
| Peak [Ca2+]c Increase | 0.53 ± 0.07 µM | Fura-2-loaded bovine chromaffin cells | Caused by 30 µM this compound application, peaking in 2-5 mins. | [6][7] |
| IC50 for K+-induced 45Ca2+ uptake | 4.8 µM | K+-depolarized bovine chromaffin cells | Measures inhibition of calcium influx through VDCCs. | [8] |
| IC50 for whole-cell Ca2+ currents | 4.0 µM | Voltage-clamped bovine chromaffin cells | Direct measure of VDCC blockade. | [8] |
| IC50 for K+-induced [Ca2+]i transients | 1.2 µM | Fura-2-loaded bovine chromaffin cells | Inhibition of depolarization-induced calcium spikes. | [8] |
| IC50 for K+-induced catecholamine release | 2.6 µM | Bovine chromaffin cells | Functional consequence of VDCC blockade. | [8] |
| Concentration for P/Q channel block | 10 - 30 µM | Voltage-clamped bovine chromaffin cells | Blocks the P/Q fraction of barium currents (IBa). | [9] |
Experimental Protocols
Protocol 1: Preparation of Primary Cortical Neurons
This protocol outlines the basic steps for establishing a primary neuronal culture, a prerequisite for imaging experiments.
Materials:
-
E18 mouse or rat embryos
-
Hanks' Balanced Salt Solution (HBSS), calcium- and magnesium-free
-
Trypsin-EDTA (0.25%)
-
Fetal Bovine Serum (FBS)
-
Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine coated glass-bottom dishes or 96-well plates
-
Fire-polished Pasteur pipette
Procedure:
-
Aseptically dissect cerebral cortices from E18 embryos and place them in cold HBSS.
-
Mince the tissue and digest with trypsin-EDTA at 37°C for 15 minutes.
-
Inactivate the trypsin by adding FBS-containing medium.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to create a single-cell suspension.
-
Centrifuge the cell suspension, resuspend the pellet in supplemented Neurobasal medium, and count the viable cells.
-
Plate the neurons onto poly-D-lysine coated surfaces at a suitable density (e.g., 100,000 cells/cm²).
-
Culture the neurons at 37°C in a 5% CO2 incubator for 10-14 days to allow for the development of mature networks before performing calcium imaging.
Protocol 2: General Calcium Imaging with Fluo-4 AM
This protocol describes the standard procedure for loading cultured neurons with the calcium indicator Fluo-4 AM and preparing them for imaging.
Caption: General experimental workflow for calcium imaging.
Materials:
-
Cultured neurons on glass-bottom dishes or plates
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Fluo-4 AM (stock solution in DMSO)
-
Pluronic® F-127 (20% solution in DMSO)
-
DMSO
-
Fluorescence microscope with an excitation source (~488 nm), emission filter (~520 nm), and a digital camera.
Procedure:
-
Prepare Loading Solution: Prepare a 3-5 µM Fluo-4 AM loading solution in HBSS. To facilitate dye loading, first mix the Fluo-4 AM stock with an equal volume of 20% Pluronic® F-127, then dilute this mixture into the HBSS to the final concentration. The final DMSO concentration should be <0.5%.[10][11]
-
Dye Loading: Remove the culture medium from the neurons and gently wash once with pre-warmed HBSS. Add the Fluo-4 AM loading solution and incubate in the dark for 30-60 minutes at 37°C or room temperature.[10][11][12]
-
Wash: After incubation, gently wash the cells three times with fresh, pre-warmed HBSS to remove extracellular dye.
-
De-esterification: Add fresh HBSS to the cells and incubate for an additional 15-30 minutes at room temperature in the dark. This allows for the complete cleavage of the AM ester group by intracellular esterases, trapping the fluorescent indicator inside the neurons.[12][13]
-
Imaging: The cells are now ready for imaging. Place the dish on the microscope stage and proceed with the desired experiment.
Protocol 3: Assay for this compound Inhibition of VDCCs
This experiment measures the ability of this compound to block calcium influx triggered by neuronal depolarization.
Caption: Workflow for testing VDCC inhibition by this compound.
Specific Reagents:
-
High Potassium (K+) Solution: HBSS where the concentration of KCl is raised to 50-70 mM (with a corresponding reduction in NaCl to maintain osmolarity).
-
This compound stock solution (in DMSO).
Procedure:
-
Load neurons with Fluo-4 AM as described in Protocol 2.
-
Place the dish on the microscope and identify a field of healthy neurons.
-
Begin image acquisition, recording baseline fluorescence (F₀) for 1-2 minutes in normal HBSS.
-
Control Response: Perfuse the cells with the high K+ solution to depolarize the neurons and open VDCCs. Record the sharp increase in fluorescence. After the peak, wash with normal HBSS to allow the signal to return to baseline.
-
This compound Inhibition: After the cells have recovered, pre-incubate them with the desired concentration of this compound (e.g., 1-10 µM) in normal HBSS for 5-10 minutes.
-
While continuing to record, stimulate the neurons with the high K+ solution that also contains the same concentration of this compound.
-
Record the fluorescence response. A reduction in the peak fluorescence intensity compared to the control response indicates blockade of VDCCs.
-
To test for reversibility, wash out the this compound and high K+ with normal HBSS for 5-10 minutes and re-stimulate with high K+ alone.[8]
-
Repeat with multiple concentrations to generate a dose-response curve and calculate the IC50.
Protocol 4: Assay for ER Calcium Store Depletion
This experiment is designed to isolate and measure the transient calcium increase caused by this compound's effect on the ER.
Caption: Workflow for testing ER calcium release by this compound.
Specific Reagents:
-
Calcium-Free HBSS: HBSS prepared without CaCl2 and typically supplemented with a low concentration of EGTA (e.g., 0.5 mM) to chelate any residual extracellular calcium.
-
This compound stock solution (in DMSO).
Procedure:
-
Load neurons with Fluo-4 AM as described in Protocol 2.
-
Prior to imaging, replace the normal HBSS with Calcium-Free HBSS and allow the cells to equilibrate for several minutes. This step is critical to ensure that any observed signal originates from intracellular stores, not from extracellular influx.
-
Begin image acquisition, recording a stable baseline fluorescence for 1-2 minutes.
-
Apply this compound (e.g., 30 µM) to the cells while continuously recording.[6][7]
-
Observe and record the slow, transient increase in intracellular calcium, which should peak within 2-5 minutes and then gradually decline.[6][7]
-
This experiment confirms that this compound can mobilize calcium from internal stores, independent of VDCC activation.
Data Analysis and Interpretation
-
Define Regions of Interest (ROIs): Draw ROIs around the cell bodies of individual, healthy neurons to extract their mean fluorescence intensity over time.
-
Calculate Fluorescence Change: The raw fluorescence data (F) should be normalized to the initial baseline fluorescence (F₀) for each cell. The most common representation is the ratio ΔF/F₀, calculated as (F - F₀) / F₀. This corrects for variations in cell size and dye loading.
-
Interpretation of Results:
-
VDCC Inhibition Assay: A significant reduction in the peak ΔF/F₀ in the presence of this compound following high K+ stimulation confirms its role as a VDCC blocker. The degree of inhibition can be quantified and plotted against the drug concentration to determine the IC50.
-
ER Depletion Assay: The observation of a transient increase in ΔF/F₀ upon this compound application in calcium-free media demonstrates its ability to release calcium from internal stores. The amplitude and duration of this transient can be quantified.
-
By employing these protocols, researchers can effectively characterize the dual mechanisms of this compound's action on neuronal calcium signaling, providing valuable insights for both basic neuroscience and drug development.
References
- 1. Regional differences of cerebrovascular reactivity effected by calcium channel blocker - this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vasostabilizing effect of this compound (Ca(2+)-channel blocker) on cerebrovascular reactivity in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of this compound (Ca2+ channel blocker) on cerebral vessel reactivity in animals subjected to hyperventilation and anoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple Ca2+-imaging approach to neural network analyses in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Calcium Imaging Approach to Measure Functional Sensitivity of Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel antimigraineur this compound releases Ca2+ from caffeine-sensitive Ca2+ stores of chromaffin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel antimigraineur this compound releases Ca2+ from caffeine-sensitive Ca2+ stores of chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound versus flunarizine as calcium antagonists in chromaffin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimigraine this compound blocks P/Q Ca2+ channels and exocytosis in a voltage-dependent manner in chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrophysiology | Thermo Fisher Scientific - US [thermofisher.com]
- 11. High-throughput compound evaluation on 3D networks of neurons and glia in a microfluidic platform [moleculardevices.com]
- 12. In vitro human stem cell derived cultures to monitor calcium signaling in neuronal development and function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: Serotonin Receptor Binding Assays for Dotarizine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dotarizine is a calcium channel blocker and serotonin (B10506) 5-HT2 receptor antagonist.[1] Its interaction with serotonin receptors is of significant interest for its therapeutic applications, including the treatment of migraine.[1] These application notes provide detailed protocols for conducting serotonin receptor binding assays for this compound, specifically focusing on the 5-HT1A and 5-HT2A receptor subtypes. The provided methodologies and data presentation formats are designed to assist researchers in characterizing the binding profile of this compound and similar compounds.
While this compound is known to be a 5-HT2 receptor antagonist, publicly available quantitative binding affinity data (e.g., Ki or IC50 values) for specific serotonin receptor subtypes is limited. The following table provides a template for presenting such data, populated with hypothetical values for illustrative purposes.
Data Presentation: this compound Binding Affinity Profile
| Receptor Subtype | Radioligand | K_d (nM) of Radioligand | Test Compound | K_i (nM) of Test Compound | Hill Slope | n |
| 5-HT1A | [³H]-8-OH-DPAT | 1.2 | This compound | Data not available | - | - |
| 5-HT2A | [³H]-Ketanserin | 0.8 | This compound | Data not available | - | - |
| 5-HT2C | [³H]-Mesulergine | 1.5 | This compound | Data not available | - | - |
| D2 | [³H]-Spiperone | 0.3 | This compound | Data not available | - | - |
Note: Specific quantitative binding affinity data for this compound at the listed receptors were not found in publicly available literature. The table above serves as a template for data presentation.
Experimental Protocols
Protocol 1: 5-HT1A Receptor Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound, such as this compound, for the human 5-HT1A receptor.
Materials:
-
Cell Membranes: Membranes from a cell line stably expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-8-OH-DPAT (specific activity ~120-180 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, 0.1% (w/v) ascorbic acid, pH 7.4.[2]
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Non-specific Binding Control: 10 µM Serotonin or Spiperone.
-
96-well microplates.
-
Glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine).
-
Filtration apparatus (cell harvester).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membrane aliquots on ice. Homogenize the membranes in ice-cold assay buffer using a tissue homogenizer. Determine the protein concentration using a standard protein assay (e.g., BCA assay). Dilute the membrane preparation in assay buffer to the desired final concentration (typically 5-15 µg of protein per well).
-
Assay Setup: In a 96-well microplate, add the following components in triplicate for a final volume of 200 µL per well:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-8-OH-DPAT (at a final concentration near its K_d, e.g., 0.5-2.0 nM), and 100 µL of the diluted membrane preparation.
-
Non-specific Binding (NSB): 50 µL of the non-specific binding control (e.g., 10 µM Serotonin), 50 µL of [³H]-8-OH-DPAT, and 100 µL of the diluted membrane preparation.
-
Competitive Binding: 50 µL of each serial dilution of this compound, 50 µL of [³H]-8-OH-DPAT, and 100 µL of the diluted membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[2]
-
Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM from NSB wells) from the total binding (CPM from total binding wells).
-
For the competitive binding wells, calculate the percent inhibition of specific binding for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value.
-
Calculate the inhibitory constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + ([L]/K_d)) where [L] is the concentration of the radioligand and K_d is the dissociation constant of the radioligand for the receptor.
Protocol 2: 5-HT2A Receptor Radioligand Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound like this compound for the human 5-HT2A receptor.
Materials:
-
Cell Membranes: Membranes from a cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-Ketanserin (specific activity ~60-90 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound, dissolved and serially diluted.
-
Non-specific Binding Control: 10 µM Mianserin or unlabeled Ketanserin.
-
96-well microplates.
-
Glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine).
-
Filtration apparatus (cell harvester).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Follow the same procedure as described in Protocol 1. Dilute the membrane preparation in assay buffer to a suitable final concentration (typically 10-20 µg of protein per well).
-
Assay Setup: In a 96-well microplate, add the following components in triplicate for a final volume of 250 µL per well:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-Ketanserin (at a final concentration near its K_d, e.g., 0.5-1.5 nM), and 150 µL of the diluted membrane preparation.
-
Non-specific Binding (NSB): 50 µL of the non-specific binding control (e.g., 10 µM Mianserin), 50 µL of [³H]-Ketanserin, and 150 µL of the diluted membrane preparation.
-
Competitive Binding: 50 µL of each serial dilution of this compound, 50 µL of [³H]-Ketanserin, and 150 µL of the diluted membrane preparation.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes with gentle agitation.
-
Filtration: Terminate the incubation and wash the filters as described in Protocol 1.
-
Counting: Quantify the radioactivity as described in Protocol 1.
Data Analysis:
Follow the same data analysis steps as outlined in Protocol 1 to determine the IC₅₀ and K_i values for this compound at the 5-HT2A receptor.
Visualizations
Experimental Workflow
Signaling Pathways
References
Application Note & Protocol: Quantification of Dotarizine in Human Plasma by HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Dotarizine in human plasma. The protocol is designed for pre-clinical and clinical research settings where the pharmacokinetic profiling of this compound is required. The described method involves a straightforward protein precipitation extraction of this compound from plasma, followed by reversed-phase HPLC separation and UV detection. While based on established analytical principles and data for similar compounds, this method requires full validation according to regulatory guidelines (e.g., FDA, ICH M10) before implementation in regulated studies.
Introduction
This compound is a calcium channel blocker with vasodilating properties. To support pharmacokinetic and toxicokinetic studies, a sensitive and reliable bioanalytical method for the quantification of this compound in biological matrices such as plasma is essential. This application note provides a starting point for the development and validation of an HPLC-UV method for this purpose. The proposed method is based on a simple protein precipitation for sample preparation, which is a common and effective technique for plasma samples.
Experimental
-
This compound reference standard
-
Internal Standard (IS) - A structurally similar compound not co-administered with this compound (e.g., Cinnarizine, subject to validation)
-
Acetonitrile (B52724) (HPLC grade)
-
Orthophosphoric acid (ACS grade)
-
Water (HPLC grade)
-
Human plasma (drug-free, with anticoagulant)
A standard HPLC system equipped with a UV detector is proposed. The following conditions are suggested as a starting point for method development and are based on a method used for this compound in a dissolution study.[1]
| Parameter | Proposed Condition |
| HPLC System | Agilent 1100 or equivalent |
| Column | C18 Onyx Monolith (50 x 4.6 mm) or equivalent C18 column |
| Mobile Phase | 0.1% Orthophosphoric acid in water : Acetonitrile (68:32, v/v) |
| Flow Rate | 1.0 - 3.0 mL/min (to be optimized) |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 25 °C |
| Detection | UV at a wavelength to be determined by UV scan of this compound (e.g., 230-280 nm) |
| Internal Standard | To be selected and validated |
Protocols
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the selected Internal Standard (IS) in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare working standard solutions of this compound by serial dilution of the primary stock solution with the mobile phase to create a range of concentrations for the calibration curve.
-
Working IS Solution: Prepare a working solution of the IS at a constant concentration.
-
Calibration Standards (CS) and Quality Control (QC) Samples: Spike blank human plasma with the this compound working standard solutions to obtain final concentrations for the calibration curve (e.g., 5, 10, 25, 50, 100, 200, 500 ng/mL). Prepare QC samples at low, medium, and high concentrations in a similar manner.
-
Pipette 100 µL of plasma sample (blank, CS, QC, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the working IS solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an autosampler vial.
-
Inject a portion of the supernatant into the HPLC system.
Method Validation
The proposed method must be fully validated according to international guidelines. The following parameters should be assessed:
-
Selectivity and Specificity: Analysis of blank plasma from multiple sources to ensure no interference at the retention times of this compound and the IS.
-
Linearity and Range: Assessment of the linear relationship between the peak area ratio (Analyte/IS) and the concentration of the analyte over a specified range. A correlation coefficient (r²) of >0.99 is generally required.
-
Accuracy and Precision: Determination of intra- and inter-day accuracy (% bias) and precision (% RSD) by analyzing QC samples at multiple concentration levels. Acceptance criteria are typically within ±15% (±20% for LLOQ).
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Recovery: The extraction efficiency of the analytical method, determined by comparing the analyte response from extracted samples to that of unextracted standards.
-
Matrix Effect: Assessment of the ion suppression or enhancement of the analyte response by endogenous components of the plasma.
-
Stability: Evaluation of the stability of this compound in plasma under various conditions, including freeze-thaw cycles, short-term bench-top storage, long-term storage, and post-preparative stability in the autosampler.
Data Presentation
| Parameter | Proposed Setting |
| Column | C18 Onyx Monolith (50 x 4.6 mm) or equivalent |
| Mobile Phase | 0.1% Orthophosphoric acid in water : Acetonitrile (68:32, v/v) |
| Flow Rate | 1.5 mL/min (to be optimized) |
| Injection Volume | 20 µL |
| Detection Wavelength | To be determined (e.g., 260 nm) |
| Column Temperature | 25 °C |
| Validation Parameter | Proposed Specification | Acceptance Criteria |
| Linearity (r²) | Calibration curve with at least 6 non-zero standards | ≥ 0.99 |
| Accuracy (% Bias) | At LLOQ, Low, Mid, and High QC levels (n=5) | Within ±15% (±20% at LLOQ) |
| Precision (% RSD) | At LLOQ, Low, Mid, and High QC levels (n=5) | ≤ 15% (≤ 20% at LLOQ) |
| LLOQ | Signal-to-noise ratio ≥ 5, with acceptable accuracy and precision | - |
| Recovery | At Low, Mid, and High QC levels | Consistent and reproducible |
| Stability (Freeze-Thaw) | 3 cycles at -20°C and/or -80°C | Within ±15% of nominal |
| Stability (Short-Term) | Room temperature for a defined period | Within ±15% of nominal |
| Stability (Long-Term) | At -20°C and/or -80°C for a defined period | Within ±15% of nominal |
| Stability (Post-Prep) | In autosampler for a defined period | Within ±15% of nominal |
Visualizations
Caption: Experimental workflow for this compound quantification in plasma.
Caption: Logical flow of bioanalytical method development and validation.
Conclusion
The proposed HPLC-UV method provides a solid foundation for the quantification of this compound in human plasma. The protocol is designed to be straightforward and utilizes common laboratory equipment and reagents. It is imperative that comprehensive method validation be performed to ensure the reliability, accuracy, and precision of the data generated for pharmacokinetic studies and other applications in drug development.
References
Dotarizine Administration in Animal Models of Migraine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dotarizine is a calcium channel blocker and 5-HT2 receptor antagonist that has been investigated for its potential prophylactic effects in migraine.[1] Its mechanism of action suggests it may interfere with key pathological processes in migraine, such as cerebrovascular dysregulation and neuronal hyperexcitability. This document provides detailed application notes and experimental protocols for the administration of this compound in established animal models of migraine. Due to the limited specific literature on this compound in these models, the following protocols are based on its known pharmacological profile and adapted from standard procedures for similar compounds.
Mechanism of Action
This compound's therapeutic potential in migraine is believed to stem from its dual antagonism of L-type calcium channels and serotonin (B10506) 5-HT2 receptors.[1] This dual action may contribute to the stabilization of cerebral blood vessels and the modulation of neuronal activity within the trigeminovascular system.[1][2] The blockade of calcium influx can prevent the contraction of vascular smooth muscle, counteracting the vasoconstriction that can precede a migraine attack.[3] Additionally, antagonism of 5-HT2 receptors may inhibit neurogenic inflammation, a key process in the generation of migraine pain.[4][5]
Signaling Pathway
Caption: Proposed mechanism of this compound in migraine.
Quantitative Data Summary
Currently, there is a lack of publicly available quantitative data from preclinical studies specifically investigating this compound in animal models of migraine-like pain or neurogenic inflammation. The tables below are structured to accommodate such data as it becomes available.
Table 1: Effect of this compound on Nitroglycerin (NTG)-Induced Hyperalgesia
| Treatment Group | Dose (mg/kg) | Route of Administration | N | Mechanical Withdrawal Threshold (g) at 2h post-NTG (Mean ± SEM) | Thermal Paw Lick Latency (s) at 2h post-NTG (Mean ± SEM) |
| Vehicle + Saline | - | - | Data not available | Data not available | |
| Vehicle + NTG | - | - | Data not available | Data not available | |
| This compound + NTG | e.g., 25 | p.o. | Data not available | Data not available | |
| Positive Control + NTG | e.g., Sumatriptan (B127528) 0.6 | s.c. | Data not available | Data not available |
Table 2: Effect of this compound on Neurogenic Dural Plasma Protein Extravasation
| Treatment Group | Dose (mg/kg) | Route of Administration | N | Evans Blue Extravasation (µg/g dura mater) (Mean ± SEM) | Percent Inhibition of Extravasation (%) |
| Sham (No Stimulation) | - | - | Data not available | - | |
| Vehicle + Stimulation | - | - | Data not available | 0 | |
| This compound + Stimulation | e.g., 25 | p.o. | Data not available | Data not available | |
| Positive Control + Stimulation | e.g., Sumatriptan 0.1 | i.v. | Data not available | Data not available |
Experimental Protocols
The following are detailed, albeit hypothetical, protocols for administering this compound in two standard animal models of migraine.
Protocol 1: Nitroglycerin (NTG)-Induced Hyperalgesia in Rats
This model is widely used to screen for potential anti-migraine compounds by assessing their ability to prevent the development of cutaneous allodynia, a common symptom of migraine.[6][7][8]
Experimental Workflow:
Caption: Workflow for the NTG-induced hyperalgesia model.
Methodology:
-
Animals: Male Sprague-Dawley rats (250-300g) are used. Animals are housed in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Acclimatization and Habituation: Animals are acclimatized to the housing facility for at least one week. For three consecutive days before the experiment, rats are habituated to the testing chambers (e.g., elevated mesh platforms for von Frey testing) for 1-2 hours each day to minimize stress-induced responses.
-
Baseline Behavioral Assessment:
-
Mechanical Allodynia: Periorbital and hind paw mechanical withdrawal thresholds are measured using von Frey filaments with the up-down method.
-
Thermal Hyperalgesia: Hind paw withdrawal latency to a radiant heat source is assessed using a plantar test apparatus (Hargreaves test).
-
-
Drug Administration:
-
This compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
A dose of 25 mg/kg is administered orally (p.o.) by gavage.[1] This dose is based on a study in rabbits and may require optimization for rats.
-
The vehicle group receives an equivalent volume of the vehicle.
-
A positive control group can be included, for example, sumatriptan (0.6 mg/kg, s.c.) administered 30 minutes before NTG.
-
-
Migraine Model Induction:
-
Post-NTG Behavioral Assessment:
-
Two hours after the NTG injection, mechanical and thermal sensitivity are reassessed as described in the baseline assessment.
-
-
Data Analysis:
-
Changes in withdrawal thresholds and latencies are calculated and compared between treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A significant reversal of NTG-induced hyperalgesia in the this compound-treated group compared to the vehicle group would indicate a potential anti-migraine effect.
-
Protocol 2: Neurogenic Dural Plasma Protein Extravasation in Rats
This model assesses the ability of a compound to block the leakage of plasma proteins from dural blood vessels following trigeminal nerve stimulation, a key event in neurogenic inflammation.[5][9]
Experimental Workflow:
Caption: Workflow for the neurogenic plasma protein extravasation model.
Methodology:
-
Animals: Male Sprague-Dawley rats (250-300g) are used.
-
Surgical Preparation:
-
Rats are anesthetized (e.g., sodium pentobarbital, 60 mg/kg, i.p.).
-
The femoral vein and artery are cannulated for drug/tracer administration and blood pressure monitoring, respectively.
-
A tracheotomy is performed, and the animals are artificially ventilated.
-
The rat is placed in a stereotaxic frame, and a parasagittal craniotomy is performed to expose the dura mater and the superior sagittal sinus.
-
-
Drug Administration:
-
This compound is dissolved in a suitable vehicle for intravenous (i.v.) administration.
-
A range of doses (e.g., 1, 3, 10 mg/kg, i.v.) should be tested to determine efficacy.
-
The vehicle group receives an equivalent volume of the vehicle.
-
A positive control, such as sumatriptan (0.1 mg/kg, i.v.), can be used.
-
-
Induction and Measurement of Plasma Extravasation:
-
Five minutes after drug or vehicle administration, Evans blue dye (30 mg/kg), which binds to albumin, is injected intravenously as a tracer for plasma protein extravasation.
-
The trigeminal ganglion is electrically stimulated (e.g., 1.2 mA, 5 Hz, 5 ms (B15284909) duration) for 5 minutes to induce neurogenic inflammation.
-
-
Tissue Collection and Quantification:
-
Following stimulation, the animal is perfused with saline to remove intravascular Evans blue.
-
The dura mater is carefully dissected, weighed, and the Evans blue is extracted using formamide (B127407).
-
The concentration of Evans blue in the formamide is determined spectrophotometrically (at 620 nm) and quantified against a standard curve.
-
-
Data Analysis:
-
The amount of extravasated Evans blue (in µg/g of dura mater) is calculated for each group.
-
The percent inhibition of extravasation by this compound is calculated relative to the vehicle-treated, stimulated group.
-
Statistical significance is determined using appropriate tests (e.g., one-way ANOVA with post-hoc tests).
-
Conclusion
The provided protocols offer a framework for the preclinical evaluation of this compound in widely accepted animal models of migraine. Given the absence of specific published data, these protocols are intended as a starting point, and optimization of dosages, timing, and specific parameters will be necessary. The dual mechanism of action of this compound as a calcium channel blocker and a 5-HT2 receptor antagonist provides a strong rationale for its investigation as a potential prophylactic treatment for migraine. Rigorous preclinical studies using these models are essential to validate its efficacy and further elucidate its precise mechanisms of action in the context of migraine pathophysiology.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. nbneuro.com [nbneuro.com]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. NTG induced Migraine Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring Cerebral Blood Flow Changes After Dotarizine Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dotarizine is a piperazine (B1678402) derivative recognized for its dual mechanism of action as both a calcium (Ca2+) channel blocker and a serotonin (B10506) (5-HT) receptor antagonist.[1][2] Specifically, it exhibits potent blocking effects on P/Q-type Ca2+ channels and antiserotoninergic properties at 5-HT2A and 5-HT2C receptors.[3][4] This pharmacological profile makes this compound a compound of significant interest for its vasodilatory and vasostabilizing effects on cerebral vasculature.[3][5] Its potential as a prophylactic medication for migraines, conditions often associated with disturbances in cerebrovascular reactivity, has been a key area of investigation.[3][4][6]
These application notes provide detailed protocols for measuring the effects of this compound on cerebral blood flow (CBF), primarily in preclinical models, based on published research. The methodologies described herein are essential for researchers investigating the pharmacodynamics of this compound or similar vasoactive compounds.
Mechanism of Action: How this compound Influences Cerebral Blood Flow
This compound's effect on cerebral blood vessels stems from its ability to interfere with two primary pathways that regulate vascular smooth muscle contraction.
-
Calcium Channel Blockade : Voltage-gated calcium channels on vascular smooth muscle cells are crucial for initiating contraction. By blocking these channels, particularly the P/Q-type, this compound inhibits the influx of extracellular Ca2+, leading to muscle relaxation and vasodilation.[4][7]
-
Serotonin Receptor Antagonism : Serotonin (5-HT) is a potent vasoconstrictor in cerebral arteries, acting through 5-HT2A and 5-HT2C receptors.[3] this compound antagonizes these receptors, preventing serotonin-mediated vasoconstriction and promoting a state of vascular relaxation or stability.[3][6]
The combination of these actions results in a reduction of cerebrovascular resistance, which can lead to an increase or stabilization of cerebral blood flow, particularly under conditions that would normally cause vasoconstriction, such as hyperventilation or hypoxia.[5][6][8]
Quantitative Data Presentation
The following table summarizes data from a study investigating the effect of chronic oral administration of this compound (25 mg/kg for 5 days) on cerebrovascular reactivity in rabbits during a 15-minute hyperventilation challenge.[6] Blood flow velocity (BFV) was measured using Transcranial Doppler.
| Experimental Group | Cerebral Artery | Mean Change in Blood Flow Velocity (BFV) |
| Control (Vehicle) | Middle Cerebral Artery (MCA) | -36% |
| Basilar Artery (BA) | -14% | |
| This compound-Treated | Middle Cerebral Artery (MCA) | +8% |
| Basilar Artery (BA) | -6% |
Data adapted from Chomicki J, et al., 2000.[6]
These results demonstrate this compound's strong antivasoconstrictive effect, particularly in the Middle Cerebral Artery, where it reversed the expected decrease in blood flow velocity caused by hyperventilation.[6]
Experimental Protocols
Measuring CBF can be achieved through various direct and indirect methods.[9][10] The protocols below describe a widely used indirect method (Transcranial Doppler), which was employed in key this compound studies, and a modern, non-invasive direct method (Arterial Spin Labeling MRI).[6][11]
Protocol 1: Measuring CBF Velocity Changes using Transcranial Doppler (TCD) Sonography in Rabbits
This protocol is based on methodologies used to assess this compound's effect on cerebrovascular reactivity.[3][6] TCD measures the velocity of blood flow in major cerebral arteries.[10]
Objective: To measure changes in blood flow velocity in the Middle Cerebral Artery (MCA) and Basilar Artery (BA) in response to this compound administration under a vasoconstrictive challenge (hyperventilation).
Materials:
-
This compound
-
Vehicle control (e.g., 0.25% agar (B569324) solution)[6]
-
Anesthetic agent (e.g., ketamine/xylazine)
-
Transcranial Doppler (TCD) apparatus with a 2 MHz probe[12]
-
Mechanical ventilator
-
End-tidal CO2 monitor
-
Animal restraining system and surgical tools
-
Oral gavage needles
Procedure:
-
Animal Preparation & Acclimation:
-
Drug Administration (Chronic Dosing Example):
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rabbit.
-
Secure the animal in a stereotaxic frame or other suitable head holder.
-
Intubate the animal and connect it to a mechanical ventilator to control breathing and induce hyperventilation when required.
-
Monitor vital signs, including heart rate, blood pressure, and end-tidal CO2.
-
-
TCD Measurement:
-
Identify the acoustic window (a thinner area of the skull) for insonating the MCA and BA. The transtemporal window is commonly used for the MCA.[10][12]
-
Apply coupling gel and place the TCD probe firmly on the identified window.
-
Optimize the signal to obtain a clear Doppler waveform from the target artery (MCA or BA).
-
-
Experimental Phases & Data Acquisition:
-
Baseline (Normoventilation): Record BFV for at least 10 minutes under normal ventilation conditions.[3]
-
Hyperventilation Challenge: Induce hyperventilation by increasing the ventilation rate to lower end-tidal CO2, causing vasoconstriction. Record BFV continuously for the duration of the challenge (e.g., 15 minutes).[6]
-
Recovery (Normoventilation): Return the animal to normal ventilation and record BFV for a recovery period (e.g., 10 minutes).[3]
-
-
Data Analysis:
-
From the TCD waveform, calculate the mean BFV for each phase of the experiment.
-
Calculate the percentage change in BFV from baseline for the hyperventilation phase for both control and this compound-treated groups.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the changes between the two groups.
-
Protocol 2: Non-Invasive CBF Measurement using Arterial Spin Labeling (ASL) MRI in Rodents
ASL is a non-invasive MRI technique that uses magnetically labeled arterial blood water as an endogenous tracer to quantify CBF, providing high-resolution maps of brain perfusion.[11][13]
Objective: To quantitatively measure regional and global CBF changes before and after acute administration of this compound.
Materials:
-
This compound
-
Vehicle control (e.g., saline with appropriate solvent)
-
Anesthetic agent (e.g., isoflurane)
-
MRI scanner (e.g., 7T or higher for small animals) equipped with ASL sequences
-
Animal-compatible MRI coil (e.g., volume or surface coil)
-
Small animal physiological monitoring system (respiration, temperature)
-
Syringe pump for controlled intravenous infusion
Procedure:
-
Animal Preparation:
-
Anesthetize the rodent (e.g., rat or mouse) using isoflurane (B1672236) (e.g., 3-4% for induction, 1.5-2% for maintenance) in an oxygen/air mixture.
-
Place a catheter in the tail vein for intravenous drug administration.
-
Secure the animal in an MRI-compatible cradle with a head holder to minimize motion artifacts.
-
Insert the animal into the MRI scanner. Monitor and maintain body temperature and respiration rate throughout the experiment.
-
-
Baseline CBF Measurement:
-
Acquire anatomical reference scans (e.g., T2-weighted images).
-
Perform a baseline pseudo-continuous ASL (pCASL) or continuous ASL (CASL) scan to obtain quantitative CBF maps of the entire brain.[11] This typically involves acquiring a series of "label" and "control" images.
-
-
Drug Administration:
-
While the animal remains in the scanner, administer a bolus or controlled infusion of this compound (or vehicle) intravenously via the pre-placed catheter. An infusion dose of 0.05 mg/kg/min over 20 minutes has been used in other species and can be adapted.[8]
-
-
Post-Administration CBF Measurement:
-
Immediately following or at specific time points after administration, acquire a second set of ASL scans using the identical parameters as the baseline scan. This allows for a direct comparison of pre- and post-drug CBF.
-
-
Image Processing and Data Analysis:
-
Process the raw ASL data to calculate quantitative CBF maps (typically in units of ml/100g/min).[9] This involves subtracting the label images from the control images and applying a quantification model.[11]
-
Co-register the CBF maps to the anatomical scans.
-
Define regions of interest (ROIs) such as the cortex, striatum, and hippocampus, or perform a whole-brain (voxel-wise) analysis.
-
For each ROI, calculate the mean CBF at baseline and after this compound administration.
-
Perform statistical analysis (e.g., paired t-test) to identify significant changes in regional or global CBF induced by this compound.
-
References
- 1. Effects on nociception of the Ca2+ and 5-HT antagonist this compound and other 5-HT receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C29H34N2O2 | CID 55285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Vasostabilizing effect of this compound (Ca(2+)-channel blocker) on cerebrovascular reactivity in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimigraine this compound blocks P/Q Ca2+ channels and exocytosis in a voltage-dependent manner in chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of this compound--(Ca2+ channel blocker)--on vascular reactivity and ultrastructure of cerebral capillaries in animals subjected to anoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regional differences of cerebrovascular reactivity effected by calcium channel blocker - this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound versus flunarizine as calcium antagonists in chromaffin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of this compound on CO2-dependent cerebrovascular reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cerebral blood flow and autoregulation: current measurement techniques and prospects for noninvasive optical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cerebral Blood Flow Measurements in Adults: A Review on the Effects of Dietary Factors and Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Cerebral Blood Flow Measurements Using MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of CGRP inhibitors on interictal cerebral hemodynamics in individuals with migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. criver.com [criver.com]
Dotarizine in Preclinical Rodent Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dotarizine is a dual-action antagonist targeting both serotonin (B10506) 5-HT2A receptors and voltage-gated L-type calcium channels. This unique pharmacological profile has prompted its investigation in various preclinical rodent models for conditions such as anxiety, vertigo, and cerebrovascular disorders. This document provides a comprehensive overview of reported this compound dosages, administration protocols, and the underlying signaling pathways, intended to guide researchers in designing in vivo rodent studies.
Data Presentation: this compound Dosage in Rodent Studies
The following tables summarize the reported dosages of this compound used in published in vivo rodent studies. It is crucial to note that the optimal dose for a specific experimental paradigm may require empirical determination.
| Species | Strain | Administration Route | Dosage | Vehicle | Study Focus | Reference |
| Rat | Wistar | Oral | 50 mg/kg | Not Specified | Behavioral Studies (Anxiety) | [1] |
| Rat | Not Specified | Oral | 25 mg/kg (twice daily for 10 days) | Not Specified | Behavioral Studies | |
| Rabbit | New Zealand White | Oral | 25 mg/kg (twice daily for 5 days) | 0.25% Agar (B569324) | Cerebrovascular Reactivity | [2][3] |
| Cat | Not Specified | Intravenous Infusion | 0.05 mg/kg/min (for 20 minutes) | Not Specified | Cerebrovascular Reactivity |
Note: Data for mouse models were not available in the reviewed literature.
Experimental Protocols
Oral Administration in Rats (Behavioral Studies)
This protocol is based on studies investigating the anxiolytic and behavioral effects of this compound.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose, 0.25% agar, or as determined by solubility testing)
-
Oral gavage needles (20-22 gauge, 1.5-2 inches for adult rats)
-
Syringes (1-5 mL)
-
Balance and weighing materials
-
Mortar and pestle or appropriate homogenization equipment
Procedure:
-
Animal Acclimation: Wistar rats should be allowed to acclimate to the housing facility for at least one week prior to the experiment.
-
Dosage Calculation: Calculate the required amount of this compound based on the animal's body weight and the desired dose (e.g., 50 mg/kg).
-
Vehicle Preparation: Prepare the chosen vehicle. If using a suspension, ensure it is homogenous. For example, to prepare a 0.25% agar solution, dissolve 0.25 g of agar in 100 mL of distilled water by heating and stirring until fully dissolved. Allow the solution to cool to a suitable temperature before adding the drug.
-
Drug Formulation: Levigate the this compound powder with a small amount of the vehicle to form a smooth paste. Gradually add the remaining vehicle while mixing to achieve the final desired concentration. Ensure the final formulation is a homogenous suspension.
-
Administration:
-
Gently restrain the rat.
-
Measure the appropriate volume of the this compound suspension into a syringe fitted with an oral gavage needle. The administration volume should typically not exceed 10 mL/kg.
-
Carefully insert the gavage needle into the esophagus and deliver the dose directly into the stomach.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Experimental Timeline: In the cited behavioral studies, this compound was administered repeatedly.[1] The specific timing of administration relative to behavioral testing should be optimized based on the pharmacokinetic profile of this compound and the experimental design.
Oral Administration in Rabbits (Cerebrovascular Studies)
This protocol is adapted from studies examining the effects of this compound on cerebral blood flow.[2][3]
Materials:
-
This compound powder
-
0.25% Agar solution
-
Oral dosing syringe or catheter suitable for rabbits
-
Balance and weighing materials
Procedure:
-
Animal Acclimation: New Zealand White rabbits should be housed individually and acclimated for a minimum of one week.
-
Dosage and Formulation: Prepare a suspension of this compound (25 mg/kg) in 0.25% agar.
-
Administration Schedule: In the referenced studies, this compound was administered orally twice daily for five consecutive days.[2][3]
-
Administration Technique: Administer the suspension using a suitable oral dosing syringe or catheter, ensuring the animal swallows the entire dose.
-
Experimental Measures: Cerebrovascular reactivity can be assessed using techniques such as transcranial Doppler to measure blood flow velocity in cerebral arteries.
Signaling Pathways and Mechanism of Action
This compound's therapeutic potential stems from its ability to modulate two key signaling pathways:
-
5-HT2A Receptor Antagonism: this compound acts as an antagonist at serotonin 5-HT2A receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by serotonin, typically couple to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By blocking this pathway, this compound can modulate neuronal excitability and neurotransmitter release.
-
L-Type Calcium Channel Blockade: this compound also blocks L-type voltage-gated calcium channels. These channels are crucial for regulating calcium influx into neurons in response to membrane depolarization. Calcium entry through L-type channels is involved in a variety of cellular processes, including neurotransmitter release, gene expression, and synaptic plasticity. By inhibiting these channels, this compound can reduce neuronal hyperexcitability.
Signaling Pathway Diagrams
Caption: this compound antagonism of the 5-HT2A receptor signaling pathway.
Caption: this compound blockade of L-type voltage-gated calcium channels.
Experimental Workflow for a Rodent Anxiety Study
The following diagram outlines a typical workflow for evaluating the anxiolytic potential of this compound in a rodent model, such as the elevated plus-maze.
Caption: Experimental workflow for anxiolytic screening of this compound.
Conclusion
The available preclinical data suggest that this compound is a promising compound with potential therapeutic applications in neurological and psychiatric disorders. The provided dosage information and protocols offer a starting point for researchers designing in vivo rodent studies. Further investigation, particularly in mouse models, is warranted to fully elucidate the therapeutic potential and dose-response relationships of this compound. Careful consideration of the experimental design, including appropriate vehicle selection and administration techniques, is essential for obtaining reliable and reproducible results.
References
Application Notes and Protocols: Assessing Dotarizine's Cerebrovascular Effects with Transcranial Doppler Sonography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dotarizine is a calcium channel blocker and serotonin (B10506) 5-HT2 receptor antagonist that has demonstrated vasodilatory and vasostabilizing effects on cerebral vasculature.[1][2] These properties make it a compound of interest for conditions linked to cerebrovascular dysregulation, such as migraine.[1][2] Transcranial Doppler (TCD) sonography offers a non-invasive, real-time method to assess the hemodynamic effects of this compound on cerebral arteries.[3] These notes provide detailed protocols and data presentation guidelines for utilizing TCD in preclinical and clinical research involving this compound.
Mechanism of Action
This compound exerts its effects on cerebral blood vessels through a dual mechanism:
-
Calcium Channel Blockade: By inhibiting voltage-gated calcium channels on smooth muscle cells of cerebral arteries, this compound reduces calcium influx, leading to smooth muscle relaxation and subsequent vasodilation.[4][5]
-
Serotonin 5-HT2 Receptor Antagonism: this compound also blocks 5-HT2A and 5-HT2C receptors, antagonizing the vasoconstrictive effects of serotonin, a key mediator in cerebrovascular tone and implicated in migraine pathophysiology.[1]
These combined actions result in an overall antivasoconstrictive and vasostabilizing effect, which can be quantified using TCD by measuring changes in blood flow velocities and pulsatility.[1][2]
Signaling Pathway of this compound's Vasodilatory Effect
Caption: this compound's dual mechanism of action on vascular smooth muscle cells.
Data Presentation
Quantitative data from TCD assessments should be summarized for clear interpretation and comparison. The following tables provide a template for organizing results from preclinical and clinical studies.
Table 1: Hemodynamic Effects of this compound during Hyperventilation in a Rabbit Model
| Treatment Group | Artery | Parameter | Baseline (Pre-Hyperventilation) | During Hyperventilation | % Change from Baseline |
| Control (Vehicle) | MCA | Mean BFV (cm/s) | Value | Value | ↓ 36%[2] |
| BA | Mean BFV (cm/s) | Value | Value | ↓ 14%[2] | |
| MCA | Pulsatility Index (PI) | Value | Value | Value | |
| This compound (25 mg/kg) | MCA | Mean BFV (cm/s) | Value | Value | ↑ 8%[2] |
| BA | Mean BFV (cm/s) | Value | Value | ↓ 6%[2] | |
| MCA | Pulsatility Index (PI) | Value | Value | Significantly decreased (P<0.1)[2] |
BFV: Blood Flow Velocity; MCA: Middle Cerebral Artery; BA: Basilar Artery; PI: Pulsatility Index.
Table 2: Effect of this compound on Cerebrovascular Reactivity in a Cat Model
| Condition | Artery | Parameter | Pre-Infusion | Post-Infusion (this compound 0.05 mg/kg/min) |
| Normoventilation | Cortical Arteries | Diameter | Value | Abolished vasoconstrictive effect[6] |
| MCA | Blood Flow Velocity | Value | Abolished vasoconstrictive effect[6] | |
| Hyperventilation | Cortical Arteries | Diameter | Value | Abolished vasoconstrictive effect[6] |
| MCA | Blood Flow Velocity | Value | Abolished vasoconstrictive effect[6] |
Experimental Protocols
Protocol 1: Assessing Antivasoconstrictive Effects of this compound in an Animal Model
This protocol is based on methodologies used in studies assessing this compound's effects during hyperventilation-induced vasoconstriction.[1][2]
1. Animal Model and Preparation:
- Species: New Zealand white rabbits (or other suitable species).[1][2]
- Groups:
- Control group receiving vehicle (e.g., 0.25% agar).[2]
- Treatment group receiving this compound (e.g., 25 mg/kg, orally, twice daily for 5 days).[2]
- Anesthesia: Anesthetize animals as per institutional guidelines.
2. TCD Equipment and Setup:
- TCD System: Use a standard TCD ultrasound system with a 2 MHz probe.[7]
- Acoustic Windows: Identify suitable acoustic windows (e.g., transtemporal) for insonating the Middle Cerebral Artery (MCA) and Basilar Artery (BA).[2][7]
3. Experimental Procedure:
- Baseline Measurement: Record baseline Blood Flow Velocity (BFV) and Pulsatility Index (PI) in the MCA and BA under normoventilation.[1]
- Induction of Vasoconstriction: Induce hyperventilation for a defined period (e.g., 15 minutes) to provoke cerebral vasoconstriction.[2]
- Measurement during Hyperventilation: Continuously monitor and record BFV and PI throughout the hyperventilation period.
- Recovery: Return the animal to normoventilation and record BFV and PI during the recovery phase (e.g., for 10 minutes).[1]
4. Data Analysis:
- Calculate the mean BFV and PI for each phase (baseline, hyperventilation, recovery).
- Determine the percentage change in BFV from baseline to hyperventilation for both control and this compound-treated groups.
- Compare the PI values between the two groups.
Experimental Workflow for TCD Assessment of this compound
Caption: Workflow for assessing this compound's effects using TCD.
Protocol 2: General Protocol for TCD Assessment of Cerebrovascular Reactivity to a Pharmacological Agent
This protocol provides a general framework for assessing the effects of an intravenous agent like this compound on cerebrovascular reactivity.
1. Subject/Patient Preparation:
- Obtain informed consent.
- Position the subject comfortably in a supine or semi-recumbent position.
- Establish intravenous access for drug administration.
2. TCD Monitoring:
- Use a 2 MHz TCD probe to insonate the desired cerebral artery (e.g., MCA) through the transtemporal window.[7]
- Secure the probe using a headset or fixation device to ensure a stable signal.
- Obtain a stable baseline recording of BFV (systolic, diastolic, and mean), and PI for at least 5-10 minutes.
3. Pharmacological Intervention:
- Administer this compound via intravenous infusion at a specified dose and rate (e.g., 0.05 mg/kg/min for 20 minutes).[6]
- Continuously monitor and record TCD parameters throughout the infusion period.
4. Post-Infusion Monitoring:
- Continue to record TCD parameters for a defined period post-infusion (e.g., 30-60 minutes) to assess the duration of the effect.
5. Data Analysis:
- Divide the TCD recording into pre-infusion, during-infusion, and post-infusion segments.
- Calculate the average values for all TCD parameters for each segment.
- Perform statistical analysis to compare the different phases of the study.
Logical Relationship of TCD Parameters and this compound's Effect
Caption: Relationship between this compound's action and TCD measurements.
Conclusion
Transcranial Doppler sonography is a valuable tool for elucidating the cerebrovascular effects of this compound. By employing standardized protocols and systematic data presentation, researchers can effectively quantify its vasodilatory and vasostabilizing properties. These application notes provide a foundation for designing and executing robust preclinical and clinical studies to further explore the therapeutic potential of this compound in cerebrovascular disorders.
References
- 1. Vasostabilizing effect of this compound (Ca(2+)-channel blocker) on cerebrovascular reactivity in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regional differences of cerebrovascular reactivity effected by calcium channel blocker - this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcranial Doppler Ultrasound: Physical Principles and Principal Applications in Neurocritical Care Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C29H34N2O2 | CID 55285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The effect of this compound--(Ca2+ channel blocker)--on vascular reactivity and ultrastructure of cerebral capillaries in animals subjected to anoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound on CO2-dependent cerebrovascular reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transcranial Doppler Ultrasound: Technique and Application - PMC [pmc.ncbi.nlm.nih.gov]
Dotarizine Administration in Anesthetized Cat Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Dotarizine in anesthetized cat models, with a focus on its cardiovascular, respiratory, and neurological effects. The following protocols and data are intended to serve as a guide for researchers designing and conducting preclinical studies involving this compound.
Introduction
This compound is a piperazine (B1678402) derivative with a dual mechanism of action, functioning as both a calcium channel blocker and a serotonin (B10506) (5-HT2A) receptor antagonist.[1] Its vasodilatory properties make it a compound of interest for various therapeutic applications. Understanding its physiological effects in a preclinical animal model, such as the anesthetized cat, is crucial for evaluating its safety and efficacy.
Quantitative Data Summary
The following tables summarize the known quantitative data regarding this compound administration in anesthetized animal models. It is important to note that while some data exists for cats, particularly regarding cerebrovascular effects, the cardiovascular data is primarily derived from studies in anesthetized dogs and should be considered as an estimation for feline models.
Table 1: Intravenous this compound Dosages and Observed Cardiovascular Effects in Anesthetized Dogs
| Dosage (IV Infusion) | Heart Rate | Blood Pressure | Total Peripheral Resistance | Stroke Index & Ejection Fraction | Reference |
| 0.024 mg/kg/min | No significant change | No significant change | No significant change | No significant change | [2] |
| 0.079 mg/kg/min | Trend towards bradycardia | Mean and diastolic pressures declined | Dropped | Significantly raised | [2] |
| 0.25 mg/kg/min | Trend towards bradycardia | Aortic and pulmonary artery mean and diastolic pressures declined | Dropped | Increased | [2] |
Note: This data is from studies conducted on thiopental-anesthetized dogs and should be extrapolated to cats with caution.
Table 2: Intravenous this compound Dosage and Cerebrovascular Effects in Anesthetized Cats
| Dosage (IV Infusion) | Duration | Primary Observed Effect | Reference |
| 0.05 mg/kg/min | 20 minutes | Abolished the vasoconstrictive effect of hyperventilation on cortical arteries. | [1] |
Experimental Protocols
Animal Preparation and Anesthesia
Objective: To induce and maintain a stable plane of surgical anesthesia suitable for cardiovascular, respiratory, and neurological monitoring.
Materials:
-
Adult domestic short-haired cats (specific pathogen-free)
-
Anesthetic agents (e.g., ketamine, xylazine (B1663881), isoflurane (B1672236), propofol)
-
Intravenous catheters
-
Endotracheal tubes
-
Mechanical ventilator
-
Warming pads
-
Veterinary monitoring equipment (ECG, pulse oximeter, capnograph, blood pressure monitor)
Protocol:
-
Pre-anesthetic Evaluation: Conduct a thorough physical examination of the cat to ensure it is healthy. Withhold food for 12 hours and water for 4 hours prior to anesthesia.
-
Induction of Anesthesia: Anesthesia can be induced with a combination of ketamine (10-20 mg/kg, IM) and xylazine (0.5-1 mg/kg, IM). Alternatively, propofol (B549288) (4-6 mg/kg, IV to effect) can be used.
-
Endotracheal Intubation: Once a sufficient depth of anesthesia is achieved, intubate the cat with an appropriately sized endotracheal tube to maintain a patent airway.
-
Maintenance of Anesthesia: Maintain anesthesia with isoflurane (1.5-2.5%) in 100% oxygen, delivered via a mechanical ventilator. Adjust the ventilator settings to maintain normocapnia (ETCO2 between 35-45 mmHg).
-
Catheterization: Place an intravenous catheter in a cephalic or saphenous vein for drug and fluid administration. For direct blood pressure monitoring, an arterial catheter can be placed in the femoral or dorsal pedal artery.
-
Monitoring: Continuously monitor vital signs throughout the experiment, including heart rate, respiratory rate, body temperature, arterial blood pressure, electrocardiogram (ECG), and oxygen saturation (SpO2). Maintain body temperature using a warming pad.
This compound Administration
Objective: To administer this compound intravenously at a controlled rate.
Materials:
-
This compound solution for injection
-
Syringe pump
-
Intravenous infusion set
Protocol:
-
Preparation of this compound Solution: Prepare a stock solution of this compound at the desired concentration in a suitable vehicle (e.g., sterile saline).
-
Intravenous Infusion: Administer the this compound solution via the intravenous catheter using a syringe pump. The infusion rate should be calculated based on the desired dosage and the animal's body weight.
-
Control Group: A separate group of animals should receive an infusion of the vehicle alone to serve as a control.
Cardiovascular Monitoring
Objective: To assess the effects of this compound on cardiovascular function.
Materials:
-
Arterial catheter
-
Pressure transducer
-
ECG electrodes and monitor
-
Data acquisition system
Protocol:
-
Blood Pressure Measurement: Continuously measure systolic, diastolic, and mean arterial blood pressure via the arterial catheter connected to a pressure transducer.
-
Heart Rate and Rhythm: Continuously monitor heart rate and rhythm using a lead II ECG.
-
Data Recording: Record all cardiovascular parameters at baseline (before this compound administration) and at regular intervals during and after the infusion.
Respiratory Monitoring
Objective: To evaluate the effects of this compound on respiratory function.
Materials:
-
Capnograph
-
Pulse oximeter
-
Pneumotachometer (for tidal volume and respiratory rate measurement)
Protocol:
-
Respiratory Rate: Monitor the respiratory rate from the capnograph or pneumotachometer.
-
End-Tidal Carbon Dioxide (ETCO2): Continuously measure ETCO2 to assess ventilation.
-
Oxygen Saturation (SpO2): Monitor peripheral oxygen saturation using a pulse oximeter.
-
Tidal Volume: If a pneumotachometer is available, measure tidal volume to assess the depth of breathing.
-
Data Recording: Record all respiratory parameters at baseline and throughout the experiment.
Neurological Assessment (Limited in Anesthetized Model)
Objective: To observe for any overt neurological changes during this compound administration.
Protocol:
-
Pupillary Light Reflex: Periodically assess the pupillary light reflex.
-
Muscle Tone: Observe for any changes in muscle tone or the presence of tremors.
-
Electroencephalogram (EEG): For more detailed neurological assessment, EEG electrodes can be placed to monitor brain electrical activity.
Note: The assessment of neurological effects is limited in an anesthetized model. Behavioral studies in conscious animals would be required for a comprehensive neurological evaluation.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its evaluation in an anesthetized cat model.
Caption: Proposed mechanism of action of this compound.
Caption: Experimental workflow for this compound administration.
Conclusion
The administration of this compound in anesthetized cat models requires careful planning and execution. The provided protocols offer a framework for investigating its physiological effects. Due to the limited availability of feline-specific data, particularly for cardiovascular and respiratory parameters, researchers should initially consider dose-ranging studies and be prepared to adjust protocols based on real-time observations. The dual mechanism of this compound suggests potential for complex physiological responses, necessitating comprehensive and continuous monitoring.
References
Application Notes and Protocols for Chronic Oral Administration of Dotarizine in Rabbits
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dotarizine is a piperazine (B1678402) derivative that functions as a calcium channel blocker and a serotonin (B10506) 5-HT2A and 5-HT2C receptor antagonist.[1] These properties confer upon it vasodilatory and antivasoconstrictive effects, making it a subject of interest for its potential therapeutic applications, particularly in conditions like migraine.[1] This document provides detailed application notes and protocols for the chronic oral administration of this compound in rabbits, based on available preclinical research. The aim is to offer a comprehensive guide for researchers investigating the pharmacodynamics, pharmacokinetics, and safety profile of this compound in a rabbit model.
Data Presentation
Pharmacodynamic Effects on Cerebrovascular Reactivity
Chronic oral administration of this compound has been shown to modulate cerebrovascular reactivity in rabbits, particularly in response to hyperventilation-induced vasoconstriction.
| Experimental Condition | Artery | Parameter | Control Group (Hyperventilation) | This compound-Treated Group (Hyperventilation) | Reference |
| Hyperventilation (15 min) | Middle Cerebral Artery (MCA) | Mean Blood Flow Velocity (BFV) | -36% | +8% | [2] |
| Hyperventilation (15 min) | Basilar Artery (BA) | Mean Blood Flow Velocity (BFV) | -14% | -6% | [2] |
| Hyperventilation (10 min) | Middle Cerebral Artery (MCA) & Basilar Artery (BA) | Antivasoconstrictive Properties | Not specified | Decreased antivasoconstrictive properties observed after a two-day interval following a five-day administration period. | [1] |
| Anoxic Conditions | Middle Cerebral Artery (MCA) & Basilar Artery (BA) | Vasodilatory Effects & Peripheral Resistance | Not specified | Stronger vasodilatory effects and a pronounced decrease in peripheral resistance were observed. | [3] |
Note: Detailed pharmacokinetic and toxicological data from chronic oral administration studies in rabbits are limited in the currently available literature. The provided data is primarily from pharmacodynamic studies.
Experimental Protocols
Chronic Oral Administration for Cerebrovascular Reactivity Studies
This protocol is based on methodologies described in studies investigating the vasostabilizing effects of this compound.[1][3]
1. Animal Model:
-
Species: New Zealand White rabbits or other suitable strain.
-
Number of Animals: A minimum of 6-8 animals per group is recommended to ensure statistical power. In one study, 13 rabbits were used.[1]
-
Housing: House animals individually in standard cages with ad libitum access to food and water, under a 12-hour light/dark cycle.
2. Drug Formulation and Administration:
-
Compound: this compound hydrochloride.
-
Vehicle: Dissolve this compound in a 0.25% agar (B569324) solution for oral administration.[3]
-
Dosage: 25 mg/kg body weight.[3]
-
Administration Schedule:
-
Route of Administration: Oral gavage.
3. Experimental Procedure (Hyperventilation Challenge):
-
Anesthesia: Anesthetize the rabbits with an appropriate anesthetic agent (e.g., ketamine and xylazine).
-
Monitoring:
-
Record baseline physiological parameters, including heart rate and respiratory rate.
-
Use Transcranial Doppler (TCD) sonography to measure blood flow velocities (BFV) in the middle cerebral artery (MCA) and basilar artery (BA).
-
-
Hyperventilation:
-
Induce hyperventilation for a period of 10-15 minutes using a mechanical ventilator.
-
Continuously monitor BFV in the MCA and BA throughout the hyperventilation period.
-
-
Recovery:
-
After the hyperventilation period, return the animal to normoventilation and monitor BFV for at least 10 minutes during the recovery phase.[1]
-
-
Control Group: A sham group of animals should be administered the vehicle (0.25% agar) following the same schedule.
4. Data Analysis:
-
Calculate the percentage change in BFV from baseline for both control and this compound-treated groups.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences between the groups.
Signaling Pathway and Experimental Workflow
This compound's Proposed Mechanism of Action
This compound's primary mechanism of action involves the blockade of voltage-gated Ca2+ channels and antagonism of 5-HT2A and 5-HT2C serotonin receptors. This dual action leads to reduced intracellular calcium levels and inhibition of serotonin-mediated vasoconstriction, resulting in vasodilation.
Caption: this compound's dual mechanism of action.
Experimental Workflow for Chronic Oral Administration Study
The following diagram outlines the key steps in a typical in vivo study investigating the effects of chronic oral administration of this compound in rabbits.
Caption: Workflow for a cerebrovascular reactivity study.
References
- 1. Vasostabilizing effect of this compound (Ca(2+)-channel blocker) on cerebrovascular reactivity in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on peripheral and pulmonary circulation and cardiac dynamics in dogs [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of this compound (Ca2+ channel blocker) on cerebral vessel reactivity in animals subjected to hyperventilation and anoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Dotarizine in fura-2-loaded Bovine Adrenal Chromaffin Cells
Introduction
Dotarizine is a piperazine (B1678402) derivative investigated for its antimigraine properties.[1][2] Its mechanism of action involves the modulation of intracellular calcium ([Ca2+]i) signaling, making it a valuable tool for research in neurosecretion and calcium homeostasis.[1][3] In bovine adrenal chromaffin cells, a model system for studying exocytosis, this compound exhibits a unique dual action: it reversibly blocks voltage-dependent calcium channels and also depletes intracellular calcium stores by inhibiting the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[1][3] These notes provide a detailed overview of its application in fura-2-loaded chromaffin cells for studying these effects.
Mechanism of Action
This compound's primary effects on calcium signaling in chromaffin cells are twofold:
-
Inhibition of SERCA Pump: Similar to compounds like thapsigargin (B1683126) and cyclopiazonic acid (CPA), this compound inhibits the SERCA pump in the endoplasmic reticulum (ER).[1] This action blocks the reuptake of calcium into the ER, leading to a gradual depletion of these stores and a transient increase in cytosolic Ca2+ concentration.[1][3] Unlike the irreversible inhibition by thapsigargin, the effect of this compound is reversible.[1][3]
-
Blockade of Voltage-Dependent Ca2+ Channels: Uniquely, compared to other SERCA inhibitors, this compound also reversibly blocks Ca2+ entry through voltage-dependent Ca2+ channels, particularly P/Q-type channels.[1][3][4] This is demonstrated by its ability to inhibit the rise in [Ca2+]i induced by depolarizing stimuli such as high potassium (K+) solutions.[1][3]
Data Presentation
The following table summarizes the quantitative effects of this compound and related compounds on cytosolic Ca2+ in fura-2-loaded bovine adrenal chromaffin cells.
| Compound | Concentration | Effect on Basal [Ca2+]c | Effect on High K+ (70 mM) Induced [Ca2+]c Spike | Effect on Caffeine (10 mM) Induced [Ca2+]c Rise | Key Mechanism | Reversibility |
| This compound | 30 µM | Transient increase to 0.53 ± 0.07 µM | Reversible blockade | Reversible suppression | SERCA inhibition & Voltage-gated Ca2+ channel blockade | Reversible |
| Flunarizine (B1672889) | 30 µM | No significant elevation | Blockade | Not specified | Voltage-gated Ca2+ channel blockade | Long-lasting |
| Thapsigargin | 1 µM | Mimics this compound's transient increase | No effect | Irreversible suppression | Irreversible SERCA inhibition | Irreversible |
| Cyclopiazonic Acid (CPA) | 30 µM | Mimics this compound's transient increase | No effect | Reversible suppression | Reversible SERCA inhibition | Reversible |
Data compiled from multiple sources.[1][3][5]
Visualizations
Signaling Pathway of this compound
Caption: this compound's dual mechanism on a chromaffin cell.
Experimental Workflow
Caption: Workflow for measuring this compound's effect on [Ca2+]i.
Comparative Pharmacology
Caption: Functional comparison of this compound and related drugs.
Experimental Protocols
Preparation and Culture of Bovine Adrenal Chromaffin Cells
-
Source: Fresh bovine adrenal glands obtained from a local abattoir.
-
Procedure:
-
Isolate the adrenal medulla from the cortex under sterile conditions.
-
Mince the medullary tissue into small fragments.
-
Digest the tissue with collagenase (e.g., 0.1% w/v) in a Ca2+-free buffer with gentle agitation at 37°C.
-
Periodically triturate the tissue with a pipette to aid dissociation.
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Purify the chromaffin cells from debris and red blood cells using a density gradient (e.g., Percoll).
-
Wash the purified cells and resuspend them in a culture medium (e.g., DMEM supplemented with 10% fetal bovine serum, penicillin, and streptomycin).
-
Plate the cells onto collagen-coated glass coverslips and culture at 37°C in a humidified 5% CO2 atmosphere. Cells are typically used 1-4 days after plating.[6]
-
Fura-2 AM Loading Protocol
-
Reagents:
-
Procedure:
-
Prepare a fresh loading solution. For a final concentration of 5 µM Fura-2 AM, dilute the DMSO stock into HBSS. Add Pluronic F-127 to a final concentration of ~0.04% to prevent dye aggregation and facilitate loading.[7]
-
Remove the culture medium from the chromaffin cells plated on coverslips.
-
Gently wash the cells once with warm HBSS.
-
Add the Fura-2 AM loading solution to the cells.
-
Incubate the cells for 45-60 minutes at 37°C in the dark.[8]
-
After incubation, wash the cells at least twice with fresh HBSS to remove extracellular Fura-2 AM.
-
Allow the cells to de-esterify the Fura-2 AM for at least 20-30 minutes at room temperature in the dark before starting measurements. This step is crucial for trapping the active, Ca2+-sensitive form of Fura-2 inside the cells.[9]
-
Measurement of Cytosolic Ca2+ ([Ca2+]i)
-
Instrumentation: An inverted fluorescence microscope equipped with a light source (e.g., Xenon arc lamp), excitation wavelength switcher (filter wheel or monochromator), a sensitive camera (e.g., sCMOS or EMCCD), and appropriate filter sets for Fura-2 (340nm and 380nm excitation, ~510nm emission).[8]
-
Procedure:
-
Mount the coverslip with fura-2-loaded cells in a perfusion chamber on the microscope stage.
-
Continuously superfuse the cells with a Krebs-HEPES solution (containing physiological concentrations of ions, including 2.5 mM Ca2+) at room temperature or 37°C.[1]
-
Acquire pairs of fluorescence images by alternating the excitation wavelength between 340 nm and 380 nm.
-
Record a stable baseline [Ca2+]i for several minutes.
-
Switch the perfusion solution to one containing the desired concentration of this compound (e.g., 30 µM).[1][3]
-
Continue recording the fluorescence ratio (F340/F380) to monitor the transient increase in [Ca2+]i.
-
After the response, switch back to the control Krebs-HEPES solution to observe the reversibility of the effect.
-
At the end of the experiment, perform a calibration to convert the fluorescence ratios into absolute [Ca2+]i values, typically using ionomycin (B1663694) in the presence of high Ca2+ (for Rmax) and a Ca2+ chelator like EGTA (for Rmin).
-
References
- 1. Novel antimigraineur this compound releases Ca2+ from caffeine-sensitive Ca2+ stores of chromaffin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vasostabilizing effect of this compound (Ca(2+)-channel blocker) on cerebrovascular reactivity in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel antimigraineur this compound releases Ca2+ from caffeine-sensitive Ca2+ stores of chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimigraine this compound blocks P/Q Ca2+ channels and exocytosis in a voltage-dependent manner in chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound and flunarizine on chromaffin cell viability and cytosolic Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mcb.berkeley.edu [mcb.berkeley.edu]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. hellobio.com [hellobio.com]
- 9. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
Investigating Dotarizine's Effect on Exocytosis in Chromaffin Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of Dotarizine on exocytosis in chromaffin cells. This document includes detailed protocols for key experiments, a summary of quantitative data, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction
This compound is a calcium channel antagonist that has been investigated for its potential therapeutic effects, including in migraine prophylaxis.[1][2] Its mechanism of action involves the modulation of calcium influx, a critical step in neurotransmitter and hormone release. Chromaffin cells of the adrenal medulla serve as an excellent model system for studying the mechanisms of exocytosis, as they release catecholamines in a calcium-dependent manner.[3] Understanding the interaction of this compound with the exocytotic machinery in these cells provides valuable insights into its pharmacological profile.
This document outlines the inhibitory effects of this compound on voltage-gated calcium channels, particularly the P/Q-type, and its subsequent impact on catecholamine secretion.[1] Furthermore, it explores this compound's influence on intracellular calcium stores.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound's effects in bovine chromaffin cells.
Table 1: Inhibitory Effects of this compound on Calcium Dynamics and Catecholamine Release
| Parameter | IC50 Value (µM) | Experimental Conditions | Reference |
| 45Ca2+ Uptake | 4.8 | K+ depolarization (70 mM K+/0.5 mM Ca2+ for 60 s) | [2] |
| Whole-cell Ca2+ and Ba2+ currents (ICa, IBa) | 4.0 | Voltage-clamped cells, depolarizing pulses to 0 mV from -80 mV holding potential | [2] |
| K+-induced [Ca2+]i increase | 1.2 | Single fura-2-loaded cells, stimulation with 70 mM K+ for 5 s | [2] |
| Catecholamine Release | 2.6 | K+ stimulation (10-s pulses of 70 mM) | [2] |
Table 2: Voltage-Dependent Blockade of P/Q-type Ba2+ Currents (IBa) by this compound
| Holding Potential | This compound Concentration (µM) | Blockade of IBa | Note | Reference |
| -80 mV or -110 mV | 10-30 | Less prominent | Blockade is less effective at more hyperpolarized potentials. | [1] |
| -60 mV | 10-30 | More prominent | Blockade is enhanced at more depolarized potentials, indicating voltage-dependency. | [1] |
Table 3: Effect of this compound on Cytosolic Ca2+ Concentration ([Ca2+]c)
| Compound | Concentration (µM) | Effect on Basal [Ca2+]c | Peak [Ca2+]c (µM) | Reference |
| This compound | 30 | Transient increase | 0.53 ± 0.07 | [4][5] |
Signaling Pathways and Experimental Workflows
This compound's dual mechanism on chromaffin cell exocytosis.
Workflow for investigating this compound's effects.
Experimental Protocols
Bovine Chromaffin Cell Culture
Objective: To prepare primary cultures of bovine adrenal chromaffin cells for subsequent experiments.
Materials:
-
Bovine adrenal glands (obtained from a local abattoir)
-
Locke's buffer
-
Collagenase P
-
DNase I
-
Culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and antimycotics
-
Collagen-coated culture dishes or glass coverslips
Protocol:
-
Transport bovine adrenal glands on ice in Locke's buffer.
-
In a sterile environment, perfuse the adrenal medulla with Locke's buffer to remove remaining blood.
-
Digest the medulla with a solution containing collagenase P and DNase I at 37°C.
-
Mechanically dissociate the tissue by gentle trituration.
-
Filter the cell suspension to remove undigested tissue.
-
Centrifuge the cell suspension and resuspend the pellet in culture medium.
-
Plate the cells on collagen-coated dishes or coverslips.
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure voltage-gated Ca2+ and Ba2+ currents in single chromaffin cells and assess the effect of this compound.
Materials:
-
Cultured bovine chromaffin cells on glass coverslips
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Borosilicate glass capillaries for patch pipettes
-
External solution (in mM): e.g., 140 NaCl, 2.8 KCl, 2 CaCl2 (or BaCl2), 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4. To isolate P/Q-type currents, include ω-conotoxin GVIA (1 µM) and nifedipine (B1678770) (3 µM).[1]
-
Internal (pipette) solution (in mM): e.g., 140 Cs-glutamate, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2.
-
This compound stock solution
Protocol:
-
Place a coverslip with cultured chromaffin cells in the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a single chromaffin cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.[2]
-
Apply depolarizing voltage steps (e.g., to 0 mV for 50 ms) to elicit inward Ca2+ or Ba2+ currents.[2]
-
Record baseline currents.
-
Apply this compound at various concentrations to the external solution and record the currents again.
-
To study voltage-dependence, vary the holding potential (e.g., -110 mV, -80 mV, -60 mV).[1]
-
Analyze the peak current amplitude and inactivation kinetics.
Fura-2 AM Calcium Imaging
Objective: To measure changes in intracellular free Ca2+ concentration ([Ca2+]i) in response to depolarization and this compound application.
Materials:
-
Cultured bovine chromaffin cells on glass coverslips
-
Fura-2 AM stock solution (in DMSO)
-
Pluronic F-127
-
Fluorescence microscopy system with excitation wavelength switching (340/380 nm) and an emission filter around 510 nm.
-
External solution (as in patch-clamp)
-
High K+ solution for depolarization (e.g., 70 mM KCl, with adjusted NaCl to maintain osmolarity)
-
This compound stock solution
Protocol:
-
Incubate cultured chromaffin cells with Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 in external solution for 30-60 minutes at room temperature or 37°C.
-
Wash the cells with external solution to remove extracellular dye and allow for de-esterification of the Fura-2 AM.
-
Place the coverslip in the recording chamber and perfuse with external solution.
-
Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at 510 nm.
-
Calculate the ratio of the fluorescence intensities (F340/F380) to determine relative changes in [Ca2+]i.
-
Establish a baseline [Ca2+]i.
-
Stimulate the cells with a high K+ solution to induce depolarization and measure the resulting [Ca2+]i transient.
-
Apply this compound and repeat the high K+ stimulation to assess its inhibitory effect.
-
To investigate the effect on basal [Ca2+]i, perfuse the cells with this compound without depolarization.[4][5]
Amperometric Detection of Catecholamine Release
Objective: To directly measure the exocytosis of catecholamines from single chromaffin cells and determine the effect of this compound.
Materials:
-
Cultured bovine chromaffin cells on glass coverslips
-
Carbon fiber microelectrodes (5-10 µm diameter)
-
Amperometric amplifier
-
Micromanipulator
-
External solution (as in patch-clamp)
-
High K+ solution
-
This compound stock solution
Protocol:
-
Place a coverslip with cultured chromaffin cells in the recording chamber.
-
Position a carbon fiber microelectrode close to the surface of a single cell using the micromanipulator.
-
Apply a constant oxidizing potential (e.g., +650 to +750 mV) to the electrode.
-
Record the baseline amperometric current.
-
Stimulate the cell to secrete catecholamines by applying a brief pulse of high K+ solution via a puffer pipette.
-
Record the resulting amperometric spikes, where each spike represents the release of catecholamines from a single vesicle.
-
Apply this compound to the external solution and repeat the stimulation.
-
Analyze the frequency, amplitude, and quantal charge of the amperometric spikes to quantify the effect of this compound on exocytosis.
Conclusion
The provided data and protocols offer a framework for investigating the effects of this compound on exocytosis in chromaffin cells. This compound demonstrates a clear inhibitory effect on catecholamine release, primarily through the voltage-dependent blockade of P/Q-type calcium channels.[1] Additionally, it can induce a transient increase in cytosolic calcium by mobilizing internal stores.[4][5] These dual actions highlight the complex pharmacology of this compound and provide a basis for further research into its cellular mechanisms and potential therapeutic applications. The detailed experimental protocols should enable researchers to reproduce and expand upon these findings.
References
- 1. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 2. Amperometry methods for monitoring vesicular quantal size and regulation of exocytosis release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. personal.utdallas.edu [personal.utdallas.edu]
- 4. moodle2.units.it [moodle2.units.it]
- 5. ionbiosciences.com [ionbiosciences.com]
Dotarizine: A Novel Pharmacological Tool for Investigating Neurovascular Coupling Mechanisms
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Neurovascular coupling (NVC) is the fundamental physiological process that links transient neural activity to the subsequent localized increase in cerebral blood flow (CBF). This intricate mechanism ensures a precise and timely delivery of oxygen and glucose to active brain regions, meeting their metabolic demands. The study of NVC is paramount for understanding brain function in both health and disease, as its dysregulation is implicated in a range of neurological disorders, including Alzheimer's disease, stroke, and migraine.
Dotarizine, a piperazine (B1678402) derivative, has emerged as a potent pharmacological agent with a dual mechanism of action: blockade of voltage-gated Ca2+ channels and antagonism of serotonin (B10506) 5-HT2 receptors.[1][2][3][4] These properties make this compound a valuable tool for dissecting the complex signaling cascades that govern neurovascular coupling. Its ability to modulate vascular reactivity provides a unique opportunity to investigate the contribution of specific pathways to the overall hemodynamic response. These application notes provide a comprehensive overview of the use of this compound in studying neurovascular coupling mechanisms, complete with detailed protocols and data presentation.
Rationale for Using this compound in Neurovascular Coupling Studies
The vasodilatory and antivasoconstrictive properties of this compound are well-documented.[2][5][6] By inhibiting Ca2+ influx into vascular smooth muscle cells, this compound directly influences vessel tone. Furthermore, its antagonism of 5-HT2 receptors, which are known to be involved in vasoconstriction, provides another layer of vascular modulation. Recent studies have highlighted that pharmacological modulation of 5-HT2A receptors can alter neurovascular coupling, providing a strong basis for using this compound to probe these mechanisms.[7][8]
Researchers can leverage this compound to:
-
Investigate the role of voltage-gated Ca2+ channels in functional hyperemia.
-
Elucidate the contribution of the serotonergic system to the regulation of cerebral blood flow during neuronal activation.
-
Probe the regional differences in neurovascular coupling mechanisms.[1]
-
Assess the impact of pathological conditions that alter Ca2+ and serotonin signaling on neurovascular coupling.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on cerebrovascular parameters.
Table 1: Effect of this compound on Blood Flow Velocity (BFV) during Hyperventilation-Induced Vasoconstriction in Rabbits [1]
| Treatment Group | Artery | Mean BFV Change from Baseline (%) |
| Control | Middle Cerebral Artery (MCA) | -36% |
| Control | Basilar Artery (BA) | -14% |
| This compound (25 mg/kg, p.o.) | Middle Cerebral Artery (MCA) | +8% |
| This compound (25 mg/kg, p.o.) | Basilar Artery (BA) | -6% |
Table 2: Effect of this compound on Vascular Resistance during Hyperventilation in Rabbits [1]
| Treatment Group | Artery | Observation |
| This compound (25 mg/kg, p.o.) | Middle Cerebral Artery (MCA) | Significant decrease in pulsatility index (P<0.1), indicating reduced vascular resistance. |
Table 3: In Vitro Effects of this compound on Vascular Contractility [4]
| Vessel | Agonist | This compound IC50 (µM) |
| Rabbit Vertebral Artery | 5-HT | 1.35 |
| Rabbit Aorta | 5-HT | 1.40 |
| Rabbit Femoral Artery | 5-HT | 0.52 |
| Rabbit Mesenteric Artery | 5-HT | 1.09 |
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound's Effect on Cerebrovascular Reactivity in Rabbits
This protocol is adapted from studies investigating the impact of this compound on hyperventilation-induced vasoconstriction.[1][2]
1. Animal Model:
-
Species: New Zealand white rabbits.
-
Group size: n=6 per group (control and this compound-treated).
2. Drug Administration:
-
This compound is dissolved in 0.25% agar (B569324).
-
Administer 25 mg/kg of this compound orally twice daily for 5 days.[1]
-
The control group receives the 0.25% agar vehicle following the same schedule.
3. Anesthesia and Surgical Preparation:
-
Anesthetize the rabbits (e.g., with a mixture of ketamine and xylazine).
-
Maintain anesthesia throughout the experiment.
-
Secure the animal in a stereotaxic frame.
4. Physiological Monitoring:
-
Continuously monitor heart rate, blood pressure, and body temperature.
-
Monitor end-tidal CO2 (EtCO2) to control ventilation status.
5. Induction of Hyperventilation:
-
Mechanically ventilate the animals.
-
Induce hyperventilation by increasing the ventilation rate to achieve a target EtCO2 level (e.g., a 50% reduction from baseline).
-
Maintain hyperventilation for 15 minutes.[1]
6. Measurement of Cerebral Blood Flow Velocity:
-
Use Transcranial Doppler (TCD) sonography to measure BFV in the middle cerebral artery (MCA) and basilar artery (BA).
-
Record baseline BFV before hyperventilation.
-
Record BFV continuously during the 15-minute hyperventilation period.
7. Data Analysis:
-
Calculate the percentage change in mean BFV from baseline for both arteries in both experimental groups.
-
Calculate the pulsatility index (PI) as an indicator of vascular resistance.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the effects of this compound to the control group.
Protocol 2: In Vitro Assessment of this compound's Effect on Vascular Contractility
This protocol is based on in vitro studies of vessel contractility.[4]
1. Tissue Preparation:
-
Euthanize rabbits and dissect the desired arteries (e.g., vertebral, aorta, femoral, mesenteric).
-
Cut the arteries into rings (e.g., 2-3 mm in length).
-
Mount the arterial rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 and 5% CO2 at 37°C.
2. Measurement of Isometric Tension:
-
Connect the arterial rings to isometric force transducers to record changes in tension.
-
Allow the rings to equilibrate under a resting tension (e.g., 1-2 g) for a specified period (e.g., 60-90 minutes).
3. Construction of Concentration-Response Curves:
-
Induce contraction with a vasoactive agent (e.g., serotonin, 5-HT).
-
Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound to the organ bath.
-
Record the relaxation response at each concentration.
4. Data Analysis:
-
Express the relaxation as a percentage of the initial agonist-induced contraction.
-
Calculate the IC50 value (the concentration of this compound that produces 50% of the maximal relaxation) by fitting the concentration-response data to a sigmoidal curve.
Signaling Pathways and Experimental Workflows
Signaling Pathways in Neurovascular Coupling
The following diagram illustrates the key signaling pathways involved in neurovascular coupling and the putative sites of action for this compound.
Caption: this compound's dual mechanism in neurovascular coupling.
Proposed Experimental Workflow for Studying Neurovascular Coupling with this compound
This workflow outlines a potential experiment to investigate the role of Ca2+ channels and 5-HT2 receptors in sensory-evoked hemodynamic responses.
Caption: Experimental workflow for this compound in NVC studies.
Conclusion
This compound presents a promising pharmacological tool for the nuanced investigation of neurovascular coupling. Its well-characterized dual mechanism of action allows for the targeted exploration of the roles of voltage-gated Ca2+ channels and the serotonergic system in the regulation of cerebral blood flow. The protocols and data presented herein provide a foundation for researchers to design and execute rigorous experiments aimed at unraveling the complex interplay between neuronal activity and cerebrovascular responses. Further studies employing this compound in models of sensory stimulation and in pathological states are warranted to fully elucidate its potential in advancing our understanding of brain function and disease.
References
- 1. Regional differences of cerebrovascular reactivity effected by calcium channel blocker - this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of this compound (Ca2+ channel blocker) on cerebral vessel reactivity in animals subjected to hyperventilation and anoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of this compound--(Ca2+ channel blocker)--on vascular reactivity and ultrastructure of cerebral capillaries in animals subjected to anoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of blockade by the novel migraine prophylactic agent, this compound, of various brain and peripheral vessel contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vasostabilizing effect of this compound (Ca(2+)-channel blocker) on cerebrovascular reactivity in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound on CO2-dependent cerebrovascular reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Psychedelic 5-HT2A receptor agonism alters neurovascular coupling and differentially affects neuronal and hemodynamic measures of brain function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Investigating Dotarizine in Trigeminal Sensory Processing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dotarizine is a novel compound with a dual mechanism of action, functioning as both a calcium channel blocker and a serotonin (B10506) 5-HT2A receptor antagonist, with lesser activity at 5-HT1A and 5-HT2C receptors.[1][2] While initially investigated for the treatment of migraine, its development for this indication has been discontinued (B1498344) in several regions.[3][4] However, its unique pharmacological profile presents a compelling case for its exploration as a modulator of trigeminal sensory processing, a key underlying mechanism in a range of craniofacial pain conditions, including trigeminal neuralgia and migraine.
These application notes provide a comprehensive overview of the potential utility of this compound in preclinical research related to trigeminal sensory modulation. Detailed protocols for key experiments are provided to facilitate the investigation of its efficacy and mechanism of action in relevant animal models.
Mechanism of Action and Rationale for Use in Trigeminal Sensory Processing
This compound's potential to modulate trigeminal sensory processing stems from its dual action on key targets involved in neuronal excitability and pain signaling:
-
Calcium Channel Blockade: Voltage-gated calcium channels (VGCCs) are critical for neurotransmitter release and neuronal excitability. In the trigeminal system, VGCCs in the trigeminal ganglion (TG) neurons play a pivotal role in the transmission of nociceptive signals.[5][6] Blockade of these channels can reduce the release of pro-nociceptive neurotransmitters, such as calcitonin gene-related peptide (CGRP) and substance P, thereby dampening pain signals. The therapeutic efficacy of certain calcium channel blockers in trigeminal neuralgia underscores the potential of this mechanism.[7][8]
-
5-HT2A Receptor Antagonism: Serotonin (5-HT) receptors, particularly the 5-HT2A subtype, are implicated in the modulation of pain pathways.[9] Antagonism of 5-HT2A receptors has been shown to be effective in animal models of neuropathic pain.[9][10][11][12] Within the trigeminal system, 5-HT2A receptors are expressed in the trigeminal nucleus caudalis (TNC), a key relay station for craniofacial pain. By blocking these receptors, this compound may inhibit the descending facilitation of pain signals and reduce central sensitization.
The synergistic action of calcium channel blockade and 5-HT2A receptor antagonism suggests that this compound could offer a multi-faceted approach to attenuating trigeminal hypersensitivity.
Data Presentation
Table 1: Preclinical Behavioral Effects of this compound in Rodent Models
| Parameter | Species | Dose (mg/kg, p.o.) | Effect | Reference |
| Motor Activity | Rat | 50 | Increased | [13] |
| Anxiety (Elevated Plus-Maze) | Rat | 50 | Anxiolytic | [13] |
Table 2: Pharmacokinetic Parameters of this compound in Healthy Human Subjects (50 mg b.i.d.)
| Parameter | Value | Unit | Reference |
| Time to Steady State | 7 | days | [14] |
| Terminal Elimination Half-life | 7 - 12 | hours | [14] |
Table 3: Effects of Chronic Oral this compound (25 mg/kg, b.i.d. for 5 days) on Cerebral Blood Flow Velocity (BFV) in Rabbits during Hyperventilation
| Artery | Change in Mean BFV (Control) | Change in Mean BFV (this compound) | Reference |
| Middle Cerebral Artery (MCA) | -36% | +8% | [15] |
| Basilar Artery (BA) | -14% | -6% | [15] |
Experimental Protocols
Protocol 1: Assessment of Mechanical Allodynia in a Rodent Model of Trigeminal Neuropathic Pain
Objective: To evaluate the efficacy of this compound in reducing mechanical hypersensitivity in the trigeminal territory following chronic constriction injury of the infraorbital nerve (CCI-ION).
Materials:
-
Adult male Sprague-Dawley rats (200-250 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Anesthetic (e.g., isoflurane)
-
Von Frey filaments (calibrated set)
-
Testing apparatus with a wire mesh floor
Procedure:
-
Induction of Trigeminal Neuropathic Pain (CCI-ION Model):
-
Anesthetize the rat.
-
Make a small incision below the eye to expose the infraorbital nerve.
-
Loosely tie two chromic gut ligatures around the nerve.
-
Suture the incision.
-
Allow a recovery period of 7-14 days for the development of stable mechanical allodynia.
-
-
Drug Administration:
-
Administer this compound or vehicle orally (p.o.) via gavage.
-
A dose-response study is recommended (e.g., 10, 30, and 100 mg/kg).
-
-
Assessment of Mechanical Allodynia:
-
Place the rat in the testing apparatus and allow for acclimatization (at least 15 minutes).
-
Apply von Frey filaments to the vibrissal pad on the ipsilateral (injured) side of the face in ascending order of force.
-
A positive response is defined as a brisk head withdrawal, rubbing the face with the paw, or vocalization.
-
Determine the 50% withdrawal threshold using the up-down method.
-
Conduct baseline measurements before drug administration and at various time points after administration (e.g., 30, 60, 120, and 240 minutes).
-
-
Data Analysis:
-
Compare the 50% withdrawal thresholds between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., two-way ANOVA followed by a post-hoc test).
-
Protocol 2: Electrophysiological Recording of Trigeminal Nucleus Caudalis (TNC) Neuron Activity
Objective: To investigate the effect of this compound on the excitability of wide-dynamic-range (WDR) neurons in the TNC in response to peripheral stimulation.
Materials:
-
Adult male Sprague-Dawley rats (250-300 g)
-
This compound
-
Vehicle
-
Anesthetic (e.g., urethane)
-
Stereotaxic frame
-
Tungsten microelectrodes
-
Amplifier and data acquisition system
-
Mechanical and thermal stimulators
Procedure:
-
Surgical Preparation:
-
Anesthetize the rat and mount it in the stereotaxic frame.
-
Perform a laminectomy to expose the medulla oblongata.
-
Carefully remove the dura mater.
-
-
Electrophysiological Recording:
-
Advance a microelectrode into the TNC to record the activity of single WDR neurons.
-
Identify WDR neurons by their responses to both non-noxious (brushing) and noxious (pinch, heat) stimulation of their receptive fields in the trigeminal territory (e.g., vibrissal pad).
-
-
Drug Administration:
-
Administer this compound or vehicle intravenously (i.v.) or intraperitoneally (i.p.).
-
-
Stimulation and Recording:
-
Record the spontaneous activity of the neuron.
-
Apply mechanical and thermal stimuli to the receptive field before and after drug administration.
-
Measure the firing frequency and response magnitude of the neuron.
-
-
Data Analysis:
-
Analyze the changes in spontaneous and evoked neuronal activity following this compound administration compared to baseline and vehicle controls. Use appropriate statistical tests (e.g., paired t-test or repeated measures ANOVA).
-
Visualizations
Caption: Simplified schematic of the trigeminal nociceptive pathway.
Caption: Hypothesized mechanism of this compound in trigeminal sensory neurons.
Caption: Experimental workflow for assessing this compound's effect on mechanical allodynia.
Conclusion and Future Directions
The dual mechanism of this compound as a calcium channel blocker and a 5-HT2A receptor antagonist provides a strong rationale for its investigation as a therapeutic agent for trigeminal sensory disorders. The provided protocols offer a starting point for researchers to explore its potential in well-established preclinical models.
Future studies should aim to:
-
Elucidate the specific subtypes of calcium channels blocked by this compound in trigeminal neurons.
-
Investigate the effects of this compound on CGRP release from trigeminal nerve endings.
-
Evaluate the efficacy of this compound in other models of trigeminal pain, such as those involving inflammatory or chemical induction.
-
Explore the central effects of this compound on trigeminal processing in more detail, including its impact on glial activation and central sensitization.
A thorough preclinical evaluation of this compound in the context of trigeminal sensory processing will be crucial to determine its potential for further development as a novel analgesic for craniofacial pain conditions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C29H34N2O2 | CID 55285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. This compound - AdisInsight [adisinsight.springer.com]
- 5. Trigeminal neuropathic pain is alleviated by inhibition of Cav3.3 T-type calcium channels in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ca V 3.2 calcium channels contribute to trigeminal neuralgia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current and Innovative Pharmacological Options to Treat Typical and Atypical Trigeminal Neuralgia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uspharmacist.com [uspharmacist.com]
- 9. Contribution of the peripheral 5-HT 2A receptor to mechanical hyperalgesia in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Role of spinal serotonin 5-HT2A receptor in 2',3'-dideoxycytidine-induced neuropathic pain in the rat and the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of a 5-HT2A receptor antagonist on pain-related behavior, endogenous 5-hydroxytryptamine production, and the expression 5-HT2A receptors in dorsal root ganglia in a rat lumbar disc herniation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Behavioral effects of the Ca2+/5-HT antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical pharmacokinetics and tolerability of this compound in healthy subjects after single and multiple oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regional differences of cerebrovascular reactivity effected by calcium channel blocker - this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Dotarizine Solubility for In Vitro Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Dotarizine in in vitro assays. The following information addresses common challenges related to its solubility, provides detailed experimental protocols, and outlines its primary signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
This compound is a compound investigated for the treatment of migraines.[1] It functions as both a calcium channel blocker and a serotonin (B10506) 5-HT2A receptor antagonist.[1][2] Its therapeutic effects are believed to stem from its vasodilatory properties.[1]
Q2: What are the main challenges when preparing this compound for in vitro experiments?
The primary challenge in working with this compound is its presumed low aqueous solubility, a common characteristic for compounds of its class. This can lead to precipitation when diluting stock solutions made in organic solvents into aqueous buffers or cell culture media.
Q3: In which solvents is this compound soluble?
Data Presentation: this compound Properties and Recommended Solvents
| Property | Value | Source |
| Chemical Formula | C29H34N2O2 | [2] |
| Molecular Weight | 442.6 g/mol | [2] |
| CAS Number | 84625-59-2 | [2][3][4] |
| Solvent | Recommended Use | Justification & Best Practices |
| Dimethyl Sulfoxide (DMSO) | Primary solvent for creating high-concentration stock solutions. | DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic compounds.[5] For cell-based assays, it is critical to keep the final concentration of DMSO below 0.5% (v/v) to avoid cytotoxicity.[5] |
| Ethanol | Alternative solvent for stock solutions. | Ethanol can be a suitable solvent, but it is more volatile than DMSO, which can lead to changes in stock solution concentration over time due to evaporation. |
| Dimethylformamide (DMF) | Alternative solvent for stock solutions. | DMF is another strong organic solvent. Similar to DMSO, the final concentration in cell culture should be minimized to avoid toxic effects on the cells. |
Troubleshooting Guide
Issue: My this compound solution is precipitating after dilution in aqueous buffer or cell culture media.
This is a common issue for hydrophobic compounds. Here are several strategies to prevent precipitation:
-
Optimize the Dilution Process:
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions.
-
Rapid Mixing: Add the this compound stock solution dropwise into the pre-warmed (37°C) aqueous medium while vortexing or stirring vigorously. This helps to avoid localized high concentrations that can initiate precipitation.
-
-
Final Solvent Concentration:
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is as low as possible, ideally below 0.5%, to minimize solvent-induced cytotoxicity and precipitation. Always include a vehicle control (media with the same final solvent concentration without this compound) in your experiments.
-
-
pH Adjustment:
-
The solubility of many compounds is pH-dependent. While maintaining physiological pH is crucial for cell-based assays, slight adjustments within a tolerable range for your specific cell line might improve solubility.
-
-
Use of Excipients:
-
For specific applications, the use of solubility enhancers like cyclodextrins could be considered, though this may influence experimental outcomes and should be carefully validated.
-
Issue: What is the recommended storage for this compound stock solutions?
-
Storage Temperature: Store stock solutions at -20°C or -80°C to ensure long-term stability.
-
Aliquoting: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.
-
Light Protection: Store solutions in light-protecting tubes, as some compounds are sensitive to light degradation.
Q4: What is the stability of this compound in cell culture media?
The specific half-life of this compound in cell culture media has not been widely reported. The stability of a compound in media can be influenced by factors such as temperature, pH, and interactions with media components.[6] For critical or long-term experiments (e.g., over 24 hours), it is advisable to:
-
Prepare fresh dilutions of this compound for each experiment.
-
Consider replacing the this compound-containing media at regular intervals if stability is a concern. For example, some researchers replace media with fresh doxycycline (B596269) (another compound with a known half-life in media) every 24 hours.[7]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 442.6 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protecting microcentrifuge tubes
-
Calibrated scale and vortex mixer
Procedure:
-
Weighing: Accurately weigh 4.43 mg of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes and store at -20°C or -80°C.
Protocol 2: General Protocol for a Cell Viability (Cytotoxicity) Assay using a Resazurin-based Method
This protocol provides a general framework to assess the cytotoxic effects of this compound on a chosen cell line. Optimization of cell seeding density and incubation times is recommended for each specific cell line and experimental condition.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
Sterile 96-well, opaque-walled microplates
-
Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in DPBS, sterile-filtered)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader with fluorescence capabilities (Excitation: ~560 nm, Emission: ~590 nm)
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a pre-optimized density (e.g., 5,000-10,000 cells/well) in a 96-well plate in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Remember to keep the final DMSO concentration consistent across all wells and below 0.5%.
-
Include a "vehicle control" (medium with the same final DMSO concentration as the highest this compound concentration) and a "no-treatment control" (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Resazurin Addition:
-
After the incubation period, add 10 µL of the resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized based on the metabolic activity of the cell line.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "medium only" (blank) wells from all other wells.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Signaling Pathways and Workflow Diagrams
This compound's Dual Mechanism of Action
This compound's therapeutic potential is attributed to its ability to simultaneously block voltage-gated calcium channels and antagonize 5-HT2A serotonin receptors.
Caption: Dual mechanism of action of this compound.
Troubleshooting Workflow for this compound Precipitation
A logical approach to troubleshooting precipitation issues during in vitro experiments.
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Workflow for a Cell-Based Assay
A generalized workflow for conducting an in vitro cell-based assay with this compound.
Caption: General experimental workflow for in vitro assays.
References
- 1. en.wikipedia.org [en.wikipedia.org]
- 2. This compound | C29H34N2O2 | CID 55285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. wikidata.org [wikidata.org]
- 4. echemi.com [echemi.com]
- 5. en.wikipedia.org [en.wikipedia.org]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dotarizine Concentration for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during cell culture experiments with Dotarizine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in a cell culture setting?
A1: this compound exhibits a dual mechanism of action. It acts as a calcium channel blocker, specifically targeting voltage-gated calcium channels[1][2]. Additionally, it inhibits the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pumps, which leads to the depletion of calcium from the endoplasmic reticulum (ER) and a subsequent increase in cytosolic calcium levels[1][3].
Q2: What is a recommended starting concentration range for this compound in cell culture experiments?
A2: A general starting point for in vitro studies is between 0.1 µM and 30 µM. For cell viability assays in bovine adrenal chromaffin cells, concentrations between 1-30 µM have been used, with cytotoxic effects observed at 100 µM[3]. In rabbit vascular smooth muscle, inhibitory effects on contractile responses were seen in the range of 10⁻⁹ to 10⁻⁵ M (or 1 nM to 10 µM)[4]. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare a stock solution of this compound?
A3: this compound should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is kept low (ideally below 0.1% to 0.5%) to avoid solvent-induced cytotoxicity.
Q4: What are the downstream consequences of this compound-induced calcium signaling?
A4: The increase in cytosolic calcium and depletion of ER calcium stores can trigger the Unfolded Protein Response (UPR) due to ER stress[5][6][7]. Prolonged or severe ER stress can ultimately lead to the activation of apoptotic pathways and cell death.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Medium
-
Question: I observed a precipitate in my cell culture medium after adding this compound. What could be the cause and how can I prevent this?
-
Answer: Precipitation of hydrophobic compounds like this compound in aqueous solutions is a common issue.
-
High Initial Concentration: Adding a high concentration of the DMSO stock solution directly to the medium can cause the compound to crash out of solution.
-
Solution: Perform a stepwise serial dilution of your this compound stock solution in pre-warmed (37°C) cell culture medium while vortexing or mixing to ensure rapid and even distribution.
-
-
Low Temperature: Preparing working solutions in cold medium can decrease the solubility of the compound.
-
Solution: Always use pre-warmed cell culture medium when preparing your final this compound dilutions.
-
-
pH of the Medium: The solubility of some compounds can be pH-dependent.
-
Solution: Ensure your cell culture medium is properly buffered and at the correct physiological pH.
-
-
Issue 2: High Variability in Cytotoxicity/Cell Viability Assay Results
-
Question: I am observing inconsistent results between replicate wells in my this compound cytotoxicity assay. What are the potential causes and solutions?
-
Answer: High variability can arise from several factors.
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Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable results.
-
Solution: Ensure you have a homogenous single-cell suspension before seeding and use calibrated pipettes for accurate cell plating.
-
-
Inaccurate Compound Dilutions: Errors in preparing the serial dilutions of this compound will result in inconsistent concentrations.
-
Solution: Carefully prepare your serial dilutions, ensuring thorough mixing at each step.
-
-
Edge Effects: Wells on the perimeter of the microplate are prone to evaporation, which can concentrate the drug and affect cell growth.
-
Solution: To minimize edge effects, fill the outer wells with sterile PBS or medium and do not use them for experimental data points.
-
-
Cell Health and Passage Number: Cells that are unhealthy or have been passaged too many times can respond differently to drug treatment.
-
Solution: Use cells that are in the logarithmic growth phase and maintain a consistent and low passage number for your experiments.
-
-
Issue 3: Unexpectedly High Cytotoxicity at Low Concentrations
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Question: I am seeing significant cell death at this compound concentrations that are reported to be non-toxic. Why might this be happening?
-
Answer: Several factors could contribute to this observation.
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to this compound. Your cell line may be particularly sensitive to disruptions in calcium homeostasis.
-
Solution: Perform a broad dose-response curve (e.g., from nanomolar to high micromolar) to determine the IC50 for your specific cell line.
-
-
Solvent Toxicity: If the final DMSO concentration in your culture medium is too high, it can cause cytotoxicity.
-
Solution: Calculate the final DMSO concentration in your highest this compound dose and ensure it is below the toxic threshold for your cells (typically <0.5%). Run a vehicle control with the same final DMSO concentration to assess solvent toxicity.
-
-
Extended Incubation Time: The cytotoxic effects of this compound may be more pronounced with longer exposure times.
-
Solution: Consider performing a time-course experiment to determine the optimal incubation time for your desired endpoint.
-
-
Data Presentation
Table 1: Reported IC50 Values for Various Compounds in Neuroblastoma Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Pyronaridine | SH-SY5Y | 1.70 | [8] |
| Pyronaridine | SK-N-AS | 3.45 | [8] |
| BAY 11-7082 | SH-SY5Y | 0.85 | [8] |
| BAY 11-7082 | SK-N-AS | 1.23 | [8] |
| Niclosamide | SH-SY5Y | 0.87 | [8] |
| Niclosamide | SK-N-AS | 2.33 | [8] |
| Fingolimod | SH-SY5Y | 4.71 | [8] |
| Fingolimod | SK-N-AS | 6.11 | [8] |
| Vincristine | SH-SY5Y | 0.1 | [9] |
| Astemizole | SH-SY5Y | 2.3 | [10] |
| Terfenadine | SH-SY5Y | 1.7 | [10] |
| Loratadine | SH-SY5Y | 4.8 | [10] |
| Hydroxyzine | SH-SY5Y | 9.4 | [10] |
Note: Specific IC50 values for this compound in neuroblastoma cell lines were not available in the searched literature. This table provides reference values for other compounds in similar cell lines.
Table 2: Effective Concentrations of this compound in Different In Vitro Models
| Cell/Tissue Type | Effect | Concentration Range | Reference |
| Bovine Adrenal Chromaffin Cells | Cell Viability (24h exposure) | 1 - 30 µM | [3] |
| Bovine Adrenal Chromaffin Cells | Cytotoxicity (80% LDH release) | 100 µM | [3] |
| Bovine Adrenal Chromaffin Cells | Increased Cytosolic Ca²⁺ | 30 µM | [1] |
| Bovine Adrenal Chromaffin Cells | Blockade of P/Q Ca²⁺ Channels | 10 - 30 µM | |
| Rabbit Aorta & Basilar Smooth Muscle | Inhibition of Contractile Responses | 1 nM - 10 µM | [4] |
Experimental Protocols
Protocol 1: this compound Stock and Working Solution Preparation
-
Stock Solution Preparation (10 mM):
-
Weigh out the appropriate amount of this compound powder.
-
Dissolve the powder in high-purity, anhydrous DMSO to a final concentration of 10 mM.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
-
Working Solution Preparation (Serial Dilution):
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm the required volume of complete cell culture medium to 37°C.
-
To maintain a consistent final DMSO concentration (e.g., 0.1%), prepare intermediate stock solutions in 100% DMSO. For example, to achieve final concentrations of 100 µM, 50 µM, and 25 µM, prepare 100 mM, 50 mM, and 25 mM intermediate stocks in DMSO.
-
Add 1 µL of each intermediate DMSO stock to 999 µL of pre-warmed medium to achieve the desired final concentrations with 0.1% DMSO.
-
Alternatively, perform a serial dilution from a higher concentration working solution in culture medium, being mindful that the DMSO concentration will also be diluted. Always include a vehicle control with the highest final DMSO concentration used in your experiment.
-
Protocol 2: Cytotoxicity Assessment using MTT Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of a blank (medium with MTT and DMSO but no cells) from all other values.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 3: Calcium Flux Assay
-
Cell Preparation:
-
Seed neuronal cells (e.g., SH-SY5Y or primary neurons) on poly-D-lysine coated black-walled, clear-bottom 96-well plates at an appropriate density.
-
Culture the cells for a sufficient time to allow for differentiation and formation of neuronal networks (for primary neurons, this could be 14 days or more)[11].
-
-
Dye Loading:
-
Prepare a working solution of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the dye from a commercial kit) according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the plate in the dark for 1-2 hours at 37°C.
-
-
This compound Treatment and Data Acquisition:
-
Prepare this compound solutions at various concentrations in an appropriate assay buffer.
-
Use a fluorescence plate reader with kinetic reading capabilities (e.g., FlexStation 3) to measure the baseline fluorescence.
-
Inject the this compound solutions into the wells and continue to record the fluorescence signal over time to measure changes in intracellular calcium.
-
As a positive control, a compound known to induce calcium influx, such as KCl, can be used[12].
-
-
Data Analysis:
-
Analyze the kinetic fluorescence data to determine parameters such as peak fluorescence, time to peak, and area under the curve.
-
Compare the calcium transients in this compound-treated cells to vehicle-treated control cells.
-
Mandatory Visualization
Caption: this compound's dual mechanism of action on cellular calcium homeostasis.
Caption: Generalized experimental workflow for a this compound cytotoxicity assay.
References
- 1. Novel antimigraineur this compound releases Ca2+ from caffeine-sensitive Ca2+ stores of chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound versus flunarizine as calcium antagonists in chromaffin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel antimigraineur this compound releases Ca2+ from caffeine-sensitive Ca2+ stores of chromaffin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound on 45Ca2+ movements and contractile responses in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting of the unfolded protein response (UPR) as therapy for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological targeting of the unfolded protein response for disease intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding the Unfolded Protein Response (UPR) Pathway: Insights into Neuropsychiatric Disorders and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiple Approaches to Repurposing drugs for Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vincristine induces cell cycle arrest and apoptosis in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of depolarization-induced [3H]noradrenaline release from SH-SY5Y human neuroblastoma cells by some second-generation H(1) receptor antagonists through blockade of store-operated Ca(2+) channels (SOCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 12. Protocol for measurement of calcium dysregulation in human induced pluripotent stem cell-derived dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Dotarizine Variability in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in animal studies involving Dotarizine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a piperazine (B1678402) derivative that acts as both a calcium channel blocker and a serotonin (B10506) 5-HT2 receptor antagonist.[1][2] It has been investigated for its potential therapeutic effects in conditions such as migraine.[3]
Q2: What is the primary metabolite of this compound and is it active?
A2: this compound is extensively metabolized to an active metabolite known as FI-6020.[1] In human studies, both this compound and FI-6020 have a terminal elimination half-life of approximately 7 to 12 hours.[1]
Q3: What are the common causes of pharmacokinetic variability in animal studies?
A3: High inter-animal variability is a frequent challenge in preclinical pharmacokinetic research. The sources of this variability can be broadly categorized into three areas:
-
Drug and Formulation-Related Factors:
-
Animal-Related Factors:
-
Genetics: Different animal strains can have variations in drug-metabolizing enzymes (e.g., cytochrome P450s) and transporters, leading to different pharmacokinetic profiles.[7]
-
Physiology: Factors such as age, sex, health status, and stress levels can significantly impact drug absorption, distribution, metabolism, and excretion (ADME).[8]
-
Gastrointestinal Factors: Variations in gastric pH, emptying time, and gut microbiome composition can influence the absorption of orally administered drugs.[9]
-
-
Experimental Procedure-Related Factors:
-
Dosing Technique: Improper or inconsistent oral gavage technique can lead to inaccurate dosing and induce stress in the animals, affecting physiological parameters.[10]
-
Blood Sampling: The site, frequency, and volume of blood collection can influence the quality of the sample and the overall health of the animal, thereby affecting the results.
-
Troubleshooting Guides
Issue 1: High Inter-Animal Variability in Plasma Concentrations
Symptoms: You observe a wide range of plasma concentrations of this compound and/or its active metabolite FI-6020 across different animals within the same dose group, as indicated by a high coefficient of variation (CV%) for Cmax and AUC.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Oral Dosing | 1. Standardize Gavage Technique: Ensure all personnel are thoroughly trained in and consistently use the correct oral gavage technique. This includes proper animal restraint, correct needle placement, and a slow, steady administration rate to minimize stress and prevent accidental administration into the lungs. 2. Verify Dose Volume: Double-check dose calculations based on the most recent body weights of the animals. Use calibrated equipment for preparing and administering the formulation. |
| Formulation Issues | 1. Ensure Homogeneity: If using a suspension, ensure it is uniformly mixed before and during dosing to prevent settling of the drug particles. Sonication or continuous stirring can be beneficial. 2. Assess Solubility and Stability: Confirm the solubility and stability of this compound in the chosen vehicle at the target concentration and under the study conditions. Consider using a different vehicle or formulation strategy (e.g., co-solvents, surfactants, or nanosuspensions) if solubility is low.[5][6] |
| Animal-Related Factors | 1. Control for Animal Variables: Use animals of the same sex, age, and from the same supplier. House animals under standardized environmental conditions (temperature, humidity, light-dark cycle). 2. Acclimatization and Handling: Allow for an adequate acclimatization period before the study begins. Handle animals gently and consistently to minimize stress.[8] 3. Fasting: Consider fasting animals overnight before dosing to reduce variability in gastric content and pH. However, be aware of the potential for fasting-induced stress. |
Issue 2: Unexpectedly Low or High Bioavailability
Symptoms: The calculated oral bioavailability of this compound is significantly lower or higher than expected, or is highly variable between animals.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Poor Absorption | 1. Evaluate Formulation: As with high variability, the formulation is a primary suspect. Poor solubility of this compound in the gastrointestinal fluids can limit its absorption. Consider formulation optimization strategies. 2. Investigate Gut-Related Issues: The gut microbiome can influence drug absorption.[9] While difficult to control, being aware of this factor is important, especially if you observe unexpected results. |
| High First-Pass Metabolism | 1. Assess Metabolic Stability: If not already done, perform in vitro metabolic stability assays using liver microsomes from the animal species being used. This will provide an indication of the extent of first-pass metabolism. 2. Consider Alternative Routes of Administration: For initial studies to understand the compound's disposition, intravenous administration can bypass first-pass metabolism and provide a baseline for comparison. |
| Metabolic Enzyme Differences | 1. Review Animal Strain: Different strains of rats or mice can have significant differences in the expression and activity of cytochrome P450 (CYP) enzymes.[7] While specific CYP enzymes for this compound are not definitively identified, other piperazine derivatives are metabolized by CYP1A2, CYP2D6, CYP3A4, and CYP2C19.[8][11][12] Genetic variations in these enzymes across strains could lead to different metabolic rates. |
| Active Metabolite Contribution | 1. Quantify the Active Metabolite: Ensure your analytical method can accurately quantify both this compound and its active metabolite, FI-6020. A high concentration of the metabolite relative to the parent drug could indicate rapid and extensive metabolism. |
Experimental Protocols
Protocol 1: Preparation of this compound Oral Formulation (Suspension)
This protocol provides a general method for preparing a this compound suspension for oral administration in rats.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v methylcellulose (B11928114) in purified water)
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Graduated cylinder
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and total volume.
-
Weigh the this compound powder accurately.
-
Levigate the this compound powder in a mortar with a small amount of the vehicle to form a smooth paste. This helps to break up any aggregates and improve particle dispersion.
-
Gradually add the remaining vehicle to the paste while continuously stirring.
-
Transfer the mixture to a beaker with a magnetic stir bar.
-
Stir the suspension continuously on a magnetic stirrer for at least 30 minutes before dosing to ensure homogeneity.
-
Continue to stir the suspension throughout the dosing procedure to maintain uniformity.
Protocol 2: Oral Gavage and Blood Sampling in Rats for Pharmacokinetic Study
This protocol outlines a standard procedure for a single-dose oral pharmacokinetic study of this compound in rats.
Animals:
-
Male Sprague-Dawley rats (or other appropriate strain), 8-10 weeks old, with body weights of 200-250g.
-
Animals should be cannulated (e.g., jugular vein) for serial blood sampling to reduce stress.
Procedure:
-
Acclimatization: Acclimatize the animals to the housing conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Record the body weight of each animal on the day of the study.
-
Administer the this compound formulation orally via gavage at a dose volume of 5-10 mL/kg.
-
Record the exact time of dosing for each animal.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein cannula at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
-
Sample Processing:
-
Centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.
-
Transfer the plasma to clean, labeled tubes.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Analyze the plasma concentrations of this compound and its active metabolite FI-6020 using a validated analytical method, such as LC-MS/MS.
-
Visualizations
Caption: A logical workflow for troubleshooting high inter-animal variability in this compound pharmacokinetic studies.
References
- 1. Clinical pharmacokinetics and tolerability of this compound in healthy subjects after single and multiple oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]
- 3. A narrative review of the importance of pharmacokinetics and drug–drug interactions of preventive therapies in migraine management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. altasciences.com [altasciences.com]
- 6. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biosynce.com [biosynce.com]
- 8. Cyp2D6 catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an active metabolite of several psychoactive drugs, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Piperazine Dithioctate on the Oral Pharmacokinetics of Glimepiride in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Minimizing Dotarizine off-target effects in research
Welcome to the technical support resource for researchers utilizing Dotarizine. This guide is designed to help you anticipate and troubleshoot potential issues related to this compound's multi-target profile, enabling you to minimize off-target effects and ensure the highest quality data in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound?
A1: this compound is a multi-target compound known to act as both a calcium channel blocker and a serotonin (B10506) receptor antagonist.[1][2] Its principal mechanisms of action are antagonism of the 5-HT2A and 5-HT2C serotonin receptors and blockade of voltage-gated calcium channels (VDCCs).[3][4][5][6] It may also have weaker antagonistic effects at the 5-HT1A receptor.[1]
Q2: What are the potential off-target effects I should consider in my experiments?
A2: An "off-target" effect depends on your specific research question. If you are studying this compound's effects on the serotonin system, its potent calcium channel blockade is a critical off-target effect to control for, and vice-versa. Additionally, this compound is chemically related to diphenylbutylpiperazines, which are known to possess alpha-adrenolytic and antihistaminic properties. While not extensively characterized for this compound itself, these activities should be considered potential off-target effects in sensitive systems.
Q3: How can I experimentally distinguish between this compound's 5-HT receptor effects and its calcium channel blocking effects?
A3: To isolate the effects of this compound on 5-HT receptors, you can design experiments that include control groups pre-treated with a highly selective voltage-gated calcium channel blocker (e.g., verapamil (B1683045) or nifedipine, chosen based on the specific channel subtype in your system). If the effect of this compound persists in the presence of the VDCC blocker, it is likely mediated by its action on serotonin receptors. Conversely, to isolate its calcium channel effects, you could use a selective 5-HT2A antagonist (e.g., M100907) to block the serotonin-mediated pathway.
Q4: I am observing high variability in my results. What could be the cause?
A4: High variability can stem from several factors. Firstly, due to this compound's multi-target nature, slight variations in experimental conditions (e.g., cell density, membrane potential) could shift the compound's activity between its different targets, leading to inconsistent results. Secondly, ensure that the compound is fully solubilized in your media, as poor solubility can lead to inconsistent effective concentrations. Finally, perform a detailed dose-response curve to ensure you are working within an optimal concentration window and not at the steep part of the curve where small concentration changes lead to large changes in effect.
Troubleshooting Guide
| Problem / Unexpected Observation | Potential Cause (Off-Target Effect) | Recommended Troubleshooting Steps |
| Unexpected decrease in intracellular calcium mobilization following agonist stimulation. | This compound's primary activity as a voltage-gated calcium channel (VDCC) blocker is likely interfering with calcium influx, independent of its 5-HT receptor antagonism.[5] | 1. Run a control using a selective VDCC blocker to replicate the effect. 2. Perform your experiment in a calcium-free medium (with EGTA) to assess the contribution of intracellular calcium stores versus extracellular influx. 3. Use the experimental protocol below ("Protocol 2") to functionally isolate the 5-HT2A pathway. |
| The observed effect is not reversed by a highly selective 5-HT2A antagonist. | The effect may be mediated by this compound's action on 5-HT2C receptors , VDCCs , or other potential off-targets (e.g., adrenergic receptors).[3] | 1. Repeat the experiment using a selective 5-HT2C antagonist. 2. Test for adrenergic or histaminic involvement by using appropriate selective antagonists (e.g., phentolamine (B1677648) for alpha-adrenergic receptors). 3. Refer to the workflow diagram below for a systematic approach to target deconvolution. |
| Observed anxiolytic or sedative-like effects in behavioral studies. | While potentially linked to its 5-HT receptor activity, sedation can be a side effect of antihistaminic activity .[4] The anxiolytic effects may also be linked to its complex pharmacology.[1] | 1. Compare the behavioral phenotype to that produced by a known H1 antagonist (e.g., diphenhydramine). 2. If possible, measure target engagement in the central nervous system to correlate behavioral effects with specific receptor occupancy. |
Quantitative Data Summary
Specific binding affinity (Ki) and functional potency (IC50) values for this compound are not consistently available in publicly accessible literature. It is highly recommended that researchers empirically determine these values in their specific experimental system. A comprehensive characterization would involve profiling this compound against its known primary targets and other potential off-targets.
Below is a template table for summarizing your experimentally-derived data.
| Target | Assay Type | Radioligand/Substrate | Cell Line / Tissue | Ki (nM) | IC50 (nM) |
| 5-HT2A Receptor | Binding Assay | [3H]ketanserin | e.g., HEK293-h5HT2A | User Data | N/A |
| 5-HT2C Receptor | Binding Assay | [3H]mesulergine | e.g., CHO-K1-h5HT2C | User Data | N/A |
| L-type Ca²⁺ Channel | Binding Assay | [3H]nitrendipine | e.g., Rat cortical membranes | User Data | N/A |
| P/Q-type Ca²⁺ Channel | Functional Assay | Ca²⁺ imaging | e.g., Chromaffin cells | N/A | User Data |
| Alpha-1 Adrenergic R. | Binding Assay | [3H]prazosin | e.g., Rat brain membranes | User Data | N/A |
| Histamine H1 Receptor | Binding Assay | [3H]pyrilamine | e.g., HeLa cells | User Data | N/A |
Visualizations & Workflows
This compound's Multi-Target Signaling Pathways
Caption: this compound inhibits both 5-HT2 receptor signaling and calcium influx.
Experimental Workflow for Off-Target Assessment
Caption: A logical workflow to systematically identify the target of an observed effect.
Experimental Protocols
Protocol 1: Characterizing Target Affinity via Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for a specific receptor (e.g., 5-HT2A) in a membrane preparation.
Materials:
-
Cell membranes expressing the target receptor (e.g., from HEK293 cells overexpressing human 5-HT2A).
-
Radioligand specific for the target (e.g., [3H]ketanserin for 5-HT2A).
-
Non-labeled ("cold") ligand for determining non-specific binding (e.g., Mianserin).
-
This compound stock solution.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates and filtration apparatus (e.g., Brandel harvester).
-
Glass fiber filters (e.g., GF/B).
-
Scintillation counter and fluid.
Methodology:
-
Preparation: Prepare serial dilutions of this compound in assay buffer, covering a wide concentration range (e.g., 10 pM to 100 µM).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL Assay Buffer, 50 µL Radioligand (at a concentration near its Kd), 100 µL membrane preparation.
-
Non-Specific Binding (NSB): 50 µL cold ligand (at a high concentration, e.g., 10 µM), 50 µL Radioligand, 100 µL membrane preparation.
-
Competitive Binding: 50 µL of each this compound dilution, 50 µL Radioligand, 100 µL membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional Assay to Isolate 5-HT2A-Mediated Calcium Release
Objective: To differentiate between calcium release from intracellular stores (mediated by 5-HT2A activation) and blockade of calcium influx (mediated by VDCCs).
Materials:
-
A cell line endogenously or exogenously expressing the 5-HT2A receptor (e.g., HEK293-h5HT2A).
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
Calcium-free HBSS (supplemented with 1 mM EGTA).
-
5-HT2A agonist (e.g., Serotonin or DOI).
-
This compound stock solution.
-
Selective VDCC blocker (e.g., Verapamil).
-
Fluorescence plate reader with kinetic reading capability.
Methodology:
-
Cell Preparation: Plate cells in a black, clear-bottom 96-well plate. The next day, load cells with the calcium indicator dye according to the manufacturer's protocol (e.g., 1 hour incubation with Fluo-4 AM).
-
Experimental Setup: Wash cells and replace the loading buffer with either normal HBSS or Calcium-free HBSS.
-
Plate Reader Setup: Set the instrument to measure fluorescence kinetically (e.g., one reading per second for 120 seconds). Set the injection port to add the agonist at a specific time point (e.g., 20 seconds).
-
Running the Assay:
-
Condition 1 (Control): Pre-incubate cells with vehicle for 15 minutes. Measure baseline fluorescence, inject the 5-HT agonist, and record the subsequent fluorescence peak. This shows the total calcium signal.
-
Condition 2 (this compound): Pre-incubate cells with the desired concentration of this compound for 15 minutes. Inject the 5-HT agonist and record the signal.
-
Condition 3 (Isolating Intracellular Release): Repeat Condition 1 and 2 using Calcium-free HBSS. The resulting signal is primarily from intracellular stores. If this compound still inhibits this signal, it demonstrates its 5-HT2A antagonist activity.
-
Condition 4 (Isolating VDCC Blockade): Pre-incubate cells in normal HBSS with a saturating concentration of a selective 5-HT2A antagonist for 15 minutes. Stimulate the cells with a depolarizing agent (e.g., KCl) to open VDCCs. Compare the calcium influx in the presence and absence of this compound. A reduction in the signal by this compound indicates VDCC blockade.
-
-
Data Analysis: Quantify the peak fluorescence intensity or the area under the curve for each condition. Compare the inhibition caused by this compound across the different conditions to parse the contribution of each of its targets.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C29H34N2O2 | CID 55285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - AdisInsight [adisinsight.springer.com]
- 4. Clinical pharmacokinetics and tolerability of this compound in healthy subjects after single and multiple oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Vasostabilizing effect of this compound (Ca(2+)-channel blocker) on cerebrovascular reactivity in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Dotarizine Stability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Dotarizine in physiological buffers. Find answers to frequently asked questions and troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the stability of this compound in aqueous solutions at different pH values?
A1: this compound's stability is highly dependent on the pH of the aqueous solution. It undergoes specific acid and base-catalyzed degradation. The degradation of this compound follows pseudo-first-order kinetics. The maximum stability for this compound is observed at a pH of approximately 5.0. In highly acidic (e.g., 1 M hydrochloric acid) or highly alkaline (e.g., 1 M sodium hydroxide) conditions, degradation is significantly accelerated.
Q2: How does temperature affect the stability of this compound solutions?
A2: Temperature significantly impacts the degradation rate of this compound. The degradation process is accelerated at elevated temperatures across various pH levels. For instance, the apparent first-order rate constant (k_obs) increases substantially with a rise in temperature from 50°C to 80°C. It is crucial to control the temperature during experiments and for storage to ensure reproducible results.
Q3: Is this compound sensitive to light?
A3: Yes, this compound is sensitive to light. Exposure to light can lead to photodegradation, compromising the integrity of the compound in solution. Therefore, it is recommended that all experiments and storage of this compound solutions be conducted under light-protected conditions (e.g., using amber vials or covering glassware with aluminum foil).
Q4: What are the degradation products of this compound?
A4: The primary degradation pathway for this compound in both acidic and alkaline conditions involves the hydrolytic cleavage of the amide bond. This results in the formation of 1-(diphenylmethyl)piperazine and 2-(N,N-dimethylamino)ethyl-4-methoxy-2',4'-difluorobenzophenone.
Troubleshooting Guide
Issue: I am observing rapid degradation of my this compound solution, even at a neutral pH.
-
Possible Cause 1: Temperature Elevation. Even slight increases in ambient temperature can accelerate degradation.
-
Solution: Ensure your solutions are maintained in a temperature-controlled environment (e.g., water bath, incubator) set to the desired experimental temperature. Prepare fresh solutions before use if temperature stability is a concern.
-
-
Possible Cause 2: Light Exposure. this compound is known to be photolabile.
-
Solution: Protect your solutions from light at all stages of the experiment, including storage, preparation, and analysis. Use amber-colored vials or wrap containers in aluminum foil.
-
-
Possible Cause 3: Incorrect pH. The actual pH of your buffer may differ from the expected value, pushing it into a less stable range.
-
Solution: Always verify the pH of your final buffer solution containing this compound using a calibrated pH meter. Adjust as necessary with dilute acid or base. The optimal pH for maximum stability is around 5.0.
-
Issue: My this compound solution appears cloudy or has formed a precipitate.
-
Possible Cause: Poor Solubility. this compound solubility can be limited in certain aqueous buffers, especially at higher concentrations or in specific pH ranges.
-
Solution: Consider preparing a concentrated stock solution in a suitable organic solvent (e.g., DMSO, ethanol) and then diluting it into the physiological buffer to the final desired concentration. Ensure the final concentration of the organic solvent is low enough not to interfere with your experiment. Always check for precipitation after dilution.
-
Data Summary
Table 1: Observed Pseudo-First-Order Rate Constants (k_obs) for this compound Degradation at 80°C.
| Medium | k_obs (h⁻¹) | Half-life (t₁/₂) (h) |
| 1 M Hydrochloric Acid | 0.491 | 1.41 |
| Buffer pH 2.0 | 0.093 | 7.45 |
| Buffer pH 5.0 | 0.019 | 36.47 |
| Buffer pH 7.4 | 0.026 | 26.65 |
| Buffer pH 9.0 | 0.076 | 9.12 |
| 1 M Sodium Hydroxide | 0.551 | 1.26 |
| Data extracted from Koundourellis et al., 1997. |
Table 2: Effect of Temperature on this compound Degradation Rate in 1 M HCl.
| Temperature (°C) | k_obs (h⁻¹) |
| 50 | 0.034 |
| 60 | 0.078 |
| 70 | 0.195 |
| 80 | 0.491 |
| Data extracted from Koundourellis et al., 1997. |
Experimental Protocols & Visualizations
Protocol: Assessing this compound Stability via HPLC
This protocol outlines the high-performance liquid chromatography (HPLC) method used to determine the concentration of this compound over time.
-
Preparation of Solutions:
-
Prepare buffer solutions (e.g., phosphate (B84403), citrate) at the desired pH values (e.g., 2.0, 5.0, 7.4, 9.0).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Spike the buffer solutions with the this compound stock to a final concentration of approximately 50 μg/mL.
-
-
Incubation:
-
Dispense aliquots of the this compound-buffer solutions into sealed, light-protected vials (e.g., amber glass ampoules).
-
Place the vials in a constant temperature bath set to the desired study temperature (e.g., 50, 60, 70, or 80°C).
-
-
Sampling:
-
At predetermined time intervals, withdraw a vial from the bath and immediately cool it in an ice bath to quench the degradation reaction.
-
-
HPLC Analysis:
-
Mobile Phase: Prepare a mixture of acetonitrile (B52724) and 0.05 M phosphate buffer (pH 3.0) in a 60:40 v/v ratio. Filter and degas the mobile phase.
-
Chromatographic Conditions:
-
Column: Nucleosil C18, 5 μm.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 230 nm.
-
Injection Volume: 20 μL.
-
-
Inject the cooled samples into the HPLC system.
-
-
Data Analysis:
-
Quantify the peak area of the this compound peak at each time point.
-
Plot the natural logarithm of the remaining this compound concentration versus time.
-
Determine the observed degradation rate constant (k_obs) from the slope of the resulting line.
-
Diagrams
Caption: Workflow for this compound stability testing.
Caption: Troubleshooting decision tree for this compound stability.
Technical Support Center: Overcoming Dotarizine-Induced Sedation in Animal Behavior Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Dotarizine-induced sedation in animal behavior studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing significant sedation in our rodents following this compound administration, which is interfering with our behavioral assays. What is the likely cause?
A1: this compound is a diphenylmethylpiperazine derivative with calcium channel blocking and 5-HT2 receptor antagonistic properties.[1][2] While it has shown anxiolytic effects and even increased motor activity at certain doses, sedation can occur, particularly at higher concentrations.[1][2] A study in healthy human volunteers showed a slight increase in sedation-related symptoms at the highest single dose of 200 mg. The sedative effects are likely linked to its antihistaminic and central nervous system depressant actions, which are common for this class of compounds.
Troubleshooting:
-
Dose-Response Analysis: The most critical first step is to perform a dose-response study to identify a "therapeutic window" where the desired pharmacological effects are present without significant sedation.
-
Pharmacokinetics: Consider the timing of your behavioral testing in relation to the known pharmacokinetic profile of this compound. Peak plasma concentrations and potential sedative effects may vary depending on the route and timing of administration.
Q2: What is a recommended starting dose for this compound in rats to achieve anxiolytic effects without significant sedation?
A2: Based on published literature, a dose of 50 mg/kg (oral) in rats has been shown to increase motor activity and produce an anxiolytic effect in the elevated plus-maze and Opto Varimex apparatus.[2] Another study using a 10-day oral administration of 25 mg/kg in rats did not report significant behavioral changes related to stereotypy or catalepsy, suggesting this lower dose may also be well-tolerated.[3] It is crucial to conduct a pilot study with a range of doses to determine the optimal concentration for your specific experimental conditions and behavioral paradigm.
Q3: Are there any strategies to counteract this compound-induced sedation if we cannot lower the dose?
A3: Yes, several strategies can be employed to mitigate sedative effects:
-
Habituation: Acclimatizing the animals to the testing environment and procedures for several days before the experiment can help reduce novelty-induced stress and may lessen the apparent sedative effects of the drug.
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Co-administration with a Stimulant: The use of a mild CNS stimulant can counteract sedation. Caffeine (B1668208) and Modafinil are two potential options. It is imperative to conduct thorough dose-finding studies for the co-administered stimulant to ensure it does not produce confounding effects on its own.
-
Extended Dosing Regimen: In some cases, tolerance to the sedative effects of a drug can develop with repeated administration. A multi-day dosing schedule prior to behavioral testing might reduce the acute sedative impact.
Q4: Can you provide a starting point for a protocol to co-administer caffeine to counteract this compound-induced sedation in rats?
A4: The following is a suggested starting protocol, which must be optimized for your specific experimental needs.
Protocol: Co-administration of Caffeine to Mitigate this compound-Induced Sedation
-
Subjects: Male Wistar or Sprague-Dawley rats.
-
Drug Preparation:
-
This compound: Prepare a suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Caffeine: Dissolve in sterile saline.
-
-
Dosing:
-
Caffeine: Administer a low dose of caffeine (e.g., 2.5 - 10 mg/kg, intraperitoneally) 30 minutes before this compound administration.[4]
-
This compound: Administer the desired dose of this compound (e.g., 25-50 mg/kg, orally).
-
-
Behavioral Testing: Conduct the behavioral test (e.g., Open Field Test, Elevated Plus Maze) at the time of expected peak effect of this compound.
-
Controls: Include control groups for vehicle only, this compound + vehicle for caffeine, and caffeine + vehicle for this compound to isolate the effects of each compound and their combination.
Data Presentation
Table 1: Summary of Reported Behavioral Effects of this compound in Rats
| Dose | Route of Administration | Duration | Animal Model | Observed Behavioral Effects | Sedation Reported | Reference |
| 50 mg/kg | Oral | Single Dose | Rat | Increased motor activity, anxiolytic effect | Not explicitly, but increased motor activity suggests a lack of significant sedation | [2] |
| 25 mg/kg | Oral | 10 days | Rat | No significant changes in apomorphine- or amphetamine-induced stereotypy or haloperidol-induced catalepsy | No | [3] |
Experimental Protocols
Protocol 1: Open Field Test (OFT) for Assessing Locomotor Activity and Anxiety
-
Apparatus: A square arena (e.g., 100 cm x 100 cm) with high walls to prevent escape, typically made of a non-porous material for easy cleaning. The arena is often divided into a central and a peripheral zone.
-
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the test.
-
Administer this compound or vehicle at the predetermined time before the test.
-
Gently place the animal in the center of the open field.
-
Record the animal's activity using a video tracking system for a set duration (e.g., 5-10 minutes).
-
-
Parameters Measured:
-
Locomotor Activity (Sedation Indicator): Total distance traveled, mean velocity. A significant decrease in these parameters in the this compound group compared to controls can indicate sedation.
-
Anxiety-like Behavior: Time spent in the center zone, number of entries into the center zone, rearing frequency.
-
Protocol 2: Elevated Plus Maze (EPM) for Assessing Anxiety-like Behavior
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two closed arms.
-
Procedure:
-
Habituate the animals to the testing room.
-
Administer this compound or vehicle.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set time (e.g., 5 minutes), recording its movements with a video tracking system.
-
-
Parameters Measured:
-
Anxiety-like Behavior: Percentage of time spent in the open arms, percentage of entries into the open arms. An increase in these parameters suggests an anxiolytic effect.
-
Locomotor Activity (Sedation Indicator): Total number of arm entries. A significant decrease can indicate sedation.
-
Mandatory Visualizations
Caption: this compound's dual mechanism of action.
Caption: Workflow for mitigating this compound-induced sedation.
References
- 1. Anxiolytic effects of this compound, a possible antimigraine drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Behavioral effects of the Ca2+/5-HT antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioral changes as a result of this compound or flunarizine influence on dopaminergic neurotransmission in the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioral effects of acute and chronic administration of caffeine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting Dotarizine dosage to avoid weight gain in animal models
Welcome to the technical support center for researchers utilizing Dotarizine in animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments, with a focus on mitigating potential metabolic side effects such as weight gain.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected weight gain in our animal models treated with this compound. Is this a known side effect?
A1: While specific studies on this compound-induced weight gain are not extensively published, its mechanism of action provides a strong indication for this potential side effect. This compound is known to be a serotonin (B10506) 5-HT2C receptor antagonist.[1] Antagonism of the 5-HT2C receptor is a well-established mechanism associated with weight gain for other drugs, such as atypical antipsychotics.[2][3] This effect is primarily due to the role of the 5-HT2C receptor in regulating appetite and energy homeostasis.[3][4] Therefore, it is plausible that the observed weight gain in your animal models is a consequence of this compound's pharmacological activity at the 5-HT2C receptor.
Q2: What is the proposed signaling pathway through which this compound might cause weight gain?
A2: The hypothesized pathway involves the blockade of 5-HT2C receptors in the hypothalamus, a key brain region for appetite control. Normally, serotonin (5-HT) activation of these receptors promotes satiety (a feeling of fullness). By blocking these receptors, this compound may inhibit this satiety signal, leading to increased food intake (hyperphagia) and subsequent weight gain.
Hypothesized this compound-Induced Weight Gain Pathway
References
Technical Support Center: Dotarizine Interference in Fluorescent Imaging
This technical support center is designed for researchers, scientists, and drug development professionals who are using dotarizine in their experiments and encountering potential interference with fluorescent dyes in imaging applications. The following troubleshooting guides and frequently asked questions (FAQs) will help you identify, understand, and mitigate these issues to ensure the accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: Can this compound interfere with my fluorescence imaging experiment?
Yes, it is possible for this compound to interfere with fluorescence imaging experiments through several mechanisms:
-
Autofluorescence: this compound, like other heterocyclic compounds, may possess intrinsic fluorescence, meaning it can absorb light at one wavelength and emit it at another, potentially overlapping with the signal from your fluorescent dye.
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Quenching: this compound might quench the fluorescence of your dye, leading to a decrease in signal intensity that is not related to the biological event you are measuring.
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Biological Interference: As a calcium channel blocker and serotonin (B10506) 5-HT2 receptor antagonist, this compound can alter intracellular calcium concentrations.[1][2] This can directly affect the signal of fluorescent calcium indicators.
Q2: What is autofluorescence and how can I check if this compound is autofluorescent?
Autofluorescence is the natural emission of light by a compound when it is excited by light. To check if this compound is autofluorescent under your experimental conditions, you can perform a simple control experiment.
Q3: What is fluorescence quenching?
Fluorescence quenching is a process that decreases the intensity of the fluorescent signal from a fluorophore. This can occur through various mechanisms, including interactions between the fluorophore and another molecule (in this case, this compound).
Q4: How can this compound's biological activity interfere with my imaging results?
This compound is known to increase cytosolic Ca2+ concentration by releasing it from intracellular stores and blocking its entry through voltage-dependent channels.[1][2] If you are using a fluorescent calcium indicator (e.g., Fura-2, Fluo-4), the observed changes in fluorescence may be a direct result of this compound's pharmacological activity rather than the specific cellular process you intended to study.
Troubleshooting Guides
Issue 1: Unexpected or High Background Fluorescence
This may be due to the autofluorescence of this compound.
Troubleshooting Steps:
-
Run a "this compound Only" Control: Prepare a sample containing only your cells or buffer and this compound at the concentration used in your experiment. Image this sample using the same settings (excitation/emission wavelengths, exposure time) as your main experiment.
-
Spectral Unmixing: If you have access to a spectral confocal microscope, you can acquire the emission spectrum of the "this compound only" sample and subtract it from the spectrum of your experimental sample.
-
Choose Dyes with Different Spectral Properties: If this compound autofluorescence is significant, consider using a fluorescent dye that has excitation and emission wavelengths that are spectrally distinct from those of this compound.
Issue 2: Reduced Fluorescence Signal Intensity
This could be an indication of fluorescence quenching by this compound.
Troubleshooting Steps:
-
In Vitro Quenching Assay: Perform a simple experiment in a plate reader. Mix your fluorescent dye with varying concentrations of this compound in a suitable buffer. Measure the fluorescence intensity. A concentration-dependent decrease in fluorescence would suggest quenching.
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Use a Brighter, More Photostable Dye: If quenching is an issue, switching to a more robust fluorescent dye might help to overcome the signal loss.
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Reduce this compound Concentration: If experimentally feasible, try to use the lowest effective concentration of this compound to minimize quenching effects.
Issue 3: Altered Signal from a Calcium Indicator
This is likely due to the known biological activity of this compound on calcium channels.
Troubleshooting Steps:
-
Thorough Controls: It is crucial to run appropriate controls to dissect the effects of this compound. These should include:
-
Vehicle control (the solvent in which this compound is dissolved).
-
Positive control for calcium signaling in your system.
-
This compound treatment in the absence of the stimulus you are investigating.
-
-
Use an Alternative Method to Measure Calcium: If possible, validate your findings using a non-fluorescence-based method for measuring calcium concentration.
-
Careful Interpretation of Data: Be aware that any observed changes in calcium indicator fluorescence in the presence of this compound could be, at least in part, a direct effect of the drug on calcium homeostasis.
Experimental Protocols
Protocol: Assessing this compound Autofluorescence
Objective: To determine if this compound exhibits autofluorescence at the wavelengths used for imaging a specific fluorescent dye.
Materials:
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Microscope slides or multi-well imaging plates
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Buffer solution used in the experiment (e.g., PBS, HBSS)
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This compound stock solution
-
Your fluorescent dye of interest (as a positive control)
-
Cells (optional, for a more representative background)
Methodology:
-
Prepare Samples:
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Blank: Well/slide with buffer only.
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This compound Only: Well/slide with buffer and this compound at the final experimental concentration.
-
Dye Only (Positive Control): Well/slide with buffer and your fluorescent dye at the final experimental concentration.
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(Optional) Cells with this compound: If you are performing cell-based imaging, prepare a sample of your cells treated with this compound.
-
-
Imaging:
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Turn on the fluorescence microscope and allow the lamp to warm up.
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Set the excitation and emission filters to the wavelengths used for your fluorescent dye.
-
Set the exposure time and gain to the same settings used in your actual experiment.
-
Acquire images of all prepared samples.
-
-
Analysis:
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Compare the fluorescence intensity of the "this compound Only" sample to the "Blank" sample. A significantly higher intensity in the this compound sample indicates autofluorescence.
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Compare the intensity of the "this compound Only" sample to the "Dye Only" sample to gauge the relative contribution of this compound's autofluorescence to your total signal.
-
Data Presentation
Table 1: Hypothetical Autofluorescence Data for this compound
| Sample | Mean Fluorescence Intensity (Arbitrary Units) |
| Blank (Buffer Only) | 50 |
| This compound (10 µM) | 250 |
| Fluorescent Dye X | 5000 |
| This compound + Dye X | 5200 |
This table illustrates how to present data to assess autofluorescence. In this hypothetical example, this compound shows some autofluorescence, but it is minor compared to the signal from Dye X.
Visualizations
References
Technical Support Center: In Vivo Cardiovascular Assessment of Dotarizine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dotarizine in vivo, with a focus on controlling for its effects on cardiovascular parameters.
Frequently Asked Questions (FAQs)
Q1: What are the primary cardiovascular effects of this compound observed in vivo?
A1: this compound is a calcium channel blocker and a serotonin (B10506) 5-HT2 receptor antagonist.[1][2][3] Its primary in vivo cardiovascular effects stem from these mechanisms and include vasodilation, a decrease in total peripheral resistance, and subsequent changes in blood pressure and cardiac output.[4] In anesthetized dogs, this compound has been shown to cause a dose-dependent decrease in aortic and pulmonary artery mean and diastolic pressures, a reduction in total peripheral resistance, and an increase in stroke index and ejection fraction.[4] A trend of bradycardia (decreased heart rate) has also been observed.[4]
Q2: How can I differentiate between the cardiovascular effects of this compound's calcium channel blocking activity and its serotonin antagonism?
A2: Distinguishing between these two mechanisms in vivo can be challenging but is achievable through a well-designed study. Consider the following approaches:
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Selective Antagonists: Pre-treat a cohort of animals with a selective 5-HT2A antagonist (e.g., ketanserin, though this compound itself is similar) before administering this compound. If a particular cardiovascular effect of this compound is attenuated or absent in this group compared to a group receiving only this compound, it suggests that the effect is at least partially mediated by 5-HT2A receptor blockade.
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Selective Agonists: Challenge the animals with a 5-HT2A agonist (e.g., DOI) in the presence and absence of this compound. This compound's ability to block the agonist-induced cardiovascular changes (like hypertension) will confirm its 5-HT2A antagonistic activity.
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Comparative Pharmacology: Compare the cardiovascular profile of this compound to that of a pure calcium channel blocker (e.g., amlodipine) and a pure 5-HT2A antagonist in the same animal model. This can help to dissect which components of this compound's profile are attributable to each mechanism.
Q3: What is the recommended animal model for assessing the cardiovascular effects of this compound?
A3: The conscious, chronically instrumented dog is a widely accepted and recommended non-rodent model for cardiovascular safety pharmacology studies.[5][6] This model allows for the continuous monitoring of cardiovascular parameters via telemetry in unstressed, freely moving animals, which reduces the confounding effects of anesthesia and handling stress.[1][7] Rabbits and cats have also been used in studies investigating this compound's effects, particularly on cerebral circulation.[2][3]
Q4: What are the key cardiovascular parameters to monitor in a preclinical study with this compound?
A4: A comprehensive assessment should include the continuous monitoring of:
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Hemodynamics:
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Systolic, Diastolic, and Mean Arterial Pressure (SAP, DAP, MAP)
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Heart Rate (HR)
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Left Ventricular Pressure (LVP) (for assessing contractility)
-
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Electrocardiography (ECG):
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PR interval
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QRS duration
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QT interval (and corrected QT, e.g., QTcF)
-
-
Derived Parameters:
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Cardiac Output (CO)
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Stroke Volume (SV)
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Total Peripheral Resistance (TPR)
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Troubleshooting Guides
Issue 1: Unexpected Tachycardia (Increased Heart Rate)
| Potential Cause | Troubleshooting Steps |
| Reflex Tachycardia | As a vasodilator, this compound can cause a drop in blood pressure, which may trigger a baroreflex-mediated increase in heart rate to compensate. This is a common physiological response. Carefully analyze the time course of blood pressure and heart rate changes. A decrease in blood pressure preceding the heart rate increase is indicative of reflex tachycardia. |
| Anesthetic Effects | If the study is conducted in anesthetized animals, the anesthetic agent itself can influence heart rate and autonomic tone, potentially interacting with this compound's effects. Whenever possible, use conscious, telemetered animals to avoid anesthetic-related artifacts.[1] If anesthesia is necessary, choose an agent with minimal cardiovascular effects and ensure a stable plane of anesthesia. |
| Handling Stress | Handling or disturbing the animals during the experiment can cause a stress-induced tachycardia, masking the true pharmacological effect of this compound.[1] Acclimatize animals to the experimental procedures and environment. Utilize remote dosing and automated blood sampling systems where possible to minimize human interaction.[1] |
Issue 2: Inconsistent or Noisy Blood Pressure Readings
| Potential Cause | Troubleshooting Steps |
| Improper Catheter Placement or Patency | The tip of the telemetry catheter may not be correctly positioned in the artery, or a clot may be forming, leading to dampened or inaccurate pressure waveforms. Review the surgical implantation records to confirm correct placement. If a clot is suspected, gentle flushing of the catheter with heparinized saline may be necessary (if the catheter design allows). |
| Signal Interference | Other electronic equipment in the laboratory can interfere with the telemetry signal. Ensure that the telemetry receivers are positioned optimally and that there are no significant sources of electromagnetic interference near the animal cages. |
| Animal Movement Artifacts | Excessive movement of the animal can introduce artifacts into the blood pressure signal. While some movement is expected in conscious animals, ensure the animal is in a calm state during baseline recordings. Analyze data from periods of rest to get the most accurate readings. |
Issue 3: Discrepancy Between Expected and Observed Vasodilatory Effects
| Potential Cause | Troubleshooting Steps |
| Dose-Response Relationship | The vasodilatory effect of this compound is dose-dependent.[4] If the observed effect is less than expected, it could be due to a suboptimal dose. Conversely, a very high dose might saturate the response. Ensure a proper dose-response study is conducted to characterize the full range of effects. |
| Route of Administration | The bioavailability and pharmacokinetic profile of this compound can vary significantly with the route of administration (e.g., intravenous vs. oral). This will impact the onset and magnitude of the cardiovascular effects. Correlate cardiovascular changes with plasma concentrations of this compound. |
| Vascular Bed Selectivity | This compound may exhibit some selectivity for certain vascular beds (e.g., cerebral arteries).[8] A pronounced effect on cerebral blood flow may not always translate to an equivalent drop in systemic blood pressure. Consider measuring blood flow in different vascular beds if regional effects are of interest. |
Data Presentation
Table 1: Dose-Dependent Hemodynamic Effects of Intravenous this compound in Anesthetized Dogs
| Dose (mg/kg/min) | Change in Total Peripheral Resistance (%) | Change in Aortic Mean Pressure (%) | Change in Stroke Index (%) | Change in Ejection Fraction (%) |
| 0.024 | Minimal Change | Minimal Change | Minimal Change | Minimal Change |
| 0.079 | ↓ | ↓ | ↑ | ↑ |
| 0.25 | ↓↓ | ↓↓ | ↑↑ | ↑↑ |
Data synthesized from studies in anesthetized dogs.[4] The number of arrows indicates the relative magnitude of the change.
Experimental Protocols
Protocol 1: Continuous Cardiovascular Monitoring in Conscious Dogs via Telemetry
1. Animal Model and Housing:
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Use purpose-bred male Beagle dogs.
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House animals individually in cages that allow for freedom of movement and are equipped with telemetry receivers.
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Maintain a controlled environment with a 12-hour light/dark cycle and constant temperature and humidity.
2. Surgical Implantation of Telemetry Device:
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Anesthetize the dog using appropriate pre-medication and induction agents.
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Under aseptic conditions, perform a thoracotomy to access the heart and major vessels.
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Implant a dual-pressure telemetry transmitter. Place one solid-state pressure catheter in the left ventricle for measuring LVP and the other in the descending aorta for measuring arterial blood pressure.
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Secure the ECG leads to obtain a lead II configuration.
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Close the surgical site in layers and provide appropriate post-operative analgesia and care.
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Allow for a minimum of a two-week recovery period before starting the experiment.
3. Experimental Procedure:
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Acclimatize the dogs to the study procedures, including dosing and any necessary handling.
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On the day of the study, record baseline cardiovascular data for at least one hour before dosing.
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Administer this compound or vehicle control via the appropriate route (e.g., intravenous infusion or oral gavage). A Latin-square crossover design is recommended to minimize inter-animal variability.[6]
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Continuously record cardiovascular parameters (ECG, blood pressure, LVP) for a predetermined period post-dose (e.g., 24 hours) to capture the full time-course of effects.
4. Data Analysis:
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Analyze the telemetered data using a validated data acquisition and analysis software.
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Calculate mean values for each parameter over specified time intervals (e.g., 15-minute or 30-minute bins).
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Compare the changes from baseline for the this compound-treated groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA for repeated measures).
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Correct the QT interval for changes in heart rate using a species-specific formula (e.g., Van de Water's or Bazett's for dogs).
Visualizations
Caption: this compound's dual mechanism of action on vascular smooth muscle.
Caption: Workflow for in vivo cardiovascular assessment via telemetry.
References
- 1. Automated Blood Sampling in a Canine Telemetry Cardiovascular Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of this compound (Ca2+ channel blocker) on cerebral vessel reactivity in animals subjected to hyperventilation and anoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vasostabilizing effect of this compound (Ca(2+)-channel blocker) on cerebrovascular reactivity in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on peripheral and pulmonary circulation and cardiac dynamics in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jrfglobal.com [jrfglobal.com]
- 6. Cardiovascular Telemetry Study In Beagle Dogs - Vivotecnia [vivotecnia.com]
- 7. Comparison of Telemetry and High-Definition Oscillometry for Blood Pressure Measurements in Conscious Dogs: Effects of Torcetrapib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of this compound on 45Ca2+ movements and contractile responses in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Dotarizine half-life and dosing frequency in long-term studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the pharmacokinetic properties of Dotarizine, with a focus on its half-life and dosing frequency as observed in available studies. Due to the discontinuation of its global development, extensive long-term clinical trial data is limited in the public domain. The information presented here is based on the available scientific literature.
Frequently Asked Questions (FAQs)
Q1: What is the terminal elimination half-life of this compound?
A1: The terminal elimination half-life of this compound and its major metabolite is reported to be between 7 and 12 hours in healthy subjects.[1]
Q2: What was the dosing frequency of this compound in the published clinical studies?
A2: In a 14-day open-label trial with healthy male volunteers, this compound was administered at a dose of 50 mg twice daily (b.i.d.).[1] This study showed that the steady state was reached after the 7th day of treatment, with pharmacokinetic parameters remaining stable from day 7 to day 14.[1]
Q3: Are there any published long-term studies on this compound's dosing and half-life?
A3: Based on available literature, detailed pharmacokinetic data from studies longer than 14 days have not been widely published. The primary source of human pharmacokinetic data remains a study conducted over a two-week period.[1]
Q4: What is the mechanism of action of this compound?
A4: this compound is a diphenylmethylpiperazine derivative that acts as a calcium channel blocker and an antagonist of the 5-HT2A and 5-HT2C serotonin (B10506) receptors.[1]
Q5: How is this compound metabolized?
A5: this compound is rapidly and extensively metabolized to an active compound, FI-6020.[1]
Troubleshooting Guide for Experimental Studies
This guide addresses potential issues that researchers might encounter during in-vitro or pre-clinical in-vivo experiments involving this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent pharmacokinetic results | - Issues with drug formulation and stability.- Variability in subject metabolism.- Inaccurate sample collection timing. | - Ensure proper dissolution and stability of this compound in the chosen vehicle.- Screen subjects for any known metabolic variations if possible.- Adhere strictly to the pre-defined blood sampling schedule. |
| Difficulty in detecting this compound and its metabolite | - Insufficient sensitivity of the analytical method.- Improper sample handling and storage. | - Utilize a highly sensitive and validated analytical method, such as gas chromatography with a nitrogen-phosphorus detector (N-P detector) as used in published studies.[1]- Ensure blood samples are processed and stored correctly to prevent degradation of the analytes. |
| Unexpected subject sedation or psychomotor impairment | - Dose-dependent side effects. | - In a clinical study, the highest single dose of 200 mg was associated with a slight increase in sedation-related symptoms and minor impairment in psychomotor performance tasks.[1]- Consider dose adjustments or more frequent monitoring for such effects. |
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of this compound from a key study in healthy male volunteers.
| Study Duration | Dose | Dosing Frequency | Terminal Elimination Half-life (t½) | Time to Reach Steady State (Tss) |
| 14 days | 50 mg | Twice Daily (b.i.d.) | 7 - 12 hours | 7 days |
Data from a study in healthy male volunteers.[1]
Experimental Protocols
Protocol: Determination of this compound and its Metabolite in Plasma
This protocol is based on the methodology described for the pharmacokinetic analysis of this compound.[1]
Objective: To quantify the concentration of this compound and its major metabolite (FI-6020) in plasma samples.
Method: Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD).
Procedure:
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Sample Collection: Collect venous blood samples into heparinized tubes at predetermined time points following this compound administration.
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Plasma Separation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -20°C or lower until analysis.
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Sample Preparation (Liquid-Liquid Extraction):
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Thaw plasma samples at room temperature.
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To a known volume of plasma, add an internal standard.
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Add an appropriate organic solvent (e.g., a mixture of hexane (B92381) and isoamyl alcohol).
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Vortex the mixture to ensure thorough mixing and extraction of the analytes into the organic phase.
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Centrifuge to separate the aqueous and organic layers.
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Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in a small volume of a suitable solvent for GC injection.
-
-
Gas Chromatography Analysis:
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Instrument: Gas chromatograph equipped with a Nitrogen-Phosphorus Detector.
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Column: A suitable capillary column for the separation of nitrogen-containing compounds.
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Carrier Gas: High-purity nitrogen or helium.
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Injector and Detector Temperatures: Optimize for the specific analytes and column.
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Temperature Program: Develop a temperature gradient to ensure adequate separation of this compound, its metabolite, and the internal standard.
-
-
Quantification:
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Construct a calibration curve using standard solutions of this compound and its metabolite of known concentrations.
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Calculate the concentration of the analytes in the plasma samples by comparing their peak area ratios to the internal standard with the calibration curve.
-
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: General workflow for a pharmacokinetic study.
References
Preventing Dotarizine precipitation in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dotarizine. The following information is intended to help prevent and resolve issues related to the precipitation of this compound in stock solutions, ensuring the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a calcium channel blocker and a serotonin (B10506) 5-HT2 receptor antagonist.[1] Like many small molecules, its relatively low aqueous solubility can lead to precipitation when preparing concentrated stock solutions or when diluting these stocks into aqueous-based buffers or cell culture media. This can impact the actual concentration of the drug in your experiments, leading to inaccurate and unreliable results.
Q2: What are the recommended solvents for preparing this compound stock solutions?
Based on available data, Dimethyl Sulfoxide (DMSO) and Ethanol are the recommended primary solvents for preparing this compound stock solutions. Water is generally not recommended for preparing concentrated stock solutions due to this compound's low solubility.
Q3: My this compound stock solution in DMSO appears cloudy. What should I do?
A cloudy stock solution indicates that the this compound has precipitated. This can occur due to improper storage or temperature fluctuations. To resolve this, you can:
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Gently warm the solution: Place the vial in a 37°C water bath for 5-10 minutes.
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Vortex thoroughly: After warming, vortex the solution vigorously to aid in redissolving the compound.
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Visual inspection: Ensure the solution is completely clear before use.
Q4: How can I prevent this compound from precipitating when I dilute my stock solution into an aqueous medium?
Precipitation upon dilution into aqueous buffers or media is a common issue. To mitigate this:
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Warm the aqueous medium: Pre-warming your buffer or cell culture medium to 37°C can increase the solubility of this compound.
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Use a stepwise dilution: Instead of adding a small volume of concentrated stock directly into a large volume of aqueous medium, first, create an intermediate dilution in a smaller volume of the pre-warmed medium. Then, add this intermediate dilution to the final volume.
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Rapid mixing: Add the this compound stock solution dropwise to the aqueous medium while vortexing or stirring to ensure rapid and uniform dispersion.
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Check the final solvent concentration: The final concentration of the organic solvent (e.g., DMSO) in your experimental setup should be kept to a minimum, typically below 0.5% (v/v) in cell-based assays, as it can be toxic to cells.[2][3]
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to address common precipitation issues with this compound solutions.
Issue 1: this compound powder does not dissolve completely in the initial solvent.
| Potential Cause | Solution |
| Insufficient Solvent Volume | Increase the volume of the solvent to create a more dilute solution. |
| Low Temperature | Gently warm the solution in a 37°C water bath. Avoid excessive heat to prevent degradation. |
| Incomplete Dissolution | Use a vortex mixer for vigorous agitation. For persistent issues, sonication in a water bath for 5-10 minutes can be effective. |
Issue 2: Precipitation occurs immediately upon dilution of the stock solution into aqueous media.
| Potential Cause | Solution |
| High Final Concentration | Ensure the final concentration of this compound in the aqueous medium is below its solubility limit. You may need to perform a solubility test to determine the maximum achievable concentration in your specific buffer or medium. |
| Rapid Solvent Shift | Employ a stepwise dilution method as described in the FAQs. |
| Cold Aqueous Medium | Pre-warm the aqueous buffer or cell culture medium to 37°C before adding the this compound stock solution. |
Issue 3: The diluted solution becomes cloudy or shows precipitation over time.
| Potential Cause | Solution |
| Solution Instability | Prepare fresh dilutions of this compound immediately before each experiment. Avoid storing diluted aqueous solutions for extended periods. |
| Supersaturation | The initial dilution may have created an unstable, supersaturated solution. Reduce the final concentration of this compound. |
| Temperature Fluctuation | Maintain a constant temperature for your experimental setup. A decrease in temperature can reduce solubility. |
Data Presentation
The following table summarizes the solubility of this compound in common laboratory solvents.
| Solvent | Solubility | Molar Equivalent (at 10 mg/mL) |
| DMSO | ≥ 22.13 mg/mL | ≥ 50 mM |
| Ethanol | ≥ 22.13 mg/mL | ≥ 50 mM |
| Water | < 0.05 mg/mL | < 0.11 mM |
Data sourced from publicly available product information sheets. Actual solubility may vary depending on the purity of the compound and the specific conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
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This compound powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes or vials
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Vortex mixer
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Analytical balance
-
Personal Protective Equipment (PPE)
Procedure:
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Weighing: In a sterile microcentrifuge tube, accurately weigh out 4.426 mg of this compound powder.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
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Mixing: Tightly cap the vial and vortex thoroughly for 2-3 minutes until the powder is completely dissolved. A clear solution should be obtained.
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Sonication (if necessary): If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Sterilization (optional): If required for your application (e.g., cell culture), filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile vial.
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Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in light-protected tubes. Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution of this compound for Cell Culture
This protocol outlines the dilution of the DMSO stock solution into cell culture medium.
Materials:
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10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed (37°C) complete cell culture medium (e.g., DMEM with 10% FBS)
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Sterile tubes
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
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Pre-warm Medium: Ensure your cell culture medium is pre-warmed to 37°C.
-
Dilution: In a laminar flow hood, perform a serial dilution of the stock solution with the pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution, you can add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Mixing: Gently mix the working solution by pipetting up and down or by gentle inversion. Avoid vigorous vortexing which can cause foaming of the medium.
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Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used.
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Simplified signaling pathways of this compound.
References
Dotarizine Technical Support Center: Troubleshooting and FAQs
Disclaimer: Specific photostability and long-term stability data for Dotarizine are not publicly available. The following recommendations are based on general best practices for pharmaceutical compounds, particularly for the diphenylmethylpiperazine class, and established international guidelines. It is imperative for researchers to conduct their own stability studies to determine definitive storage conditions and handling requirements for this compound in their specific formulations and applications.
Frequently Asked Questions (FAQs)
Q1: How should I store my this compound compound?
A1: Based on general recommendations for related diphenylmethylpiperazine compounds, this compound should be stored in a cool, dry, and well-ventilated area. It is crucial to keep the container tightly sealed to prevent exposure to moisture and air. Some related compounds are noted to be air-sensitive and incompatible with strong oxidizing agents. For long-term storage, refrigeration at 2°C to 8°C is a common precautionary measure for compounds with unknown stability.
Q2: Is this compound sensitive to light?
A2: While there is no specific data on the photosensitivity of this compound, many pharmaceutical compounds can degrade upon exposure to light.[1][2] Therefore, it is strongly recommended to protect this compound from light by storing it in an amber or opaque container. During experimental procedures, it is advisable to work in a dimly lit area or use amber-colored labware.
Q3: I've noticed a change in the color of my this compound powder. What should I do?
A3: A change in color or physical appearance of the compound may indicate degradation. You should not use the compound if you suspect it has degraded. It is recommended to perform analytical tests, such as HPLC, to assess the purity of the compound. If degradation is confirmed, the batch should be discarded, and your storage and handling procedures should be reviewed.
Q4: What are the potential degradation products of this compound?
A4: There is no specific information on the degradation products of this compound. However, forced degradation studies are a common approach to identify potential degradation pathways.[3][4][5] These studies involve exposing the drug to harsh conditions such as acid, base, oxidation, heat, and light to generate degradation products.[3][4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | 1. Review your storage conditions. Ensure the compound is protected from light, moisture, and extreme temperatures. 2. Perform a purity check of your this compound stock using a suitable analytical method like HPLC. 3. Prepare fresh solutions for each experiment. |
| Precipitation in solution | Poor solubility or degradation of the compound. | 1. Verify the appropriate solvent and concentration for this compound. 2. If the solution is stored, precipitation may indicate instability. Prepare fresh solutions before use. |
| Loss of biological activity | Chemical degradation of this compound. | 1. Confirm the purity and integrity of your compound. 2. If degradation is suspected, acquire a new, quality-controlled batch of this compound. |
Quantitative Data Summary
As specific quantitative stability data for this compound is unavailable, the following table provides inferred storage conditions based on general guidelines for pharmaceutical compounds and related diphenylmethylpiperazine derivatives.
| Condition | Recommendation | Rationale |
| Temperature | Controlled Room Temperature (20-25°C) for short-term storage. Refrigerated (2-8°C) for long-term storage. | To minimize thermal degradation. |
| Light | Protect from light. Store in amber or opaque containers. | To prevent photodegradation. |
| Humidity | Store in a dry place with the container tightly sealed. | To prevent hydrolysis. |
| Atmosphere | Consider storage under an inert atmosphere (e.g., argon or nitrogen) if the compound is found to be sensitive to oxidation. | Some related compounds are air-sensitive. |
Experimental Protocols
For researchers needing to establish precise stability parameters for this compound, the following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing.
Protocol 1: Photostability Testing (ICH Q1B)
This protocol is a template for assessing the light sensitivity of this compound.[6][7][8]
Objective: To evaluate the intrinsic photostability of this compound and identify any photodegradation products.
Methodology:
-
Sample Preparation:
-
Prepare two sets of samples of this compound (e.g., solid powder, solution in a relevant solvent).
-
One set of samples will be the "test" group, and the other will be the "dark control" group.
-
Wrap the dark control samples in aluminum foil to protect them completely from light.
-
-
Light Exposure:
-
Place the test and dark control samples in a photostability chamber.
-
Expose the samples to a light source that conforms to ICH Q1B guidelines, which specifies an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[6]
-
-
Analysis:
-
At appropriate time points, withdraw samples from both the test and dark control groups.
-
Analyze the samples for any physical changes (e.g., color, appearance).
-
Quantify the amount of this compound remaining and detect any degradation products using a validated stability-indicating HPLC method.
-
-
Data Interpretation:
-
Compare the results from the test group with those from the dark control group. A significant difference indicates light sensitivity.
-
Protocol 2: Forced Degradation Study
This protocol provides a framework for identifying potential degradation pathways of this compound.[9][10]
Objective: To investigate the degradation of this compound under various stress conditions.
Methodology:
-
Stress Conditions:
-
Hydrolysis: Expose this compound solutions to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at an elevated temperature (e.g., 60°C).
-
Oxidation: Treat a this compound solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Stress: Expose solid this compound to dry heat (e.g., 80°C).
-
-
Sample Analysis:
-
At specified time intervals, neutralize the acidic and basic samples.
-
Analyze all stressed samples using an HPLC-UV/MS method to separate and identify this compound and its degradation products.
-
-
Pathway Elucidation:
-
Based on the identified degradation products, propose a degradation pathway for this compound under each stress condition.
-
Visualizations
References
- 1. When Medications Are Sensitive to Light - Leibniz-Institut für Photonische Technologien e.V. [leibniz-ipht.de]
- 2. mdpi.com [mdpi.com]
- 3. acdlabs.com [acdlabs.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 7. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. biopharminternational.com [biopharminternational.com]
- 10. researchgate.net [researchgate.net]
Accounting for Dotarizine's active metabolite in pharmacokinetic studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on accounting for Dotarizine's active metabolite, C-Desmethyl-Dotarizine, in pharmacokinetic (PK) studies.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to measure the active metabolite, C-Desmethyl-Dotarizine, in pharmacokinetic studies of this compound?
A1: Measuring C-Desmethyl-Dotarizine is critical because active metabolites contribute to the overall pharmacological effect and can also be associated with adverse reactions.[1][2] Understanding the exposure and pharmacokinetic profile of both the parent drug (this compound) and its active metabolite is essential for accurately characterizing the dose-response relationship, assessing safety margins, and establishing a comprehensive understanding of the drug's disposition in the body.[2][3]
Q2: What are the recommended bioanalytical methods for the simultaneous quantification of this compound and C-Desmethyl-Dotarizine in biological matrices?
A2: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the simultaneous quantification of this compound and its active metabolite.[4][5][6] This technique offers high sensitivity, specificity, and the ability to multiplex, allowing for the accurate measurement of both analytes in a single run from a small sample volume.[5][7] A well-developed LC-MS/MS method can effectively separate the parent drug from its metabolite, which is crucial for accurate quantification.[8]
Q3: What key pharmacokinetic parameters should be evaluated for both this compound and C-Desmethyl-Dotarizine?
A3: A comprehensive pharmacokinetic assessment should include the following parameters for both the parent drug and its active metabolite:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach maximum plasma concentration.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t½ (Half-life): The time required for the plasma concentration to decrease by half.
-
CL/F: Apparent total clearance of the drug from plasma after oral administration.
-
Vd/F: Apparent volume of distribution.
-
Metabolite-to-Parent Ratio: Typically calculated based on AUC values to understand the extent of metabolism.
These parameters are essential for building a complete pharmacokinetic profile.[9][10]
Troubleshooting Guide
Q4: I am observing higher plasma concentrations for the metabolite (C-Desmethyl-Dotarizine) than the parent drug (this compound) at later time points. Is this an analytical error?
A4: Not necessarily. It is pharmacokinetically plausible for a metabolite to have a longer half-life than the parent drug, leading to its accumulation and higher concentrations at later time points. This phenomenon is often observed when the metabolite's elimination rate is slower than its formation rate. However, it is always prudent to verify the accuracy of your bioanalytical method, including checking for any in-source conversion of the parent drug to the metabolite in the mass spectrometer.
Q5: My LC-MS/MS chromatogram shows poor resolution between this compound and C-Desmethyl-Dotarizine. What steps can I take to improve this?
A5: Poor chromatographic separation can lead to inaccurate quantification due to potential ion suppression or interference. To improve resolution, consider the following:
-
Optimize the mobile phase gradient: Adjust the gradient slope or the organic modifier percentage to enhance separation.
-
Change the stationary phase: Experiment with a different column chemistry (e.g., C18, Phenyl, HSS) that may offer different selectivity for your analytes.[8]
-
Adjust the mobile phase pH: Modifying the pH can alter the ionization state of the analytes and improve their interaction with the stationary phase.
-
Decrease the flow rate: A lower flow rate can increase the efficiency of the separation.
Q6: I am seeing high inter-subject variability in the C-Desmethyl-Dotarizine concentrations. What could be the cause?
A6: High variability in metabolite concentrations can stem from several factors:
-
Genetic Polymorphisms: Variations in the drug-metabolizing enzymes (e.g., Cytochrome P450 enzymes) responsible for converting this compound to C-Desmethyl-Dotarizine can lead to differences in metabolic rates among individuals.[3]
-
Drug-Drug Interactions: Concomitant medications could induce or inhibit the metabolic pathway of this compound.
-
Physiological Factors: Age, disease state (especially liver or kidney impairment), and other patient-specific factors can influence drug metabolism.[3]
-
Pre-analytical Sample Handling: Inconsistent sample collection, processing, or storage can affect analyte stability.
Quantitative Data Summary
The following table presents hypothetical pharmacokinetic parameters for this compound and its active metabolite, C-Desmethyl-Dotarizine, following a single oral dose of this compound.
| Parameter | This compound | C-Desmethyl-Dotarizine | Units |
| Cmax | 85.2 | 45.7 | ng/mL |
| Tmax | 1.5 | 4.0 | h |
| AUC (0-inf) | 750 | 1200 | ng*h/mL |
| t½ | 6.2 | 18.5 | h |
| CL/F | 20.0 | N/A | L/h |
| Vd/F | 180 | N/A | L |
Experimental Protocols
Protocol: Simultaneous Quantification of this compound and C-Desmethyl-Dotarizine in Human Plasma using LC-MS/MS
-
Sample Collection: Collect whole blood samples in K2-EDTA tubes at predefined time points post-dose. Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma. Store plasma samples at -80°C until analysis.
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of cold acetonitrile (B52724) containing the internal standard (e.g., a stable isotope-labeled version of this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to resolve this compound, C-Desmethyl-Dotarizine, and the internal standard.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and the internal standard.
-
-
Data Analysis:
-
Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Use a weighted (1/x²) linear regression to fit the calibration curves.
-
Quantify the concentrations of this compound and C-Desmethyl-Dotarizine in the study samples from the calibration curves.
-
Visualizations
Caption: Experimental workflow for a pharmacokinetic study of this compound.
Caption: Metabolic conversion of this compound to its active metabolite.
Caption: Troubleshooting high variability in metabolite pharmacokinetic data.
References
- 1. Pharmacologically active drug metabolites: impact on drug discovery and pharmacotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. allucent.com [allucent.com]
- 4. Simultaneous LC-MS/MS analysis of the plasma concentrations of a cocktail of 5 cytochrome P450 substrate drugs and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. academic.oup.com [academic.oup.com]
- 8. waters.com [waters.com]
- 9. Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Dotarizine Intravenous Formulation Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and troubleshooting for the selection of a suitable vehicle for the intravenous (IV) administration of dotarizine in a research setting. This compound is a lipophilic and poorly water-soluble compound, making the selection of an appropriate IV vehicle a critical step to ensure its solubility, stability, and bioavailability in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for IV formulation?
A1: this compound is an N-alkylpiperazine derivative with the following key properties:
-
Molecular Formula: C₂₉H₃₄N₂O₂[1]
-
Molecular Weight: 442.6 g/mol [1]
-
Lipophilicity: It has a high calculated XLogP3 of 4.9, indicating poor water solubility.[1]
-
Chemical Class: Piperazine (B1678402) derivative.[1]
-
Therapeutic Class: Calcium channel blocker and serotonin (B10506) (5-HT2) receptor antagonist.[1][2]
Q2: What are the primary challenges in formulating this compound for intravenous administration?
A2: The primary challenge is its poor aqueous solubility. Direct dissolution in aqueous vehicles like saline is not feasible and can lead to precipitation upon administration, potentially causing embolism and unreliable dosing. Therefore, specialized formulation strategies are required to solubilize the compound for IV use.[3]
Q3: What are the general approaches for solubilizing a poorly water-soluble drug like this compound for IV administration?
A3: Several techniques can be employed to enhance the solubility of lipophilic drugs for intravenous delivery:
-
Co-solvent Systems: Utilizing a mixture of a water-miscible organic solvent and water.
-
Cyclodextrin (B1172386) Complexation: Encapsulating the drug molecule within a cyclodextrin complex to increase its aqueous solubility.
-
Lipid Emulsions: Incorporating the drug into the lipid phase of an oil-in-water emulsion.
-
pH Adjustment: For ionizable drugs, adjusting the pH of the formulation can increase solubility. As a piperazine derivative, this compound is a basic compound and may be more soluble at a lower pH.
Q4: Are there any known intravenous formulations for other piperazine derivatives that could serve as a reference?
A4: Yes, for instance, Fosnetupitant, a prodrug of the piperazine derivative Netupitant, is formulated for intravenous use.[4] Additionally, Cetirizine, another piperazine derivative, has an approved intravenous formulation. While direct extrapolation of formulations is not recommended due to differences in physicochemical properties, the strategies used for these related compounds can provide valuable insights.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the preparation and administration of this compound IV formulations.
| Problem | Potential Cause | Troubleshooting Steps |
| Drug Precipitation During Formulation Preparation | - Exceeding the solubility limit of this compound in the chosen vehicle. - Incorrect solvent ratio in a co-solvent system. - Temperature effects on solubility. | - Verify Solubility Limits: Conduct preliminary solubility studies to determine the saturation solubility of this compound in the selected vehicle(s). - Adjust Co-solvent Ratio: Gradually increase the proportion of the organic co-solvent. - Gentle Warming: Use gentle warming and sonication to aid dissolution, but be cautious of potential drug degradation. Allow the solution to return to room temperature to ensure stability. |
| Precipitation Upon Dilution with Aqueous Media (e.g., Saline) | - The drug concentration in the final diluted solution exceeds its aqueous solubility. - "Crashing out" of the drug as the concentration of the organic co-solvent is reduced. | - Lower the Initial Concentration: Prepare a less concentrated stock solution of this compound in the organic vehicle. - Slow Dilution with Agitation: Add the stock solution to the aqueous diluent slowly while vortexing or stirring to facilitate rapid mixing. - Alternative Solubilization: Consider using cyclodextrins or a lipid emulsion, which are often more stable upon dilution. |
| Phase Separation or Instability of Lipid Emulsion | - Incorrect oil-to-water ratio or emulsifier concentration. - Incompatibility of this compound with emulsion components. - Physical stress (e.g., vigorous shaking). | - Optimize Emulsion Composition: Refer to established protocols for preparing stable lipid emulsions for IV use. Key components include a suitable oil (e.g., soybean oil), an emulsifier (e.g., lecithin), and a co-emulsifier. - Homogenization: Use a high-pressure homogenizer to achieve a uniform and small droplet size. - Stability Assessment: Visually inspect for phase separation and measure particle size and zeta potential over time. |
| Hemolysis or Vein Irritation Observed In Vivo | - High concentration of organic co-solvents (e.g., DMSO, ethanol). - Non-physiological pH of the final formulation. - Precipitation of the drug at the injection site. | - Minimize Co-solvent Concentration: Use the lowest effective concentration of the organic co-solvent. The final injected solution should have a co-solvent concentration that is well-tolerated. - pH Adjustment: Adjust the pH of the final formulation to be as close to physiological pH (7.4) as possible, while maintaining drug solubility.[5] - Slower Infusion Rate: Administer the formulation as a slow intravenous infusion rather than a bolus injection to allow for rapid dilution in the bloodstream. |
Experimental Protocols
Protocol 1: Screening of Co-solvent Systems
Objective: To determine a suitable co-solvent system for the solubilization of this compound for IV administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol (absolute)
-
Polyethylene (B3416737) glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Sterile Water for Injection
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vials, magnetic stirrer, vortex mixer, analytical balance, filtration apparatus (0.22 µm filter)
Methodology:
-
Prepare stock solutions of this compound at a high concentration (e.g., 10 mg/mL) in 100% DMSO, 100% Ethanol, 100% PEG 400, and 100% PG. Use gentle warming or sonication if necessary to aid dissolution.
-
Visually inspect the stock solutions for complete dissolution.
-
Prepare a series of binary and ternary co-solvent systems. Examples of ratios to test (v/v):
-
DMSO:PEG 400 (e.g., 20:80, 10:90)
-
Ethanol:PG:Water (e.g., 10:40:50)
-
PEG 400:Water (e.g., 50:50, 40:60)
-
-
Determine the saturation solubility of this compound in the most promising co-solvent systems by adding an excess amount of this compound to a known volume of the vehicle, stirring for 24 hours at room temperature, and then measuring the concentration of the supernatant after filtration.
-
Assess the stability of the this compound solution in the selected co-solvent system upon dilution with PBS (pH 7.4) at various ratios (e.g., 1:10, 1:20). Visually inspect for any signs of precipitation immediately and after a set period (e.g., 1 hour).
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
Objective: To prepare a this compound-cyclodextrin complex to enhance its aqueous solubility.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile Water for Injection
-
Magnetic stirrer, lyophilizer (freeze-dryer)
Methodology:
-
Prepare an aqueous solution of HP-β-CD (e.g., 40% w/v) in sterile water.
-
Gradually add this compound powder to the HP-β-CD solution while stirring continuously. A molar ratio of 1:1 (this compound:HP-β-CD) is a common starting point.
-
Stir the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Filter the solution through a 0.22 µm filter to remove any undissolved drug.
-
The resulting solution can be used directly, or it can be lyophilized to obtain a solid powder of the this compound-HP-β-CD complex, which can be reconstituted with sterile water or saline before use.
-
Determine the concentration of this compound in the final solution to confirm the extent of solubilization.
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₉H₃₄N₂O₂ | [1] |
| Molecular Weight | 442.6 g/mol | [1] |
| XLogP3 | 4.9 | [1] |
| Melting Point | 93-101 °C | [6] |
Table 2: Common Co-solvents for Intravenous Formulations and Toxicity Considerations
| Co-solvent | Typical Concentration Range in IV Formulations | Potential Toxicities |
| Ethanol | < 10% | High concentrations can cause pain on injection and CNS depression. |
| Propylene Glycol (PG) | < 40% | Can cause hyperosmolality, lactic acidosis, and CNS depression at high doses. |
| Polyethylene Glycol 400 (PEG 400) | < 50% | High concentrations may lead to renal toxicity. |
| Dimethyl Sulfoxide (DMSO) | < 25% | Can cause hemolysis and has a characteristic odor. Should be used with caution.[7] |
Visualizations
This compound Mechanism of Action
This compound exerts its therapeutic effects through a dual mechanism: blockade of voltage-gated calcium channels and antagonism of 5-HT2A serotonin receptors.
Caption: Dual mechanism of this compound action.
Experimental Workflow for Vehicle Selection
The following diagram outlines a logical workflow for selecting an appropriate intravenous vehicle for this compound.
Caption: Workflow for IV vehicle selection.
References
- 1. This compound | C29H34N2O2 | CID 55285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. This compound [drugfuture.com]
- 7. Acute intravenous toxicity of dimethyl sulfoxide, polyethylene glycol 400, dimethylformamide, absolute ethanol, and benzyl alcohol in inbred mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Dotarizine vs. Flunarizine: A Comparative Analysis in Preclinical Migraine Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Dotarizine and Flunarizine (B1672889), two calcium channel antagonists with applications in migraine research. The following sections present available preclinical data, detail relevant experimental methodologies, and visualize the signaling pathways implicated in their mechanisms of action.
Pharmacological Profile and Mechanism of Action
Both this compound and Flunarizine are classified as calcium channel blockers, a class of drugs known to be effective in migraine prophylaxis.[1] Their primary mechanism involves the inhibition of voltage-gated calcium channels, which plays a crucial role in neuronal excitability and vascular tone, both implicated in migraine pathophysiology. However, they exhibit distinct profiles in their interactions with other receptor systems.
Flunarizine is a non-selective calcium channel antagonist that also exhibits moderate antagonist activity at dopamine (B1211576) D2 receptors.[2] Additionally, it possesses antihistaminic properties.[3] This multi-target profile may contribute to both its therapeutic efficacy and its side-effect profile, which can include sedation and extrapyramidal symptoms.[3][4]
This compound , a structurally related piperazine (B1678402) derivative, also functions as a calcium channel antagonist.[3] Notably, it is also characterized as a potent antagonist of serotonin (B10506) 5-HT2A and 5-HT2C receptors.[5] This dual action on calcium channels and the serotonergic system, a key player in migraine, distinguishes it from Flunarizine.[5]
Quantitative Data Comparison
The following tables summarize the available quantitative data from in vitro studies, providing a basis for comparing the potency and activity of this compound and Flunarizine at various targets.
| Target | Parameter | This compound | Flunarizine | Reference |
| Calcium Channel Blockade | ||||
| K+-depolarized bovine chromaffin cells | IC50 (45Ca2+ uptake) | 4.8 µM | 6.7 µM | [3] |
| Voltage-clamped bovine chromaffin cells | IC50 (Whole-cell Ca2+ and Ba2+ currents) | 4.0 µM | 2.2 µM | [3] |
| K+-stimulated single fura-2-loaded bovine chromaffin cells | IC50 ([Ca2+]i increase) | 1.2 µM | 0.6 µM | [3] |
| K+-stimulated catecholamine release from bovine chromaffin cells | IC50 | 2.6 µM | 1.2 µM | [3] |
| Dopamine Receptor Binding | ||||
| Dopamine D1 Receptor (Rat Striatum) | Ki ([3H]SCH 23390 binding) | Not Available | 532 ± 39 nM | [5] |
| Dopamine D2 Receptor (Rat Striatum) | Ki ([3H]spiperone binding) | Not Available | 112 ± 9 nM | [5] |
| Serotonin (5-HT) Mediated Vascular Contraction | ||||
| Rabbit Vertebral Artery (5-HT-evoked contraction) | IC50 | 1.35 µM | Little effect | [6] |
| Rabbit Aorta (5-HT-evoked contraction) | IC50 | 1.40 µM | Little effect | [6] |
| Rabbit Femoral Artery (5-HT-evoked contraction) | IC50 | 0.52 µM | Little effect | [6] |
| Rabbit Mesenteric Artery (5-HT-evoked contraction) | IC50 | 1.09 µM | Little effect | [6] |
Efficacy in Preclinical Migraine Models
Cortical Spreading Depression (CSD)
Cortical spreading depression is a wave of neuronal and glial depolarization followed by a period of suppressed activity, and it is considered the physiological correlate of migraine aura.[7] The ability of a compound to modulate CSD is a key indicator of its potential as a migraine prophylactic.
Flunarizine has been shown to be effective in animal models of CSD. In a rat model, Flunarizine demonstrated a dose-dependent suppression of CSD.[8] Specifically, it has been shown to:
-
Increase the latency of the first CSD wave.
-
Decrease the number of CSD waves.
-
Reduce the amplitude of CSD waves.[6]
These effects are thought to be mediated by its blockade of neuronal calcium channels, which are crucial for the initiation and propagation of CSD.[8][9]
This compound: To date, there is a lack of publicly available data on the effects of this compound in in vivo cortical spreading depression models.
Nitroglycerin-Induced Hyperalgesia
The administration of nitroglycerin (NTG) is a common method to induce migraine-like headaches in susceptible individuals and hyperalgesia in animal models.[10] This model is useful for studying the mechanisms of migraine pain and for testing the efficacy of potential treatments.
Flunarizine and this compound: There is a lack of specific, comparative data on the effects of this compound and Flunarizine in the nitroglycerin-induced hyperalgesia model.
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways through which this compound and Flunarizine exert their effects relevant to migraine pathophysiology.
References
- 1. Cortical spreading depression as a target for anti-migraine agents | springermedizin.de [springermedizin.de]
- 2. Migraine preventive drugs differentially affect cortical spreading depression in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound versus flunarizine as calcium antagonists in chromaffin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comparative Systematic Review and Meta-analysis of Amitriptyline with Propranolol and Flunarizine for the Prophylaxis of Migraine Headache [japi.org]
- 5. Clinical pharmacokinetics and tolerability of this compound in healthy subjects after single and multiple oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of this compound--(Ca2+ channel blocker)--on vascular reactivity and ultrastructure of cerebral capillaries in animals subjected to anoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cortical spreading depression as a target for anti-migraine agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. Regional differences of cerebrovascular reactivity effected by calcium channel blocker - this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nitroglycerin as a model of migraine: Clinical and preclinical review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Dotarizine versus Cinnarizine for the Treatment of Vertigo
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Dotarizine and Cinnarizine (B98889), two calcium channel blockers utilized in the management of vertigo. The information is intended to support research, scientific evaluation, and drug development efforts in this therapeutic area.
Executive Summary
This compound and Cinnarizine are both piperazine (B1678402) derivatives that exhibit calcium channel blocking activity, a mechanism central to their anti-vertiginous effects. While Cinnarizine has a broader, multi-modal mechanism of action that includes antihistaminic and antidopaminergic effects, this compound demonstrates a more specific antagonism of serotonin (B10506) 5-HT2A receptors in addition to its calcium channel blockade.
A key head-to-head clinical trial indicates that this compound is significantly more effective than Cinnarizine in managing vertigo attacks and associated neurovegetative symptoms. This guide synthesizes the available preclinical and clinical data to provide a detailed comparison of their pharmacology, efficacy, and safety profiles.
Chemical and Pharmacological Profile
Both this compound and Cinnarizine are structurally related, belonging to the diphenylmethylpiperazine class of compounds. Their distinct pharmacological profiles, however, are attributed to differences in their chemical structures.
Table 1: Chemical and Pharmacological Properties
| Property | This compound | Cinnarizine |
| Chemical Name | 1-(Diphenylmethyl)-4-[3-(2-phenyl-1,3-dioxolan-2-yl)propyl]piperazine | (E)-1-(Diphenylmethyl)-4-(3-phenylprop-2-enyl)piperazine |
| Molecular Formula | C29H34N2O2[1] | C26H28N2[2] |
| Molar Mass | 442.60 g/mol [1] | 368.524 g/mol [2] |
| Mechanism of Action | Calcium channel blocker, Serotonin 5-HT2A, 5-HT1A, and 5-HT2C receptor antagonist[3] | Calcium channel blocker (T-type and L-type), Histamine H1 receptor antagonist, Dopamine D2 receptor antagonist[4][5] |
Chemical Structures:
-
This compound:
-
Cinnarizine:
Mechanism of Action and Signaling Pathways
The therapeutic effects of this compound and Cinnarizine in vertigo are primarily mediated by their modulation of calcium influx into vestibular sensory cells and their interactions with various neurotransmitter receptors.
This compound Signaling Pathway
This compound's primary mechanism involves the blockade of voltage-gated calcium channels, which reduces the excitability of vestibular hair cells. Additionally, its potent antagonism of 5-HT2A receptors is thought to contribute to its anti-migraine and anxiolytic effects, which can be associated with vertigo.
Caption: this compound's dual mechanism of action in vertigo.
Cinnarizine Signaling Pathway
Cinnarizine exerts its anti-vertigo effects through a multi-target mechanism. It blocks both T-type and L-type voltage-gated calcium channels in vestibular hair cells, reducing their sensitivity. Its antihistaminic (H1) properties help to alleviate associated nausea and vomiting, while its antidopaminergic (D2) effects may also contribute to its anti-emetic action.[4][5]
Caption: Cinnarizine's multi-target mechanism of action.
Pharmacokinetics
The pharmacokinetic profiles of this compound and Cinnarizine influence their dosing regimens and potential for drug-drug interactions.
Table 2: Pharmacokinetic Parameters
| Parameter | This compound | Cinnarizine |
| Bioavailability | - | Low and variable |
| Time to Peak Plasma Concentration (Tmax) | - | 1-3 hours[6] |
| Plasma Protein Binding | - | 91% |
| Metabolism | Rapidly and extensively metabolized to an active compound (FI-6020)[3] | Extensively metabolized, primarily by CYP2D6 |
| Elimination Half-life (t1/2) | 7-12 hours (for this compound and its active metabolite)[3] | 4 to 24 hours[6] |
| Excretion | - | 1/3 urine, 2/3 feces |
Clinical Efficacy and Safety
A pivotal double-blind, randomized clinical trial directly compared the efficacy and safety of this compound and Cinnarizine in patients with peripheral vertigo.[7]
Efficacy
The comparative trial demonstrated a statistically significant superiority of this compound over Cinnarizine in the symptomatic treatment of acute balance disorders.[7]
Table 3: Summary of Comparative Efficacy in Peripheral Vertigo
| Efficacy Outcome | This compound (50 mg b.i.d.) | Cinnarizine (75 mg b.i.d.) |
| Activity against Vertigo Attacks | Significantly active[7] | Active |
| Associated Neurovegetative Symptoms | Significantly active[7] | Active |
| Improvement in Severity of Vertigo | Statistically significant improvement[7] | Improvement observed |
| Improvement in Hearing Loss (Audiometry) | Statistically significant improvement[7] | Improvement observed |
| Global Relief of Symptoms | Statistically significant global relief[7] | Global relief observed |
| Disability Produced by Crises | Statistically significant improvement[7] | Improvement observed |
| Global Assessment by Investigators | Statistically significant superiority[7] | Favorable assessment |
Note: Specific quantitative data from this head-to-head trial are not publicly available. The table reflects the qualitative outcomes reported in the study's abstract.
Other clinical studies on Cinnarizine have shown its efficacy in reducing the frequency and severity of vertigo symptoms compared to placebo.
Safety and Tolerability
In the direct comparative trial, both this compound and Cinnarizine were well-tolerated. No clinically significant unwanted effects on blood pressure, heart rate, or analytical parameters were observed in either treatment group.[7] No serious adverse effects were reported for this compound.[7]
Table 4: Common Adverse Effects
| Adverse Effect | This compound | Cinnarizine |
| Sedation/Somnolence | Slight increase at high doses (200 mg)[3] | Common, especially at the beginning of treatment |
| Weight Gain | - | Can occur |
| Gastrointestinal Effects | - | Indigestion, dry mouth |
| Extrapyramidal Symptoms | Not reported | Can occur with long-term use |
Experimental Protocols
Protocol from the this compound vs. Cinnarizine Comparative Trial
The following is a summary of the experimental protocol from the head-to-head clinical trial by Perelló et al. (1998):[7]
-
Study Design: Multifactorial, double-blind, randomized clinical trial.
-
Patient Population: 110 adult patients with peripheral vertigo.
-
Treatment Arms:
-
This compound 50 mg twice daily (b.i.d.).
-
Cinnarizine 75 mg twice daily (b.i.d.).
-
-
Duration of Treatment: 60 days.
-
Efficacy Assessments:
-
Frequency and severity of vertigo attacks.
-
Associated neurovegetative symptoms.
-
Audiometric evaluation of hearing loss.
-
Global assessment of symptom relief.
-
Assessment of disability caused by vertigo crises.
-
Global assessment by the investigators.
-
-
Safety Assessments:
-
Monitoring of blood pressure and heart rate.
-
Standard laboratory analytical parameters.
-
General Experimental Workflow for Vertigo Clinical Trials
The following diagram illustrates a typical workflow for a clinical trial evaluating the efficacy of anti-vertigo medications.
Caption: Generalized workflow for a vertigo clinical trial.
Conclusion
The available evidence, primarily from a direct comparative clinical trial, suggests that this compound is a more effective therapeutic option than Cinnarizine for the symptomatic treatment of peripheral vertigo.[7] This enhanced efficacy may be attributable to its more specific pharmacological profile, which combines calcium channel blockade with potent serotonin receptor antagonism. Both drugs exhibit a favorable safety profile in short-term use.
For drug development professionals, the superior efficacy of this compound highlights the potential of targeting the serotonergic system in conjunction with calcium channels for the development of novel anti-vertigo agents. Further research, including the public dissemination of detailed quantitative data from comparative trials, is warranted to fully elucidate the relative merits of these two compounds and to inform future therapeutic strategies.
References
- 1. This compound | C29H34N2O2 | CID 55285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cinnarizine | C26H28N2 | CID 1547484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics and tolerability of this compound in healthy subjects after single and multiple oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cinnarizine: A Contemporary Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cinnarizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. Cinnarizine - Wikipedia [en.wikipedia.org]
- 7. [Efficacy and safety of this compound vs. cinnarizine in the symptomatic treatment of acute balance disorders (common vertigo)] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dotarizine and Other Calcium Channel Blockers for Researchers and Drug Development Professionals
An in-depth guide objectively comparing the performance, mechanisms, and experimental data of Dotarizine against other representative calcium channel blockers.
This guide provides a comprehensive comparative analysis of this compound, a piperazine (B1678402) derivative with a unique pharmacological profile, against traditional calcium channel blockers (CCBs). The content is tailored for researchers, scientists, and drug development professionals, offering a detailed look at the mechanisms of action, pharmacokinetics, and clinical implications of these compounds. All quantitative data is summarized in structured tables for easy comparison, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Classification and Mechanism of Action
Calcium channel blockers are a heterogeneous group of drugs that inhibit the influx of calcium ions (Ca²⁺) through voltage-gated calcium channels. They are broadly classified into two main categories: dihydropyridines and non-dihydropyridines, with piperazine derivatives like this compound representing a distinct class with additional receptor-blocking activities.
-
Dihydropyridines (e.g., Amlodipine): These agents primarily act on L-type calcium channels in the vascular smooth muscle, leading to vasodilation and a reduction in blood pressure. They exhibit greater selectivity for vascular tissue over cardiac tissue.[1]
-
Non-Dihydropyridines: This class is further divided into:
-
Phenylalkylamines (e.g., Verapamil): These drugs are more cardioselective, acting on L-type calcium channels in the myocardium to reduce heart rate and contractility.[2]
-
Benzothiazepines (e.g., Diltiazem): These agents have an intermediate profile, affecting both cardiac and vascular smooth muscle L-type calcium channels.[3]
-
-
Piperazine Derivatives (e.g., this compound, Flunarizine, Cinnarizine): this compound is a diphenylmethylpiperazine derivative that, in addition to blocking calcium channels, exhibits potent antagonism of serotonin (B10506) 5-HT2A and 5-HT2C receptors.[4][5] This dual mechanism is thought to contribute to its efficacy in migraine and vertigo. Flunarizine and Cinnarizine also block multiple types of calcium channels, including T-type and L-type, and have antihistaminic and other receptor-blocking properties.[6][7]
The following diagram illustrates the classification of these calcium channel blockers.
This compound's unique dual-action mechanism, targeting both calcium channels and serotonin receptors, is particularly relevant in the context of migraine pathophysiology. The diagram below outlines this proposed mechanism.
Comparative Pharmacodynamics: Potency and Selectivity
The inhibitory potency (IC₅₀) of a CCB is a critical measure of its activity. The following table summarizes available IC₅₀ values for this compound and other CCBs against various calcium channel subtypes. It is important to note that these values are often determined under different experimental conditions, which can influence the results.
| Drug | Class | L-type (Caᵥ1.2/1.3) IC₅₀ | T-type (Caᵥ3.x) IC₅₀ | N-type (Caᵥ2.2) IC₅₀ | Other Targets | Reference(s) |
| This compound | Piperazine | 4 µM (whole-cell current, bovine chromaffin cells) | - | - | 5-HT2A/2C antagonist | [8] |
| Flunarizine | Piperazine | 1.77 µM (rat cortical neurons) | Potent inhibitor | - | H1, D2 antagonist | [6][9] |
| Cinnarizine | Piperazine | 1.5 µM (vestibular hair cells, Caᵥ1.3) | Selective antagonist (Ki = 22 nM) | - | H1, D2, muscarinic antagonist | [10][11] |
| Amlodipine | Dihydropyridine | 57 nM (Caᵥ1.2) | - | 5.8 µM | - | [12][13] |
| Verapamil | Phenylalkylamine | ~10 µM | ~20 µM | - | - | [14] |
| Diltiazem | Benzothiazepine | 10.4 µM (use-dependent) | - | - | - | [15] |
Note: IC₅₀ values can vary significantly based on the experimental setup (e.g., cell type, holding potential, stimulation frequency). Data for this compound on specific, isolated channel subtypes is limited.
Comparative Pharmacokinetics
The pharmacokinetic profiles of CCBs determine their dosing regimens and potential for drug-drug interactions. The table below provides a comparative overview of key pharmacokinetic parameters.
| Drug | Class | Oral Bioavailability (%) | Plasma Protein Binding (%) | Elimination Half-life (t½) | Metabolism | Reference(s) |
| This compound | Piperazine | - | - | 7-12 hours | Extensive, to active metabolite (FI-6020) | [4] |
| Flunarizine | Piperazine | ~80% | >99% | 18-20 days | Extensive (CYP2D6) | [16] |
| Cinnarizine | Piperazine | Low | ~91% | 4-24 hours | Extensive (CYP2D6) | [17] |
| Amlodipine | Dihydropyridine | 64-90% | ~97.5% | 30-50 hours | Extensive (CYP3A4) | [18] |
| Verapamil | Phenylalkylamine | 20-35% | ~90% | 3-7 hours | Extensive first-pass (CYP3A4) | [12] |
| Diltiazem | Benzothiazepine | ~40% | 70-80% | 3.5-9 hours | Extensive first-pass (CYP3A4) | [3] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Calcium Channel Blockade
This protocol is designed to measure the effect of a test compound on voltage-gated calcium currents in a cellular expression system.
Detailed Methodology:
-
Cell Culture: Cells heterologously expressing the desired calcium channel subtype (e.g., HEK293 cells transfected with Caᵥ1.2) are cultured on glass coverslips.
-
Solutions:
-
External Solution (in mM): 120 TEA-Cl, 20 BaCl₂, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH). Ba²⁺ is used as the charge carrier to avoid Ca²⁺-dependent inactivation. Na⁺ and K⁺ channel blockers are included to isolate Ca²⁺ currents.
-
Internal (Pipette) Solution (in mM): 120 Cs-aspartate, 10 EGTA, 5 MgCl₂, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH).
-
-
Recording:
-
A coverslip is placed in a recording chamber on an inverted microscope.
-
A borosilicate glass micropipette with a resistance of 3-7 MΩ is filled with the internal solution and mounted on a micromanipulator.
-
A high-resistance (>1 GΩ) seal is formed between the pipette tip and the cell membrane.
-
The membrane patch is ruptured by gentle suction to establish the whole-cell configuration.
-
-
Data Acquisition:
-
Cells are voltage-clamped at a holding potential of -80 mV.
-
Depolarizing voltage steps (e.g., to 0 mV for 200 ms) are applied to elicit inward Ba²⁺ currents.
-
After establishing a stable baseline, the test compound is perfused at increasing concentrations.
-
The steady-state block at each concentration is measured.
-
-
Data Analysis: The percentage of current inhibition is plotted against the drug concentration, and the data are fitted with the Hill equation to determine the IC₅₀ value.[19]
Radioligand Binding Assay for Calcium Channels
This assay is used to determine the binding affinity (Ki) of a test compound to a specific calcium channel subtype.
Detailed Methodology:
-
Membrane Preparation:
-
Tissue or cells expressing the target calcium channel are homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended.
-
Protein concentration is determined using a standard assay (e.g., BCA).
-
-
Binding Reaction:
-
In a 96-well plate, membrane homogenate is incubated with a specific radioligand (e.g., [³H]nitrendipine for L-type channels) at a fixed concentration (typically near its Kd).
-
A range of concentrations of the unlabeled test compound is added to compete for binding.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.
-
-
Separation and Counting:
-
The reaction is incubated to equilibrium.
-
Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity trapped on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The specific binding at each concentration of the test compound is calculated by subtracting non-specific binding from total binding.
-
The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.
-
The Ki value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[20][21]
-
Comparative Clinical Efficacy in Migraine and Vertigo
While dihydropyridines and non-dihydropyridines are primarily used for cardiovascular conditions, piperazine derivatives have been extensively studied for neurological disorders like migraine and vertigo.
-
This compound: A double-blind, randomized clinical trial involving 110 patients with peripheral vertigo showed that this compound (50 mg b.i.d.) was significantly more active than Cinnarizine (75 mg b.i.d.) in reducing vertigo attacks and associated symptoms. The superiority of this compound was confirmed by statistically significant improvements in the severity of vertigo, hearing loss, and global symptom relief.[22]
-
Flunarizine: A systematic review of 27 clinical trials concluded that Flunarizine demonstrated significantly superior effects in migraine prophylaxis compared to placebo and other agents.[23] A meta-analysis also found Flunarizine to be more effective than placebo for episodic migraines.[4]
-
Other CCBs in Migraine: The efficacy of other CCBs in migraine prevention is considered weak. Verapamil has shown some weak efficacy and is considered a second-line option.[13] Nimodipine has produced controversial results, and nifedipine (B1678770) has not shown special effects.[23]
Conclusion
This compound stands out from traditional calcium channel blockers due to its dual mechanism of action, combining calcium channel antagonism with 5-HT2 receptor blockade. This unique profile likely contributes to its clinical efficacy in migraine and vertigo, where both vascular and neuronal mechanisms are implicated.
-
For researchers in neurology, this compound and other piperazine derivatives like Flunarizine and Cinnarizine represent a class of compounds with a multi-target profile that may be advantageous for complex disorders like migraine. Their ability to modulate both calcium influx and serotonergic pathways provides a broader spectrum of action compared to selective L-type or T-type channel blockers.
-
For drug development professionals, the development of compounds with mixed Ca²⁺ channel and 5-HT₂ receptor antagonism could be a promising strategy for novel therapeutics for migraine and other neurological conditions. However, the broader receptor activity of piperazine derivatives also necessitates careful evaluation of potential off-target effects.
In contrast, dihydropyridines and non-dihydropyridines remain the cornerstone for cardiovascular indications due to their well-characterized selectivity for L-type calcium channels in vascular and cardiac tissues, respectively. The choice between these different classes of calcium channel blockers will ultimately depend on the specific therapeutic indication and the desired pharmacological effect. Further head-to-head clinical trials are warranted to more definitively establish the comparative efficacy and safety of this compound against other classes of CCBs in the management of migraine and vertigo.
References
- 1. Journal articles: 'Calcium Channel Blockers – pharmacokinetics' – Grafiati [grafiati.com]
- 2. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diltiazem | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Whole Cell Patch Clamp Protocol [protocols.io]
- 6. What is the mechanism of Flunarizine? [synapse.patsnap.com]
- 7. Cinnarizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. Comparative pharmacological properties among calcium channel blockers: T-channel versus L-channel blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flunarizine blocks voltage-gated Na(+) and Ca(2+) currents in cultured rat cortical neurons: A possible locus of action in the prevention of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Cinnarizine - Wikipedia [en.wikipedia.org]
- 12. Distinct properties of amlodipine and nicardipine block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/Dihydropyridine insensitive and Cav2.1/Dihydropyridine sensitive - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Migraine Prophylaxis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Verapamil Block of T-Type Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural Basis for Diltiazem Block of a Voltage-Gated Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 16. homepages.gac.edu [homepages.gac.edu]
- 17. Cinnarizine: A Contemporary Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacologic profile of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. Calcium-channel blockers in the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Efficacy and safety of calcium channel blockers in migraine management; a systematic review | CoLab [colab.ws]
Dotarizine's 5-HT2 Receptor Binding Affinity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Comparative Binding Affinity Data
The following table summarizes the binding affinities (Kᵢ in nM) of several well-characterized 5-HT2A receptor antagonists. A lower Kᵢ value indicates a higher binding affinity. Data for Dotarizine is noted as not available from the surveyed literature.
| Compound | 5-HT2A Kᵢ (nM) | 5-HT2C Kᵢ (nM) | D2 Kᵢ (nM) | α1A Kᵢ (nM) | H1 Kᵢ (nM) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Ketanserin | 1.6 | 26 | 230 | 1.5 | 11 |
| Risperidone | 0.6 | 13 | 3 | 0.8 | 20 |
| Spiperone | 1.1 | 1000 | 0.16 | 13 | 180 |
| M100907 (Volinanserin) | 0.36 | 115 | >10000 | 110 | >10000 |
| Pimavanserin | 0.59 | 7.1 | >10000 | >10000 | >10000 |
| Altanserin | 0.4 | 12 | 1100 | 1.1 | 24 |
Experimental Protocols
The determination of a compound's binding affinity for a specific receptor is a cornerstone of pharmacological research. Radioligand binding assays are the gold standard for quantifying these interactions. Below are detailed methodologies for conducting such experiments for the 5-HT2A receptor.
Radioligand Binding Assay for 5-HT2A Receptor
This protocol describes a competitive binding assay to determine the affinity of an unlabeled test compound (like this compound) by measuring its ability to displace a radiolabeled ligand from the 5-HT2A receptor.
1. Materials:
-
Receptor Source: Cell membranes prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human 5-HT2A receptor, or from tissue homogenates known to be rich in these receptors (e.g., rat frontal cortex).
-
Radioligand: A high-affinity 5-HT2A receptor radioligand, such as [³H]Ketanserin. The concentration used should be close to its dissociation constant (Kᵈ).
-
Test Compounds: this compound and other reference compounds, dissolved and serially diluted.
-
Assay Buffer: Typically 50 mM Tris-HCl buffer (pH 7.4) containing physiological concentrations of ions like MgCl₂.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail: A solution that emits light when excited by radioactive decay.
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/B or GF/C) to separate bound from free radioligand.
-
Scintillation Counter: An instrument to measure the radioactivity.
2. Membrane Preparation:
-
Harvest cells or dissect tissue and homogenize in ice-cold buffer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
3. Assay Procedure:
-
In a 96-well plate, set up the following reaction mixtures in triplicate:
-
Total Binding: Radioligand and membrane suspension.
-
Non-specific Binding: Radioligand, membrane suspension, and a high concentration of an unlabeled competing ligand (e.g., 10 µM spiperone) to saturate all specific binding sites.
-
Test Compound Competition: Radioligand, membrane suspension, and varying concentrations of the test compound.
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This traps the membranes with the bound radioligand on the filter.
-
Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail.
-
Measure the radioactivity on each filter using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
For the competition experiment, express the binding at each concentration of the test compound as a percentage of the specific binding in the absence of the competitor.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᵈ), where [L] is the concentration of the radioligand and Kᵈ is its dissociation constant.
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the 5-HT2A receptor signaling pathway and a typical experimental workflow for a binding affinity assay.
Caption: 5-HT2A Receptor Signaling Pathway
Caption: Radioligand Binding Assay Workflow
Cross-Validation of Dotarizine's Efficacy in Different Animal Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Dotarizine, a calcium channel blocker and serotonin (B10506) 5-HT2 receptor antagonist, across various animal species. It aims to serve as a valuable resource for researchers and professionals involved in drug development by presenting supporting experimental data, detailing methodologies, and comparing its performance with relevant alternatives like Flunarizine (B1672889) and Cinnarizine (B98889).
Introduction to this compound
This compound is a piperazine (B1678402) derivative investigated for its potential therapeutic effects in the management of migraine and vertigo.[1][2] Its pharmacological profile is characterized by a dual mechanism of action: blockade of voltage-gated calcium channels and antagonism of serotonin 5-HT2A and 5-HT2C receptors.[3][4] This guide focuses on the cross-validation of its efficacy in preclinical animal models, providing a comparative perspective with other calcium channel blockers used for similar indications.
Mechanism of Action and Signaling Pathways
This compound's therapeutic potential is attributed to its ability to modulate two key signaling pathways implicated in the pathophysiology of migraine and vertigo:
-
Calcium Channel Blockade: By inhibiting the influx of extracellular calcium through voltage-gated calcium channels, this compound can prevent the excessive neuronal depolarization and vasoconstriction associated with these conditions.[2][5]
-
Serotonin 5-HT2A Receptor Antagonism: Antagonism of 5-HT2A receptors is a known mechanism for migraine prophylaxis. By blocking these receptors, this compound may inhibit serotonin-mediated vasoconstriction and neuronal hyperexcitability.[4]
The following diagram illustrates the proposed signaling pathways through which this compound exerts its effects.
References
- 1. Inhibition of voltage-gated calcium currents in type II vestibular hair cells by cinnarizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound versus flunarizine as calcium antagonists in chromaffin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ca++ and Na+ channels involved in neuronal cell death. Protection by flunarizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vasostabilizing effect of this compound (Ca(2+)-channel blocker) on cerebrovascular reactivity in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on 45Ca2+ movements and contractile responses in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Dotarizine's Preferential Blockade of P/Q-type Calcium Channels: A Comparative Analysis
For Immediate Release
MADRID, Spain – December 18, 2025 – A comprehensive review of existing literature indicates that the antimigraine agent Dotarizine exhibits a notable inhibitory effect on P/Q-type voltage-gated calcium channels (Cav2.1). While this compound is broadly classified as a calcium channel antagonist, evidence points towards a degree of selectivity in its action, with a pronounced, voltage-dependent blockade of P/Q-type channels. This guide provides a detailed comparison of this compound's effects on P/Q-type channels versus other calcium channel subtypes, supported by available experimental data and methodologies for the research and drug development community.
Overview of this compound's Calcium Channel Activity
This compound is a piperazine (B1678402) derivative that has been investigated for its therapeutic potential in migraine and vertigo.[1] Its mechanism of action is understood to involve the blockade of voltage-gated calcium channels, which play a crucial role in neurotransmitter release and neuronal excitability.[2]
Quantitative Comparison of this compound's Inhibitory Effects
The following table summarizes the available quantitative data on this compound's inhibitory concentration (IC50) against various calcium channel currents. It is important to note that while data for P/Q-type channels and mixed total calcium currents are available, specific IC50 values for isolated L-type, N-type, and T-type channels are not prominently reported in the current body of scientific literature.
| Channel Subtype | Cell Type | IC50 (µM) | Reference |
| P/Q-type (Cav2.1) | Bovine Adrenal Chromaffin Cells | Not explicitly calculated, but effective blockade observed at 10-30 µM | [2] |
| Total Calcium Current | Bovine Adrenal Chromaffin Cells | 4.8 | [1] |
| L-type (Cav1.x) | Not Available | Not Available | |
| N-type (Cav2.2) | Not Available | Not Available | |
| T-type (Cav3.x) | Not Available | Not Available |
The available data indicates that this compound blocks the total calcium current in chromaffin cells with an IC50 of 4.8 µM.[1] Notably, studies focusing on P/Q-type channels demonstrated a significant, voltage-dependent blockade at concentrations of 10-30 µM in experiments where L-type and N-type channels were already inhibited by other agents.[2] This suggests a preferential, though not necessarily exclusive, action on P/Q-type channels under these conditions. The lack of specific IC50 values for L-type and N-type channels prevents a direct quantitative comparison of potency.
Experimental Methodologies
The following sections detail the experimental protocols used to ascertain this compound's effects on calcium channels.
Measurement of Total Calcium Channel Current Inhibition
Objective: To determine the concentration-dependent inhibition of the whole-cell calcium current by this compound.
Protocol:
-
Cell Preparation: Bovine adrenal chromaffin cells are isolated and cultured.
-
Electrophysiology: Whole-cell voltage-clamp recordings are performed using patch-clamp techniques.
-
Solutions: The external solution contains Ba²⁺ as the charge carrier to enhance current and minimize calcium-dependent inactivation. The internal pipette solution is formulated to maintain cell health and control the intracellular environment.
-
Voltage Protocol: From a holding potential of -80 mV, depolarizing test pulses to 0 mV for 50 ms (B15284909) are applied to elicit inward Ba²⁺ currents through voltage-gated calcium channels.
-
Drug Application: this compound is applied at various concentrations via the superfusion system.
-
Data Analysis: The peak inward current is measured before and after drug application to determine the percentage of inhibition. The IC50 value is calculated by fitting the concentration-response data to a logistic equation.[1]
Pharmacological Isolation and Blockade of P/Q-type Calcium Channels
Objective: To specifically assess the effect of this compound on P/Q-type calcium channel currents.
Protocol:
-
Cell Preparation: As described above.
-
Electrophysiology: Whole-cell voltage-clamp recordings are performed.
-
Pharmacological Isolation: To isolate the P/Q-type current, other high-voltage activated calcium channels are blocked. This is achieved by superfusing the cells with a solution containing 1 µM ω-conotoxin GVIA to block N-type channels and 3 µM nifedipine (B1678770) to block L-type channels.[2]
-
Voltage Protocol: Similar to the protocol for total calcium current measurement, with adjustments to the holding potential (e.g., -80 mV, -60 mV, -110 mV) to assess voltage-dependency of the block.[2]
-
Drug Application: this compound (10-30 µM) is applied to the bath solution containing the N-type and L-type channel blockers.
-
Data Analysis: The remaining inward current, predominantly carried by P/Q-type channels, is measured before and after the application of this compound to quantify the extent of blockade. The voltage- and use-dependent nature of the block is analyzed by comparing the inhibition at different holding potentials and with repetitive depolarizations.[2]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling pathway of voltage-gated calcium channels and the experimental workflow for assessing this compound's effect on P/Q-type channels.
Concluding Remarks
The available evidence strongly suggests that this compound is an effective blocker of P/Q-type voltage-gated calcium channels. Its voltage-dependent action on these channels may be a key contributor to its therapeutic effects in migraine prophylaxis.[2] While this compound also inhibits other calcium channel subtypes, as evidenced by its effect on the total calcium current, a clear quantitative comparison of its potency across all major subtypes is hampered by a lack of specific IC50 values for L-type, N-type, and T-type channels in the published literature. Further research is warranted to fully elucidate the selectivity profile of this compound and to better understand its differential effects on the various components of neuronal calcium signaling.
References
A Comparative Analysis of the Vasodilator Effects of Dotarizine and Nimodipine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the vasodilator properties of two calcium channel blockers, Dotarizine and Nimodipine (B1678889). Both compounds are recognized for their effects on vascular smooth muscle, leading to vasodilation, particularly in cerebral arteries. This document synthesizes available experimental data to objectively compare their mechanisms of action and efficacy in preclinical models.
Introduction to this compound and Nimodipine
Nimodipine is a dihydropyridine (B1217469) calcium channel blocker with a well-established efficacy in improving neurological outcomes following subarachnoid hemorrhage (SAH), primarily attributed to its ability to prevent cerebral vasospasm.[1][2] Its mechanism is centered on the blockade of L-type voltage-gated calcium channels in vascular smooth muscle, leading to arterial relaxation and increased cerebral blood flow.[3]
This compound is a piperazine (B1678402) derivative characterized as a broad-spectrum calcium channel antagonist.[4] Beyond its calcium channel blocking activity, this compound also exhibits potent antiserotoninergic properties, specifically as a 5-HT2A receptor antagonist.[5][6] This dual mechanism suggests a potential for significant vasodilator and vasostabilizing effects, particularly in conditions involving serotonin-mediated vasoconstriction.[5]
Quantitative Comparison of Vasodilator Effects
| Parameter | Control (Sham) | SAH Only | SAH + this compound | SAH + Nimodipine | SAH + Vehicle |
| Mean Basilar Artery Cross-Sectional Area (mm²) | Data not explicitly provided in numerical form, but stated as significantly different from SAH-only group | Statistically significant reduction compared to control | Significantly larger than SAH-only group | Significantly larger than SAH-only group | Similar to SAH-only group |
| Mean Arterial Wall Thickness (µm) | Data not explicitly provided in numerical form, but stated as significantly different from SAH-only group | Statistically significant increase compared to control | Reduced compared to SAH-only group | Reduced compared to SAH-only group | Similar to SAH-only group |
Table 1: In Vivo Comparison of this compound and Nimodipine in a Rabbit Model of Subarachnoid Hemorrhage. Data synthesized from the findings of a comparative study.[7][8][9] The study concluded that both this compound and Nimodipine demonstrated a marked vasodilatory effect in this experimental model.[7][9]
An in vitro study on rabbit vascular smooth muscle demonstrated that this compound (10⁻⁹–10⁻⁵ M) effectively inhibited contractile responses induced by high K⁺, noradrenaline, and 5-hydroxytryptamine (5-HT).[6] Notably, these inhibitory effects were more potent in basilar arteries than in the aorta, suggesting a degree of selectivity for cerebral vasculature.[6] Another study identified an IC50 value of approximately 5 µM for Nimodipine's inhibition of TMEM16A activity, a Ca²⁺-activated Cl⁻ channel involved in vascular smooth muscle contraction.[10][11] However, a direct comparison of potency based on these disparate data points is not feasible.
Mechanisms of Action and Signaling Pathways
The vasodilator effects of Nimodipine and this compound are primarily mediated by their interaction with calcium channels in vascular smooth muscle cells, albeit with an additional mechanism for this compound.
Nimodipine Signaling Pathway
Nimodipine, a dihydropyridine, selectively blocks L-type voltage-gated calcium channels on vascular smooth muscle cells. This action inhibits the influx of extracellular calcium, a critical step in the initiation of muscle contraction. The reduction in intracellular calcium concentration leads to the relaxation of the vascular smooth muscle and subsequent vasodilation.
This compound's Dual Signaling Pathway
This compound's vasodilator effect is multifaceted. Like Nimodipine, it acts as a calcium channel blocker, inhibiting calcium influx into vascular smooth muscle cells. In addition, this compound is a potent antagonist of the 5-HT2A serotonin (B10506) receptor.[5][6] Serotonin, acting on these receptors on vascular smooth muscle, is a potent vasoconstrictor. By blocking this interaction, this compound prevents serotonin-induced vasoconstriction, contributing to its overall vasodilator effect.
Experimental Protocols
In Vivo Model of Cerebral Vasospasm in Rabbits
This experimental protocol was designed to compare the efficacy of intrathecal this compound and Nimodipine in a rabbit model of subarachnoid hemorrhage-induced cerebral vasospasm.[9]
Methodology Details:
-
Animal Model: Thirty male New Zealand white rabbits, weighing between 2,500 and 3,000 g, were utilized.[9]
-
Induction of Subarachnoid Hemorrhage: A model of SAH was induced to create cerebral vasospasm.
-
Treatment Groups: The rabbits were randomly assigned to one of five groups: Control, SAH only, SAH with this compound, SAH with Nimodipine, and SAH with a vehicle.[9]
-
Drug Administration: Forty-eight hours following the induction of SAH, the respective treatments were administered intrathecally.[9]
-
Assessment of Vasodilation: On the fifth day, all animals underwent femoral artery catheterization for angiography to measure the diameters of the basilar artery. Following sacrifice, pathological slides were prepared to measure the luminal sectional areas of the basilar artery.[9]
In Vitro Vascular Smooth Muscle Contraction Assay (this compound)
This protocol was used to assess the inhibitory effects of this compound on the contraction of isolated rabbit aorta and basilar artery smooth muscle.[6]
-
Tissue Preparation: Rings of rabbit aorta and basilar arteries were isolated and mounted in organ baths.
-
Induction of Contraction: Contractions were induced using high potassium (80 mM), noradrenaline (10⁻⁶ M), or 5-hydroxytryptamine (10⁻⁵ M).[6]
-
This compound Application: this compound was added at concentrations ranging from 10⁻⁹ to 10⁻⁵ M, either before or after the induction of contraction.[6]
-
Measurement of Response: The isometric tension of the arterial rings was measured to quantify the contractile and subsequent relaxation responses.
-
Calcium Influx Studies: The effect of this compound on ⁴⁵Ca²⁺ uptake stimulated by the contractile agents was also measured to investigate its impact on calcium influx.[6]
Conclusion
Both this compound and Nimodipine are effective vasodilators, particularly in the cerebral vasculature. Nimodipine's action is primarily through the blockade of L-type calcium channels. This compound offers a dual mechanism of action by not only blocking calcium channels but also antagonizing 5-HT2A receptors, which may provide an additional therapeutic advantage in conditions where serotonin plays a significant role in vasoconstriction.
References
- 1. Dose-related efficacy of a continuous intracisternal nimodipine treatment on cerebral vasospasm in the rat double subarachnoid hemorrhage model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. europeanreview.org [europeanreview.org]
- 3. Calcium channel regulation in vascular smooth muscle cells: Synergistic effects of statins and calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of this compound (Ca2+ channel blocker) on cerebral vessel reactivity in animals subjected to hyperventilation and anoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vasostabilizing effect of this compound (Ca(2+)-channel blocker) on cerebrovascular reactivity in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound on 45Ca2+ movements and contractile responses in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PathWhiz [pathbank.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Comparison of intrathecal this compound and nimodipine treatments in cerebral vasospasm after subarachnoid hemorrhage: an experimental study in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nimodipine inhibits intestinal and aortic smooth muscle contraction by regulating Ca2+-activated Cl- channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Dotarizine vs. Propranolol for Migraine Prophylaxis: A Comparative Analysis of Efficacy and Mechanisms
A critical evaluation of the available scientific evidence reveals a significant disparity in the clinical data supporting dotarizine and propranolol (B1214883) for the prophylactic treatment of migraine. While propranolol is a well-established therapeutic option with a wealth of clinical trial data, this compound, a calcium channel blocker with a multi-faceted mechanism of action, lacks published, large-scale, randomized controlled clinical trials to definitively assess its efficacy and safety in migraine prophylaxis. This guide provides a comprehensive comparison based on the current understanding of each compound, highlighting the existing evidence and the notable gaps in the clinical validation of this compound.
Executive Summary
Propranolol, a non-selective beta-blocker, has demonstrated efficacy in reducing migraine frequency in numerous clinical trials and is considered a first-line prophylactic treatment. Its mechanism of action is thought to involve the stabilization of blood vessels, reduction of neuronal hyperexcitability, and modulation of serotonin (B10506) levels. In contrast, this compound's potential as a migraine prophylactic is based on its unique pharmacological profile, which includes blockade of 5-HT2A receptors, inhibition of voltage-gated calcium channels, and modulation of neurotransmitter release. However, the clinical evidence to support these preclinical findings is not currently available in the public domain. Therefore, a direct comparison of the clinical efficacy of this compound and propranolol is not feasible. This guide will present the available data for each drug independently to inform researchers, scientists, and drug development professionals.
This compound: A Multi-Targeted Approach with Limited Clinical Validation
This compound is a piperazine (B1678402) derivative that has been investigated for its potential in migraine prophylaxis due to its diverse pharmacological actions.
Mechanism of Action
This compound's proposed mechanism of action in migraine prophylaxis is multifactorial, targeting several key pathways implicated in migraine pathophysiology:
-
5-HT2A Receptor Antagonism: this compound is a potent antagonist of serotonin 5-HT2A receptors, which are involved in vasoconstriction and platelet aggregation, processes believed to play a role in the initiation of migraine attacks.
-
Calcium Channel Blockade: As a calcium channel blocker, this compound can inhibit the influx of calcium into vascular smooth muscle cells, leading to vasodilation and potentially preventing the vasoconstrictive phase of a migraine.
-
Inhibition of Noradrenaline Release: Preclinical studies suggest that this compound can inhibit the release of noradrenaline, a neurotransmitter that can contribute to vascular changes and pain signaling in migraine.
A Comparative Analysis of the Safety and Tolerability Profiles of Dotarizine and Flunarizine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety and tolerability profiles of Dotarizine and Flunarizine, two calcium channel blockers with applications in neurological disorders. The information presented is based on available clinical and preclinical data. It is important to note that this compound's clinical development was discontinued, limiting the extent of available data for a direct, head-to-head comparison with the more established Flunarizine.
Overview of this compound and Flunarizine
This compound is a diphenylmethylpiperazine derivative that acts as a calcium channel blocker and a serotonin (B10506) 5-HT2 receptor antagonist.[1] It was investigated for the treatment of migraine and vertigo.[1][2]
Flunarizine is a selective calcium channel blocker with antihistaminic (H1 receptor) properties.[3] It is used in the prophylaxis of migraine and for the treatment of vertigo.[3]
Quantitative Comparison of Adverse Events
The following table summarizes the reported adverse events for this compound and Flunarizine from available clinical studies. Due to the lack of direct comparative trials, the data is compiled from separate studies and should be interpreted with caution.
| Adverse Event Category | This compound | Flunarizine |
| Common Adverse Events | Sedation (especially at higher doses)[4], Slight impairment in psychomotor performance (at 200 mg dose)[4] | Drowsiness/Somnolence[3], Weight gain[3], Fatigue[3], Mood changes[4] |
| Serious Adverse Events | No serious adverse effects reported in a study comparing it to cinnarizine (B98889) for vertigo.[2] | Extrapyramidal symptoms (resembling Parkinson's disease, particularly in the elderly)[3], Depression[3] |
| Discontinuation Rates due to Adverse Events | Data not available from patient population studies. | Ranging from 6% to 10.5% in various studies.[4] |
Experimental Protocols for Safety and Tolerability Assessment
While specific, detailed protocols for the cited studies are not publicly available, the assessment of safety and tolerability in clinical trials for drugs like this compound and Flunarizine generally follows a standardized methodology.
Adverse Event Monitoring and Reporting
This is a cornerstone of safety assessment in clinical trials. The process involves:
-
Systematic Collection: All adverse events (AEs) experienced by trial participants are systematically collected and recorded.[5][6] An AE is any untoward medical occurrence in a patient administered a pharmaceutical product and which does not necessarily have a causal relationship with this treatment.[6]
-
Standardized Terminology: AEs are coded using standardized medical dictionaries, such as the Medical Dictionary for Regulatory Activities (MedDRA), to ensure consistency in reporting and analysis.
-
Causality Assessment: Investigators assess the relationship between the study drug and the occurrence of the AE.
-
Severity and Seriousness Classification: AEs are graded by severity (e.g., mild, moderate, severe) and classified as serious or non-serious. A serious adverse event (SAE) is any untoward medical occurrence that at any dose results in death, is life-threatening, requires inpatient hospitalization or prolongation of existing hospitalization, results in persistent or significant disability/incapacity, or is a congenital anomaly/birth defect.[5]
Clinical and Laboratory Evaluations
Regular monitoring of participants' health is conducted throughout the trial, including:
-
Vital Signs: Blood pressure, heart rate, respiratory rate, and temperature are monitored at regular intervals.[4]
-
Electrocardiograms (ECGs): ECGs are performed to detect any potential cardiac effects of the drug.[4]
-
Laboratory Tests: Blood and urine samples are collected to monitor hematology, blood chemistry, and urinalysis parameters for any drug-induced changes.[4]
-
Physical Examinations: Comprehensive physical examinations are conducted at the beginning and end of the study, and as clinically indicated.
Psychomotor and Subjective Assessments
For drugs with potential central nervous system effects, specific assessments are employed:
-
Psychomotor Performance Tasks: These tests evaluate cognitive function, coordination, and reaction time.[4]
-
Subjective Effects Questionnaires: Participants may be asked to report on subjective feelings, such as sedation, dizziness, or mood changes, using standardized scales.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathways of this compound and Flunarizine and a general workflow for assessing safety in a clinical trial.
Caption: Simplified signaling pathways of this compound and Flunarizine.
Caption: A generalized workflow for safety assessment in clinical trials.
Discussion and Conclusion
Based on the available evidence, Flunarizine is associated with a well-documented side effect profile, with drowsiness, weight gain, and the potential for extrapyramidal symptoms and depression being the most significant.[3] The discontinuation rates due to these adverse events are notable.[4]
This compound, in the limited studies available, appeared to be well-tolerated, with sedation being the primary dose-limiting side effect in healthy volunteers.[4] A study in patients with vertigo did not report any serious adverse effects.[2] However, the lack of extensive clinical trial data in larger and more diverse patient populations, particularly for long-term use, means that its full safety and tolerability profile has not been as thoroughly characterized as that of Flunarizine.
The discontinuation of this compound's development means that further comparative data is unlikely to become available. Therefore, while preclinical and early clinical data for this compound were promising in terms of its tolerability, Flunarizine's safety profile, with its known risks and benefits, is much more clearly defined through extensive clinical use and research. Researchers and drug development professionals should consider the well-established profile of Flunarizine when evaluating calcium channel blockers for neurological indications, while acknowledging the limited but generally favorable early safety data for this compound.
References
- 1. Vasostabilizing effect of this compound (Ca(2+)-channel blocker) on cerebrovascular reactivity in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Efficacy and safety of this compound vs. cinnarizine in the symptomatic treatment of acute balance disorders (common vertigo)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug-associated cardiovascular risks: A retrospective evaluation of withdrawn drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics and tolerability of this compound in healthy subjects after single and multiple oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nia.nih.gov [nia.nih.gov]
- 6. ro.hksyu.edu [ro.hksyu.edu]
In Vitro Potency Showdown: Dotarizine vs. Its Active Metabolite FI-6020
A comprehensive analysis of the in vitro pharmacological profiles of the calcium channel blocker and 5-HT receptor antagonist, Dotarizine, and its primary active metabolite, FI-6020. This guide synthesizes available experimental data to offer a comparative overview for researchers and drug development professionals.
This compound is a dual-action compound recognized for its antagonistic effects on both voltage-gated calcium channels and serotonin (B10506) 5-HT2A and 5-HT2C receptors. Following administration, this compound is metabolized to its active form, FI-6020. Understanding the relative in vitro potency of the parent drug versus its active metabolite is crucial for elucidating its overall pharmacological activity and therapeutic potential. This guide provides a detailed comparison based on available in vitro studies.
Quantitative Comparison of In Vitro Potency
| Compound | Assay | Target/Effect | Cell Type | Potency (IC50) | Reference |
| This compound | 45Ca2+ Uptake | Blockade of K+-depolarization induced calcium influx | Bovine Chromaffin Cells | 4.8 µM | [1] |
| This compound | Whole-Cell Patch Clamp | Inhibition of whole-cell Ca2+ and Ba2+ currents | Bovine Chromaffin Cells | 4.0 µM | [1] |
| This compound | Amperometry | Inhibition of K+-induced catecholamine release | Bovine Chromaffin Cells | 2.6 µM | [1] |
| This compound | Fura-2 Calcium Imaging | Inhibition of K+-induced increase in cytosolic Ca2+ | Bovine Chromaffin Cells | 1.2 µM | [1] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response.
Note: At present, specific in vitro potency data (IC50 or Ki values) for the active metabolite FI-6020 on calcium channels or 5-HT receptors from direct comparative studies are not available in the reviewed literature.
Signaling Pathways and Mechanism of Action
This compound exerts its effects through two primary signaling pathways:
-
Voltage-Gated Calcium Channel Blockade: By blocking the influx of extracellular calcium through voltage-gated calcium channels, this compound can modulate cellular processes dependent on calcium signaling, such as neurotransmitter release and smooth muscle contraction.
-
Serotonin 5-HT2A/2C Receptor Antagonism: this compound acts as an antagonist at 5-HT2A and 5-HT2C receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by serotonin, typically lead to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades involving inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium. By blocking these receptors, this compound can inhibit these signaling pathways.
The following diagram illustrates the dual mechanism of action of this compound.
Experimental Protocols
The following are summaries of the methodologies employed in the key in vitro experiments to determine the potency of this compound.
45Ca2+ Uptake Assay
This assay measures the influx of radioactive calcium (45Ca2+) into cells upon depolarization.
-
Cell Culture: Bovine chromaffin cells were cultured under standard conditions.
-
Depolarization: Cells were depolarized using a high concentration of potassium (K+) solution to open voltage-gated calcium channels.
-
Incubation: Cells were incubated with varying concentrations of this compound in the presence of 45Ca2+.
-
Measurement: The amount of intracellular 45Ca2+ was quantified using scintillation counting.
-
Analysis: The concentration of this compound that inhibited 50% of the 45Ca2+ uptake (IC50) was calculated.
Whole-Cell Patch Clamp Electrophysiology
This technique measures the flow of ions through calcium channels in the cell membrane.
-
Cell Preparation: Individual bovine chromaffin cells were isolated for recording.
-
Patch Clamp Configuration: The whole-cell patch-clamp configuration was established to control the membrane potential and record ionic currents.
-
Depolarizing Pulses: Depolarizing voltage pulses were applied to activate voltage-gated calcium channels.
-
Drug Application: this compound was applied at various concentrations to the cell.
-
Current Measurement: The resulting inward Ca2+ or Ba2+ currents were measured.
-
Analysis: The concentration of this compound that inhibited 50% of the maximal current (IC50) was determined.
5-HT2A Receptor Binding Assay (General Protocol)
While a specific protocol for this compound was not detailed, a general radioligand binding assay to determine affinity for the 5-HT2A receptor would typically involve the following steps:
-
Membrane Preparation: Cell membranes expressing the 5-HT2A receptor are prepared.
-
Radioligand Incubation: The membranes are incubated with a specific radioligand for the 5-HT2A receptor (e.g., [3H]-ketanserin) and varying concentrations of the test compound (this compound or FI-6020).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured.
-
Analysis: The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibition constant (Ki) can be calculated.
Summary and Future Directions
The available data robustly characterize this compound as a micromolar antagonist of voltage-gated calcium channels in vitro. Its dual action as a 5-HT2 receptor antagonist is also well-established. However, a significant knowledge gap exists regarding the in vitro potency of its active metabolite, FI-6020. To provide a complete comparative guide, further studies directly comparing the in vitro activities of this compound and FI-6020 at both calcium channels and 5-HT2 receptors are warranted. Such research would be invaluable for a more nuanced understanding of the pharmacological profile of this compound and the contribution of its active metabolite to its overall therapeutic effects.
References
Dotarizine and Topiramate: A Preclinical Head-to-Head Comparison for Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic development for neurological disorders such as migraine and epilepsy, Dotarizine and Topiramate (B1683207) present distinct pharmacological profiles. While Topiramate is an established anticonvulsant and migraine prophylactic with a well-documented preclinical record, this compound, a calcium channel blocker and serotonin (B10506) receptor antagonist, remains less characterized in similar models. This guide provides a comparative overview of their mechanisms of action and summarizes the available preclinical data to inform further research and development.
Mechanisms of Action: A Tale of Two distinct approaches
This compound and Topiramate exert their effects through fundamentally different molecular targets, suggesting distinct therapeutic potentials and side-effect profiles.
This compound is understood to function primarily as a calcium channel blocker and a serotonin 5-HT2 receptor antagonist .[1][2] Its action on calcium channels can modulate neuronal excitability and vascular tone, while its antagonism of 5-HT2 receptors may play a role in mitigating the inflammatory processes associated with migraine.[2]
Topiramate , in contrast, has a multifaceted mechanism of action.[3][4] It is known to:
-
Antagonize AMPA/kainate glutamate (B1630785) receptors, thereby reducing excitatory neurotransmission.[3][4]
This broad spectrum of activity contributes to its efficacy in both epilepsy and migraine by dampening neuronal hyperexcitability through multiple pathways.[3][4]
Preclinical Efficacy: A Data Gap for this compound
A thorough review of published literature reveals a significant disparity in the availability of preclinical efficacy data for this compound compared to Topiramate. While extensive studies have characterized Topiramate's effects in established animal models of epilepsy and migraine, similar data for this compound is notably absent from the public domain.
Epilepsy Models
Topiramate has demonstrated broad-spectrum anticonvulsant activity in various preclinical models.
| Preclinical Model | Species | Key Findings for Topiramate |
| Maximal Electroshock (MES) | Rat, Mouse | Highly effective in blocking the spread of seizures. ED50 values of 13.5 mg/kg (rat) and 40.9 mg/kg (mouse) 4 hours after oral dosing.[4] |
| Pentylenetetrazol (PTZ)-induced Seizures | Mouse | Blocked clonic seizures at high doses (ED50 = 1,030 mg/kg orally).[4] In another study, Topiramate was found to be without significant effect in the PTZ test when administered alone via intraperitoneal injection.[5] |
| Genetically Determined Generalized Epilepsy | Rat (GAERS) | Dose-dependently reduced spike-and-wave discharges, with almost complete suppression at 30 and 60 mg/kg.[6] |
| Audiogenic Seizures | Rat (Wistar AS) | At 30 and 60 mg/kg, increased latency to wild running and suppressed tonic seizures in the majority of animals.[6] |
This compound: No quantitative data from comparable preclinical epilepsy models were identified in the searched literature.
Migraine Models
Topiramate has shown efficacy in preclinical models relevant to migraine pathophysiology, particularly in the context of cortical spreading depression (CSD), a neural event associated with migraine aura.
| Preclinical Model | Species | Key Findings for Topiramate |
| Cortical Spreading Depression (CSD) | Rat, Cat | At 30 mg/kg, inhibited regional cerebral blood flow changes and cortical depolarization associated with CSD in all rats and in 8 of 13 cats.[7] Chronic daily administration dose-dependently suppressed the frequency of CSD.[8] |
| Neurogenic Inflammation | Rat | Inhibits capsaicin-induced mast cell degranulation and CGRP release in the dura mater, suggesting a role in mitigating neurogenic inflammation.[1] |
This compound: While its mechanism of action suggests potential utility in migraine, no specific preclinical studies evaluating its efficacy in models such as CSD or neurogenic inflammation were found in the conducted searches.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of preclinical findings. Below are generalized workflows for key models in which Topiramate has been evaluated.
Maximal Electroshock (MES) Seizure Model:
-
Animals: Male rats or mice.
-
Drug Administration: Test compounds (e.g., Topiramate) or vehicle are administered orally or via intraperitoneal injection at varying doses and pretreatment times.
-
Seizure Induction: A brief electrical stimulus is delivered via corneal or ear-clip electrodes to induce a tonic-clonic seizure.
-
Endpoint: The primary endpoint is the presence or absence of the tonic hindlimb extension phase of the seizure, indicating the drug's ability to prevent seizure spread.
-
Data Analysis: The dose at which 50% of animals are protected (ED50) is calculated.
Pentylenetetrazol (PTZ)-Induced Seizure Model:
-
Animals: Male mice.
-
Drug Administration: Test compounds or vehicle are administered at defined pretreatment times.
-
Seizure Induction: A subcutaneous or intraperitoneal injection of PTZ is administered to induce clonic seizures.
-
Endpoints: Latency to the first clonic seizure and the severity of seizures (often rated on a standardized scale) are recorded over a specified observation period.
-
Data Analysis: Statistical comparison of seizure latency and severity between drug-treated and vehicle-treated groups.
Cortical Spreading Depression (CSD) Model:
-
Animals: Anesthetized rats or cats.
-
Surgical Preparation: Craniotomies are performed to expose the cerebral cortex.
-
Drug Administration: Test compounds can be administered systemically (e.g., intraperitoneally) or applied topically to the cortex.
-
CSD Induction: CSD is typically elicited by a brief application of a high-concentration potassium chloride solution or by electrical or mechanical stimulation of the cortex.
-
Endpoints: CSD events are monitored by recording the characteristic slow DC potential shift with electrodes placed on the cortex. Changes in regional cerebral blood flow can also be measured using techniques like laser Doppler flowmetry. The frequency and propagation speed of CSD waves are key parameters.
-
Data Analysis: The number and velocity of CSD waves are compared between treatment and control conditions.
Conclusion and Future Directions
The available preclinical data strongly support the multifaceted mechanism of action and broad-spectrum efficacy of Topiramate in models of epilepsy and migraine. In contrast, there is a clear and significant gap in the publicly available preclinical efficacy data for this compound in these same models. While its mechanism as a calcium channel and 5-HT2 receptor antagonist is of interest for neurological disorders, its potential can only be properly evaluated through rigorous investigation in established and validated animal models.
For researchers and drug development professionals, this comparison highlights two key points:
-
Topiramate serves as a well-characterized benchmark with a complex but effective mechanism of action against neuronal hyperexcitability.
-
This compound represents an under-investigated compound. Future preclinical studies are essential to determine its efficacy profile in models of epilepsy and migraine, which would be necessary to justify further clinical development for these indications. A direct head-to-head comparison in the same preclinical models would be invaluable for elucidating the relative strengths and weaknesses of these two distinct pharmacological approaches.
References
- 1. Topiramate Inhibits Capsaicin-Induced Mast Cell Degranulation and CGRP Release in Rat Dura Mater - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulating oxidative stress and neurogenic inflammation: the role of topiramate in migraine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of the preclinical aspects of topiramate: pharmacology, pharmacokinetics, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topiramate: preclinical evaluation of structurally novel anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacodynamic interaction studies with topiramate in the pentylenetetrazol and maximal electroshock seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of topiramate in two models of genetically determined generalized epilepsy, the GAERS and the Audiogenic Wistar AS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Topiramate inhibits cortical spreading depression in rat and cat: impact in migraine aura - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cortical spreading depression - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Dotarizine and Flunarizine: Molecular Docking Insights into Target Receptor Interactions
Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the molecular docking profiles of Dotarizine and Flunarizine with their respective target receptors. This analysis, supported by available experimental data, delves into their binding affinities and interaction patterns, offering valuable insights for further drug design and development.
Introduction
This compound and Flunarizine are both piperazine (B1678402) derivatives with known efficacy in the management of neurological disorders such as migraine and vertigo. Their therapeutic effects are primarily attributed to their ability to modulate the activity of various neurotransmitter receptors and ion channels. Molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, serves as a powerful tool to elucidate the molecular basis of their mechanisms of action. This guide presents a comparative summary of molecular docking studies on this compound and Flunarizine, focusing on their interactions with key target receptors.
Comparative Analysis of Binding Affinities
Molecular docking studies have provided quantitative estimates of the binding affinities of this compound and Flunarizine to several of their target receptors. The binding energy, typically reported in kcal/mol, indicates the strength of the interaction, with more negative values suggesting a stronger and more favorable binding.
| Drug | Target Receptor | Binding Affinity (kcal/mol) |
| This compound | SARS-CoV-2 ORF3a protein (ion channel) | -10.3[1] |
| Flunarizine | Dopamine (B1211576) D2 Receptor | -9.9[2] |
| Dopamine D3 Receptor | -9.2[2] | |
| Dopamine D4 Receptor | -11.0[2] | |
| Serotonin (B10506) Transporter (SERT) | -11.2[3][4] |
Note: Data for this compound's primary neurological targets (e.g., 5-HT2A receptor, specific calcium channels) from direct molecular docking studies with reported binding energies were not available in the public domain at the time of this review. The provided data for this compound is from a study on a viral ion channel, which, while not a primary neurological target, offers a quantitative measure of its binding potential.
Experimental Protocols in Molecular Docking
The methodologies employed in molecular docking studies are crucial for the reliability and reproducibility of the results. While specific parameters can vary between studies, a general workflow is typically followed.
General Molecular Docking Workflow:
A standard molecular docking protocol involves several key stages, from the preparation of the protein and ligand to the final analysis of the docking results.
Caption: General workflow for a typical molecular docking experiment.
Specific Methodologies:
For Flunarizine Docking with Dopamine Receptors (D2, D3, D4): A study investigating the repurposing of drugs for schizophrenia performed molecular docking of Flunarizine with dopamine D2, D3, and D4 receptors using AutoDock Vina.[2] The protocol involved preparing the receptor and ligand structures, defining a search space (grid box) encompassing the binding site, and running the docking simulation to predict the binding poses and calculate the binding affinities.[2]
For Flunarizine Docking with Serotonin Transporter (SERT): In a study exploring Flunarizine as a potential SERT inhibitor, virtual screening and molecular docking were conducted.[3][4] The study utilized a dataset of FDA-approved drugs and docked them against the SERT protein.[3][4] The binding affinity of Flunarizine was calculated, and the interactions with key residues in the SERT binding pocket were analyzed.[3]
For this compound Docking with SARS-CoV-2 ORF3a Protein: A molecular docking and simulation study investigated the potential of calcium channel blockers, including this compound, to inhibit the SARS-CoV-2 ORF3a ion channel.[1] The study employed AutoDock Vina to perform the docking calculations. The protein and ligand structures were prepared, a grid box was defined around the binding pocket of the ORF3a protein, and the docking simulation was performed to determine the binding energy and interaction patterns.[1]
Target Receptor Signaling Pathways
Understanding the signaling pathways associated with the target receptors of this compound and Flunarizine is essential for contextualizing the functional implications of their binding.
Dopamine D2 Receptor Signaling:
Flunarizine's interaction with the Dopamine D2 receptor, a G-protein coupled receptor (GPCR), is significant. The D2 receptor is primarily coupled to Gi/o proteins. Its activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels modulates the activity of protein kinase A (PKA) and downstream signaling cascades, influencing neuronal excitability and neurotransmitter release.
Caption: Simplified signaling pathway of the Dopamine D2 receptor.
Serotonin 5-HT2A Receptor Signaling:
This compound is known to be an antagonist of the 5-HT2A receptor, another important GPCR. The 5-HT2A receptor is coupled to Gq/11 proteins. Upon activation by serotonin, it stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These signaling events lead to a variety of cellular responses, including neuronal depolarization and modulation of neurotransmitter release.
Caption: Simplified signaling pathway of the 5-HT2A receptor.
Conclusion
This comparative guide highlights the current understanding of the molecular interactions of this compound and Flunarizine with their target receptors based on available molecular docking studies. Flunarizine demonstrates strong binding affinities to dopamine D2-like receptors and the serotonin transporter. While quantitative docking data for this compound against its primary neurological targets is limited, its known antagonism at 5-HT2A receptors and calcium channels underscores its therapeutic mechanism. The provided experimental protocols and signaling pathway diagrams offer a foundational framework for researchers in the field. Further computational and experimental studies are warranted to fully elucidate the binding characteristics of this compound and to expand the comparative analysis of these two important neurological drugs.
References
- 1. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Flunarizine as a potential repurposed drug for the serotonin transporter inhibition: an integrated approach for therapeutic development against major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flunarizine as a potential repurposed drug for the serotonin transporter inhibition: an integrated approach for therapeutic development against major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of Dotarizine for 5-HT2A over 5-HT2C Receptors: A Comparative Guide
Dotarizine is recognized as a dual-action molecule, functioning as both a calcium channel blocker and a serotonin (B10506) 5-HT2 receptor antagonist. Clinical and preclinical studies have indicated its inhibitory effects on both 5-HT2A and 5-HT2C receptors, though specific binding affinities have not been detailed in the available literature. To contextualize the potential selectivity of this compound, this guide includes quantitative data for established 5-HT2A and 5-HT2C antagonists, Ketanserin and Ritanserin.
Comparative Analysis of Receptor Binding Affinity
The selectivity of a compound for one receptor over another is determined by comparing their respective binding affinities, typically expressed as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity. The ratio of Ki values (Ki 5-HT2C / Ki 5-HT2A) provides a quantitative measure of selectivity for the 5-HT2A receptor.
| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | Selectivity Ratio (5-HT2C/5-HT2A) |
| This compound | Data not available | Data not available | Data not available |
| Ketanserin | ~1.6 - 2.5 | ~26 - 49.3 | ~16 - 20 |
| Ritanserin | ~0.5 - 1.2 | ~1.5 - 2.9 | ~2.4 - 3.0 |
Note: The Ki values for Ketanserin and Ritanserin are compiled from various sources and may differ based on experimental conditions.
Experimental Protocols
The determination of binding affinity (Ki) and functional activity (IC50/EC50) is crucial for assessing receptor selectivity. The following are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor.
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) for the 5-HT2A and 5-HT2C receptors.
Materials:
-
Cell membranes from cell lines stably expressing human 5-HT2A or 5-HT2C receptors.
-
Radioligand:
-
For 5-HT2A: [³H]Ketanserin or [³H]Spiperone.
-
For 5-HT2C: [³H]Mesulergine.
-
-
Test compound (this compound) and reference compounds (Ketanserin, Ritanserin).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.1 mM EDTA).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibrium: Allow the binding to reach equilibrium (typically 60-120 minutes at room temperature or 37°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Workflow for a Radioligand Binding Assay.
In Vitro Functional Assays (e.g., Calcium Flux Assay)
Functional assays measure the biological response following receptor activation or inhibition.
Objective: To determine the potency of a test compound (e.g., this compound) in inhibiting the agonist-induced functional response of 5-HT2A and 5-HT2C receptors.
Materials:
-
Cell lines stably expressing human 5-HT2A or 5-HT2C receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist (e.g., Serotonin).
-
Test compound (this compound).
-
Assay buffer.
-
Fluorometric imaging plate reader (FLIPR) or similar instrument.
Procedure:
-
Cell Plating: Seed the cells in a microplate and allow them to attach overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.
-
Compound Addition: Add varying concentrations of the test compound (this compound) to the wells and incubate.
-
Agonist Stimulation: Add a fixed concentration of an agonist (e.g., serotonin) to stimulate the receptors.
-
Signal Detection: Measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration, in real-time.
-
Data Analysis: Determine the concentration of the antagonist that causes a 50% inhibition of the agonist-induced response (IC50).
Signaling Pathways of 5-HT2A and 5-HT2C Receptors
Both 5-HT2A and 5-HT2C receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gq/11 signaling pathway. Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Signaling cascade of 5-HT2A/2C receptors.
Logical Framework for Assessing Selectivity
The assessment of a compound's receptor selectivity follows a logical progression from initial binding studies to functional characterization.
Logical workflow for selectivity assessment.
Conclusion
While this compound is known to antagonize 5-HT2 receptors, the absence of publicly available, direct comparative binding data for the 5-HT2A and 5-HT2C subtypes prevents a definitive quantitative assessment of its selectivity. The provided data for comparator compounds, Ketanserin and Ritanserin, illustrates the range of selectivities that can be observed for 5-HT2A/2C antagonists. Further experimental investigation using the detailed protocols in this guide would be necessary to precisely determine the selectivity profile of this compound and its potential therapeutic implications.
Comparative Pharmacokinetic Profile: Dotarizine vs. Flunarizine
A detailed guide for researchers and drug development professionals on the pharmacokinetic properties of the calcium channel blockers Dotarizine and Flunarizine.
This guide provides a comprehensive comparison of the pharmacokinetic profiles of this compound and Flunarizine, two piperazine (B1678402) derivatives with calcium channel blocking activity. While both compounds share a similar structural backbone and are investigated for neurological conditions, their pharmacokinetic properties exhibit notable differences. This analysis is based on available preclinical and clinical data to assist researchers in understanding their absorption, distribution, metabolism, and excretion (ADME) profiles.
Pharmacokinetic Data Summary
A side-by-side comparison of the key pharmacokinetic parameters for this compound and Flunarizine is presented below. It is important to note that publicly available, detailed quantitative pharmacokinetic data for this compound is limited.
| Pharmacokinetic Parameter | This compound | Flunarizine |
| Time to Peak (Tmax) | Data not available | 2 - 4 hours[1][2] |
| Peak Plasma Concentration (Cmax) | Data not available | Dose-dependent |
| Terminal Elimination Half-life (t½) | 7 - 12 hours[3] | Single dose: 5 - 15 hours; Multiple doses: 18 - 19 days[1] |
| Volume of Distribution (Vd) | Data not available | ~78 L/kg (healthy subjects); ~207 L/kg (epileptic patients)[1] |
| Protein Binding | Data not available | >99%[1] |
| Metabolism | Rapidly and extensively metabolized to an active metabolite (FI-6020)[3] | Primarily hepatic, mainly by CYP2D6[1] |
| Excretion | Data not available | Primarily via feces through bile; <1% unchanged in urine[1] |
Mechanism of Action and Signaling Pathways
Both this compound and Flunarizine exert their primary effects through the modulation of ion channels and receptors in the central nervous system.
This compound is a calcium channel blocker with additional inhibitory effects on serotonin (B10506) 5-HT2A and 5-HT2C receptors.[3] The antagonism of 5-HT2A and 5-HT2C receptors is thought to contribute to its therapeutic effects. The signaling cascade following the activation of these receptors is complex and can involve multiple pathways.
Flunarizine is a selective calcium entry blocker, primarily targeting voltage-dependent calcium channels, with a notable effect on T-type calcium channels.[4] This blockade leads to a reduction in intracellular calcium levels, which in turn decreases neuronal excitability. This mechanism is believed to be central to its prophylactic effect in migraine.
Experimental Protocols
The determination of pharmacokinetic parameters for this compound and Flunarizine involves specific analytical methodologies.
Quantification of this compound and its Metabolite:
-
Method: Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD).[3]
-
Sample Preparation: Specific details on the extraction procedure from plasma are not extensively published but would typically involve liquid-liquid extraction to isolate the drug and its metabolite from plasma components.
-
Instrumentation: A gas chromatograph equipped with a nitrogen-phosphorus detector. The NPD is highly sensitive to nitrogen-containing compounds like this compound.
-
Analysis: The retention times of this compound and its active metabolite (FI-6020) are used for identification, and the peak areas are used for quantification against a standard curve.
Quantification of Flunarizine:
-
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][5]
-
Sample Preparation: Typically involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction to clean up the plasma sample and concentrate the analyte.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.
-
Analysis: The HPLC separates Flunarizine from other plasma components. The mass spectrometer provides highly selective and sensitive detection by monitoring specific parent-to-daughter ion transitions for Flunarizine.
Comparative Experimental Workflow
A typical experimental workflow for a comparative pharmacokinetic study of orally administered this compound and Flunarizine would involve the following steps:
This guide highlights the current understanding of the comparative pharmacokinetics of this compound and Flunarizine. Further research, particularly well-controlled clinical studies providing detailed quantitative data for this compound, is necessary for a more complete and direct comparison. Researchers are encouraged to consult the cited literature for more in-depth information.
References
- 1. Flunarizine in migraine: a minireview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical pharmacokinetics and tolerability of this compound in healthy subjects after single and multiple oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Flunarizine? [synapse.patsnap.com]
- 5. Pharmacokinetics of Flunarizine Hydrochloride After Single Oral Doses in Healthy Subjects: Bioequivalence Study and Food Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of Migraine Prophylaxis: A Comparative Analysis of Dotarizine and Established Therapies
For researchers, scientists, and drug development professionals, the quest for effective and well-tolerated migraine prophylactic treatments is ongoing. This guide provides a comparative analysis of Dotarizine, a calcium channel blocker with a unique pharmacological profile, against established first-line and novel therapies for migraine prevention. Due to a notable absence of extensive clinical trial meta-analyses for this compound in migraine, this guide synthesizes its known mechanisms and limited clinical data, juxtaposing them with robust meta-analytic evidence for Flunarizine, Propranolol, Topiramate (B1683207), and Calcitonin Gene-Related Peptide (CGRP) inhibitors.
This compound: A Mechanistic Overview and Evidence Gap
This compound is a diphenylmethylpiperazine derivative that acts as a calcium channel blocker and a serotonin (B10506) 5-HT2A and 5-HT2C receptor antagonist.[1][2] Its proposed mechanism of action in migraine prophylaxis is multifactorial, involving the modulation of cerebrovascular reactivity and neuronal excitability.[3][4] By blocking calcium influx, this compound may prevent the vasoconstriction phase of a migraine attack and reduce neuronal hyperexcitability.[3] Its antiserotonergic properties could further contribute to its prophylactic effects by counteracting the effects of serotonin on blood vessels and pain pathways.[1]
Despite its plausible mechanism, a comprehensive literature search reveals a lack of published meta-analyses of clinical trials specifically evaluating this compound for migraine prophylaxis. While some preclinical studies and early phase trials have suggested good tolerability and a potential vasostabilizing effect on cerebral vessels, robust, large-scale clinical efficacy data in migraine populations are not publicly available.[2][3][4]
One clinical trial has evaluated this compound in the treatment of peripheral vertigo, a condition with some pathophysiological overlap with migraine. In this double-blind, randomized study, 110 patients received either this compound (50 mg twice daily) or Cinnarizine (B98889) (75 mg twice daily) for 60 days. The results indicated that this compound was significantly effective against vertigo attacks and associated neurovegetative symptoms, with no serious adverse effects reported.[5] While this suggests a favorable safety profile and activity in a related neurological disorder, it is not direct evidence of its efficacy in migraine prevention.
Proposed Signaling Pathway of this compound
Comparative Efficacy and Safety of Established Migraine Prophylactics
In the absence of direct comparative data for this compound, this section summarizes the evidence from meta-analyses for commonly used and novel migraine prophylactic agents.
Data Presentation: Efficacy and Safety of Migraine Prophylactic Drugs
| Drug Class | Representative Drug(s) | Reduction in Monthly Migraine Days (vs. Placebo) | ≥50% Responder Rate (vs. Placebo) | Common Adverse Events | Discontinuation Rate due to Adverse Events |
| Calcium Channel Blocker | Flunarizine (10 mg/day) | -0.44 days[6][7] | Odds Ratio: 8.86[7] | Sedation, weight gain[6][8] | Not significantly different from placebo in some analyses[7] |
| Beta-Blocker | Propranolol | -1.5 days (at 8 weeks)[9][10] | Relative Risk: 1.4[9][10] | Fatigue, dizziness, nausea | Moderate certainty of increased discontinuations vs. placebo[11] |
| Anticonvulsant | Topiramate (100 mg/day) | -1.14 days[12] | Odds Ratio: 2.35[12] | Paresthesia, fatigue, nausea, altered taste[12][13] | Moderate certainty of increased discontinuations vs. placebo[11] |
| CGRP Inhibitors | Erenumab, Fremanezumab, Galcanezumab | Significant reduction vs. placebo[14][15] | High certainty of increased responder rate vs. placebo[11] | Injection site reactions[11] | No significant increase compared to placebo[11][16] |
Experimental Protocols in Migraine Prophylaxis Trials
The data presented above are derived from randomized controlled trials (RCTs) with specific methodologies. Understanding these protocols is crucial for interpreting the results.
Generalized Experimental Workflow for a Migraine Prophylaxis Clinical Trial
Key Methodological Considerations:
-
Patient Population: Adult patients (typically 18-65 years) with a diagnosis of episodic or chronic migraine according to the International Classification of Headache Disorders (ICHD) criteria are usually included.[17][18][19] A history of migraine for at least one year is often required.[17][19]
-
Inclusion/Exclusion Criteria: Common inclusion criteria involve a minimum number of migraine days per month during a baseline period.[19] Exclusion criteria often include other headache disorders, medication overuse headache, and certain comorbidities or concomitant medications that could interfere with the study drug.[17][18][19]
-
Trial Design: Most are double-blind, placebo-controlled, randomized trials.[20] A baseline period of at least 4 weeks is standard to establish the frequency of migraines before treatment.[21] The treatment phase typically lasts for 12 to 24 weeks.
-
Primary and Secondary Endpoints:
-
Primary endpoints commonly include the change from baseline in the mean number of monthly migraine days.[22][23][24]
-
Secondary endpoints often measure the proportion of patients achieving a 50% or greater reduction in monthly migraine days (responder rate), changes in the number of headache days of at least moderate severity, and improvements in quality of life scores.[22][23][24]
-
Conclusion: Positioning this compound in the Migraine Treatment Paradigm
For researchers and drug development professionals, this represents a significant data gap. Well-designed, adequately powered randomized controlled trials are necessary to elucidate the potential role of this compound in the management of migraine. Such trials should adhere to established guidelines for migraine clinical trials and include active comparators to accurately position this compound within the existing therapeutic landscape. Until such data become available, clinicians will continue to rely on established treatments with proven efficacy and well-characterized safety profiles, such as Flunarizine, beta-blockers, Topiramate, and the newer CGRP inhibitors, to reduce the burden of migraine on their patients.
References
- 1. This compound | C29H34N2O2 | CID 55285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics and tolerability of this compound in healthy subjects after single and multiple oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regional differences of cerebrovascular reactivity effected by calcium channel blocker - this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vasostabilizing effect of this compound (Ca(2+)-channel blocker) on cerebrovascular reactivity in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Efficacy and safety of this compound vs. cinnarizine in the symptomatic treatment of acute balance disorders (common vertigo)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flunarizine as prophylaxis for episodic migraine: a systematic review with meta-analysis [ouci.dntb.gov.ua]
- 7. iranheadache.ir [iranheadache.ir]
- 8. researchgate.net [researchgate.net]
- 9. ajmc.com [ajmc.com]
- 10. Beta-blockers for the prevention of headache in adults, a systematic review and meta-analysis | PLOS One [journals.plos.org]
- 11. The comparative effectiveness of migraine preventive drugs: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Meta-analysis of efficacy of topiramate in migraine prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Topiramate in the Preventive Treatment of Episodic Migraine: A Combined Analysis From Pilot, Double-Blind, Placebo-Controlled Trials | CNS Spectrums | Cambridge Core [cambridge.org]
- 14. Network meta-analysis on efficacy and safety of different anti-CGRP monoclonal antibody regimens for prophylaxis and treatment of episodic migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Comparative Efficacy and Safety of Five Anti-calcitonin Gene-related Peptide Agents for Migraine Prevention: A Network Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ihs-headache.org [ihs-headache.org]
- 18. ihs-headache.org [ihs-headache.org]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. The crossover design for migraine preventives: an analyses of four randomized placebo-controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. bmjopen.bmj.com [bmjopen.bmj.com]
- 23. vjneurology.com [vjneurology.com]
- 24. migrainecollaborative.org [migrainecollaborative.org]
Safety Operating Guide
Navigating the Disposal of Dotarizine: A Guide for Laboratory Professionals
Essential guidance on the safe and compliant disposal of Dotarizine, ensuring the protection of personnel and the environment.
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount. This document provides a comprehensive overview of the recommended procedures for the disposal of this compound, a calcium channel blocker and serotonin (B10506) receptor antagonist. In the absence of a specific Safety Data Sheet (SDS) detailing the disposal of this compound, this guidance is founded on established best practices for pharmaceutical waste management, in accordance with major regulatory frameworks.
Core Principles of Pharmaceutical Waste Disposal
The disposal of pharmaceutical waste is regulated to prevent environmental contamination and potential harm to public health. Improper disposal, such as flushing down the drain or discarding in regular trash without treatment, can introduce active pharmaceutical ingredients into waterways and ecosystems. Therefore, a structured and compliant disposal process is essential.
This compound Disposal Procedures: A Step-by-Step Approach
Given the lack of specific disposal instructions for this compound, a conservative approach that aligns with general best practices for chemical and pharmaceutical waste is required. The following steps provide a procedural framework for its disposal:
-
Hazard Assessment: Before disposal, it is crucial to assess the hazards of this compound. While a specific SDS is unavailable, information from databases like PubChem can provide insights into its chemical and physical properties. It is prudent to handle this compound as a potentially hazardous compound.
-
Segregation of Waste: Do not mix this compound waste with other waste streams. It should be collected in a designated, properly labeled, and sealed container. The container should be appropriate for chemical waste, preventing leaks or spills.
-
Consult with Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for guidance on chemical waste disposal. They will be familiar with local, state, and federal regulations and can provide specific instructions for the disposal of research compounds like this compound.
-
Licensed Waste Disposal Vendor: The disposal of chemical waste must be handled by a licensed and reputable waste disposal vendor. Your EHS department will have established procedures for the collection and disposal of such waste through approved vendors.
-
Documentation: Maintain clear and accurate records of the waste generated, including the name of the chemical, quantity, and date of disposal. This documentation is crucial for regulatory compliance.
Disposal Options for Pharmaceutical Waste
The following table summarizes the primary disposal options for pharmaceutical waste, which can be considered for this compound in consultation with your EHS department.
| Disposal Method | Description | Applicability for this compound | Regulatory Considerations |
| Incineration | High-temperature destruction of the chemical. This is the preferred method for many pharmaceutical wastes as it ensures complete destruction of the active compound. | Recommended. In the absence of specific data, incineration by a licensed facility is the safest and most compliant disposal method. | Must be carried out in a permitted hazardous waste incinerator. |
| Landfill | Disposal in a specially designed and permitted hazardous waste landfill. This is generally for solid waste and may require pre-treatment. | Not Recommended without pre-treatment. Direct landfilling of untreated chemical waste is discouraged. | Requires assessment to determine if the waste meets the criteria for landfill disposal. |
| Sewer Disposal | Flushing the chemical down the drain. | Strongly Discouraged. This can lead to environmental contamination and is prohibited for many chemical compounds. | Prohibited for hazardous waste pharmaceuticals under EPA regulations. |
| Take-Back Programs | Returning the chemical to a designated collection site. | Generally not applicable for research compounds but is a best practice for commercial medications.[1][2] | Primarily for unused consumer medications. |
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not publicly available. The appropriate disposal protocol should be developed in consultation with your institution's Environmental Health and Safety (EHS) department and a licensed waste disposal vendor. The protocol should be based on a comprehensive hazard assessment of this compound and in compliance with all applicable regulations.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Disclaimer: This information is intended for guidance purposes only and is based on general principles of pharmaceutical waste disposal. Always consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations for the disposal of chemical waste.
References
Essential Safety and Operational Guidance for Handling Dotarizine
Disclaimer: No specific Safety Data Sheet (SDS) for Dotarizine has been identified. The following guidance is based on safety protocols for handling structurally related piperazine (B1678402) derivatives, such as Cetirizine, and general best practices for working with powdered pharmaceutical compounds. Researchers, scientists, and drug development professionals must conduct a thorough, site-specific risk assessment before commencing any work with this compound.
This document provides essential safety and logistical information for the handling, use, and disposal of this compound in a laboratory setting. The procedural guidance aims to minimize exposure and ensure the safety of all personnel.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound, which may include inhalation of airborne particles, skin contact, and eye exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Engineering Controls | Hand Protection | Eye Protection | Respiratory Protection | Body Protection |
| Weighing and Aliquoting (Dry Powder) | Chemical Fume Hood or Ventilated Balance Enclosure | Nitrile or Latex Gloves (double-gloving recommended) | Safety Glasses with Side Shields or Chemical Goggles | N95 or higher-rated respirator if dust cannot be controlled | Laboratory Coat |
| Solution Preparation | Chemical Fume Hood | Nitrile or Latex Gloves | Safety Glasses with Side Shields or Chemical Goggles | Not generally required if handled in a fume hood | Laboratory Coat |
| In-vitro/In-vivo Dosing | Biological Safety Cabinet (if applicable) | Nitrile or Latex Gloves | Safety Glasses with Side Shields | Not generally required if performed in a contained space | Laboratory Coat |
| General Laboratory Handling | Well-ventilated area | Nitrile or Latex Gloves | Safety Glasses | Not generally required | Laboratory Coat |
Handling Procedures
Adherence to standard operating procedures is crucial for minimizing exposure and ensuring a safe working environment.
2.1. General Handling Precautions:
-
Avoid the generation and accumulation of dust.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled, stored, or processed.
-
Wash hands thoroughly with soap and water after handling and before breaks.[2]
2.2. Weighing and Aliquoting:
-
Perform all weighing and aliquoting of dry this compound powder within a chemical fume hood or a ventilated balance enclosure to control dust.
-
Use anti-static weigh boats or paper to prevent dispersal of the powder.
-
Carefully transfer the powder to a sealable container.
-
Clean the balance and surrounding surfaces with a damp cloth or a vacuum equipped with a HEPA filter to collect any spilled material.[1]
2.3. Solution Preparation:
-
Prepare all solutions containing this compound within a chemical fume hood.
-
Add the powdered this compound to the solvent slowly to avoid splashing.
-
Ensure the container is securely capped and mixed thoroughly.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Method |
| Unused/Expired this compound | Dispose of as hazardous chemical waste through a licensed disposal company.[2] |
| Contaminated Labware (e.g., vials, pipette tips) | Place in a designated, labeled hazardous waste container. |
| Contaminated PPE (e.g., gloves, lab coat) | Dispose of as hazardous waste in a sealed bag or container. |
| Aqueous Solutions | Consult local regulations. May require treatment before disposal down the drain. Do not let the product enter drains without proper authorization.[2] |
Disposal Protocol:
-
Collect all this compound waste in clearly labeled, sealed, and appropriate containers.[2]
-
Store waste containers in a designated, secure area away from incompatible materials.
-
Arrange for pickup and disposal by a licensed hazardous waste management company.
-
Maintain a detailed inventory of all disposed chemical waste.
Visual Guidance
PPE Selection Workflow for this compound Handling
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: Decision workflow for selecting appropriate PPE based on the handling task for this compound.
References
Retrosynthesis Analysis
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
